Product packaging for 2-Ethyl-4-methylpiperidine(Cat. No.:)

2-Ethyl-4-methylpiperidine

Cat. No.: B15243359
M. Wt: 127.23 g/mol
InChI Key: GXFXVEURXCGQRE-UHFFFAOYSA-N
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Description

2-Ethyl-4-methylpiperidine ( 1492331-31-3) is a chemical compound with the molecular formula C8H17N and a molecular weight of 127.23 g/mol . This piperidine derivative is of significant interest in advanced chemical research, particularly in the field of sustainable energy. One of its key research applications is in Liquid Organic Hydrogen Carrier (LOHC) systems . LOHCs are innovative solutions for storing and transporting hydrogen energy. Research demonstrates that substituted piperidines, including 2-methylpiperidine, can be electrochemically dehydrogenated under mild conditions using stabilizer-free PdPt alloy catalysts. This process, which converts them to pyridine derivatives, is a critical step for releasing hydrogen from the carrier molecule and represents a promising pathway for clean energy storage . The compound is provided as a research chemical and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17N B15243359 2-Ethyl-4-methylpiperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

2-ethyl-4-methylpiperidine

InChI

InChI=1S/C8H17N/c1-3-8-6-7(2)4-5-9-8/h7-9H,3-6H2,1-2H3

InChI Key

GXFXVEURXCGQRE-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(CCN1)C

Origin of Product

United States

Foundational & Exploratory

(2R,4R)-ethyl 4-methylpiperidine-2-carboxylate synthesis pathway.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate

Introduction

(2R,4R)-ethyl 4-methylpiperidine-2-carboxylate is a crucial chiral intermediate in the synthesis of various pharmaceutical compounds, most notably as a key building block for the anticoagulant drug Argatroban.[1][2] The precise stereochemical configuration of this molecule is vital for its biological activity, making stereoselective synthesis a critical aspect of its production. This document provides a detailed overview of the primary synthesis pathways for (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate, complete with experimental protocols, quantitative data, and process diagrams.

Synthesis Pathways

Several synthetic routes to (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate have been established, each with distinct advantages and challenges. The most common strategies involve either the direct esterification of the corresponding carboxylic acid or a multi-step synthesis commencing from more readily available precursors, followed by chiral resolution.

Pathway 1: Direct Esterification of (2R,4R)-4-methyl-2-piperidinecarboxylic acid

This is a straightforward and efficient method that begins with the stereochemically pure carboxylic acid. The reaction involves the esterification of (2R,4R)-4-methyl-2-piperidinecarboxylic acid with ethanol, typically facilitated by an activating agent such as thionyl chloride.[3]

Experimental Protocol:

  • Suspend (2R,4R)-4-methyl-2-piperidinecarboxylic acid (51.6 g) in absolute ethanol (690 ml).

  • While stirring, add thionyl chloride (128.6 g) dropwise, maintaining the temperature below 30°C.

  • Continue stirring for 1 hour at room temperature.

  • Heat the mixture to reflux and maintain for 1 hour.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in benzene (500 ml).

  • Wash the organic solution with a 5% potassium carbonate solution (100 ml) followed by a saturated sodium chloride solution (200 ml).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the benzene, and distill the residue in vacuo to obtain the final product.[3]

G cluster_0 Pathway 1: Direct Esterification A (2R,4R)-4-methyl-2-piperidinecarboxylic acid C (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate A->C Esterification B Thionyl Chloride, Ethanol B->C

Caption: Direct esterification of the corresponding carboxylic acid.

Pathway 2: Synthesis from 4-methyl-2-cyanopiperidine followed by Chiral Resolution

This pathway begins with a non-chiral starting material and introduces the desired stereochemistry through a resolution step. It involves the hydrolysis of 4-methyl-2-cyanopiperidine to the carboxylic acid, followed by esterification and subsequent resolution of the racemic mixture using a chiral resolving agent like L-tartaric acid.[4]

Experimental Protocol:

  • Step 1: Hydrolysis

    • Take 4-methyl-2-cyanopiperidine as the initial raw material.

    • Perform a hydrolysis reaction using hydrochloric acid to yield 4-methyl-2-piperidinecarboxylic acid hydrochloride.[4]

  • Step 2: Esterification

    • Esterify the 4-methyl-2-piperidinecarboxylic acid hydrochloride with ethanol to obtain 4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride.[4]

  • Step 3: Preparation of trans-4-methylpiperidine-2-ethyl formate

    • The details of isolating the trans isomer are outlined in the patent, involving solvent-based separation.[4]

  • Step 4: Chiral Resolution

    • Add 1.0 kg of trans-4-methylpiperidine-2-ethyl formate, 10.0 L of acetone, 0.4 L of absolute ethanol, and 0.88 kg of L-tartaric acid to a 20 L reactor.

    • Heat to 40°C with stirring to dissolve the solids and hold for 0.5 hours.

    • Cool to 20 ± 5°C to precipitate the tartrate salt, and stir for 2 hours.

    • Filter and collect the solid.

    • Recrystallize the solid from 8.0 L of acetone and 0.3 L of absolute ethanol.

    • Dissolve the resulting (2R,4R)-4-methylpiperidine-2-ethyl formate tartrate in 16.0 L of purified water and cool to 5-10°C.

    • Add 5.0 L of 30% potassium carbonate aqueous solution and react for 1.5 hours.

    • Extract the aqueous layer three times with 15 L of dichloromethane.

    • Combine the organic phases, wash with 15.0 L of saturated saline, and dry over 1.0 kg of anhydrous sodium sulfate.

    • Filter and evaporate the solvent to yield the target product.[4]

G cluster_1 Pathway 2: Chiral Resolution A 4-methyl-2-cyanopiperidine C 4-methyl-2-piperidinecarboxylic acid HCl A->C Step 1 B Hydrolysis (HCl) B->C E trans-4-methylpiperidine-2-ethyl formate C->E Step 2 & 3 D Esterification (Ethanol) D->E G (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate E->G Step 4 F Chiral Resolution (L-tartaric acid) F->G

Caption: Multi-step synthesis with chiral resolution.

Pathway 3: Synthesis from 4-Picoline-2-Carboxylic Acid Ethyl Ester

This approach involves the chemical modification of a pyridine ring to the desired piperidine structure. The synthesis starts with the oxidation of 4-picoline-2-carboxylic acid ethyl ester to its N-oxide, followed by a reduction step that yields the piperidine ring.[1]

Experimental Protocol:

  • Step 1: Preparation of 4-picoline-2-carboxylic acid, ethyl ester oxynitride

    • In a reaction flask, combine 50 g (0.30 mole) of 4-picoline-2-carboxylic acid, ethyl ester, 50 ml of purified water, and 2.5 g of phosphomolybdic acid.

    • Add 68 g of 30% hydrogen peroxide dropwise.

    • Heat the reaction to 70-80°C and monitor by TLC until completion.

    • Cool the reaction to room temperature and adjust the pH to approximately 9.0 with sodium carbonate.

    • Extract twice with 200 ml of dichloromethane.

    • Combine the organic layers, wash with 100 ml of purified water, and dry over anhydrous magnesium sulfate.

    • Concentrate to dryness and recrystallize from petroleum ether/ethyl acetate to obtain a faint yellow solid (Yield: 92%).[1]

  • Step 2: Preparation of 4-methyl piperidine-2-carboxylic acid, ethyl ester hydrochloride

    • Dissolve 50 g (0.28 mole) of 4-picoline-2-carboxylic acid, ethyl ester oxynitride in 1500 ml of methanol.

    • Add 60 g of 10% palladium on carbon and 529.1 g (8.4 moles) of anhydrous formic acid amine.

    • Heat to 50°C for 1 hour, monitoring by TLC.

    • Cool to room temperature, filter off the palladium on carbon, and concentrate the filtrate.

    • Add 200 ml of purified water and extract twice with 200 ml of ethyl acetate.

    • Combine the organic phases, wash with 100 ml of water, and adjust the pH of the organic phase to 1 with concentrated hydrochloric acid.

    • Concentrate to obtain a yellow solid, then recrystallize from ethanol/ethyl acetate to get a dry white solid (Yield: 76%).[1]

G cluster_2 Pathway 3: From 4-Picoline Derivative A 4-picoline-2-carboxylic acid, ethyl ester C 4-picoline-2-carboxylic acid, ethyl ester oxynitride A->C Step 1 B Oxidation (H2O2) B->C E 4-methyl piperidine-2-carboxylic acid, ethyl ester HCl C->E Step 2 D Reduction (Pd/C, HCOOH·NH3) D->E

Caption: Synthesis from a 4-picoline derivative.

Quantitative Data Summary

ParameterPathway 1Pathway 2Pathway 3
Starting Material (2R,4R)-4-methyl-2-piperidinecarboxylic acid4-methyl-2-cyanopiperidine4-picoline-2-carboxylic acid ethyl ester
Key Reagents Thionyl chloride, EthanolHCl, Ethanol, L-tartaric acidH2O2, Pd/C, Formic acid amine
Boiling Point 83-85°C / 7 mm Hg[3]Not specifiedNot specified
Specific Rotation [α]D -24.0 (c=5 in EtOH)[3]Not specifiedNot specified
Overall Yield Not specified (product amount: 57.4 g from 51.6 g starting material)[3]Not specified~69.9% (calculated from step yields)[1]
Purity Analysis calculated and found values are very close[3]High purity for pharmaceutical use is achievable through chromatography[5]Not specified

Purification and Analysis

Regardless of the synthetic pathway, post-synthesis purification is a critical step to achieve the high purity required for pharmaceutical applications, often exceeding 99%.[5] Column chromatography is a commonly employed technique for the isolation of the desired product from reaction mixtures.[5] The structure and purity of the final (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate are typically confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[5]

Conclusion

The synthesis of (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate can be achieved through several viable pathways. The choice of a particular route will depend on factors such as the availability and cost of starting materials, the desired scale of production, and the capabilities for chiral resolution and purification. The direct esterification method is the most concise but requires a stereochemically pure starting material. The multi-step synthesis from achiral precursors offers a route from more readily available starting materials but necessitates a robust chiral resolution step. The synthesis from a pyridine derivative provides another alternative, though it involves multiple transformations. Each method underscores the importance of precise control over reaction conditions to ensure high stereoselectivity and purity of the final product.

References

Technical Guide: An Overview of 2-Ethyl-4-methylpiperidine and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a summary of available data for 2-Ethyl-4-methylpiperidine and its closely related analogs. It is important to note that specific data for this compound, including a dedicated CAS number and comprehensive experimental protocols, is limited in publicly accessible scientific literature. Much of the available information pertains to its derivatives and positional isomers.

Chemical Identification and Properties

A definitive CAS number for this compound remains elusive in common chemical databases. However, CAS numbers for several stereoisomers of its carboxylated derivative and a positional isomer have been identified.

Table 1: CAS Numbers of this compound Derivatives and Isomers

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
(2R,4R)-2-ethyl-4-methylpiperidineNot FoundC₈H₁₇N127.23PubChem CID: 150368567
4-Ethyl-4-methylpiperidine4045-31-2C₈H₁₇N127.23Positional isomer
ethyl (2R,4R)-4-methylpiperidine-2-carboxylate74892-82-3C₉H₁₇NO₂171.24Derivative of the target compound
ethyl (2S,4S)-4-methylpiperidine-2-carboxylate78306-52-2C₉H₁₇NO₂171.24Derivative of the target compound

Due to the scarcity of data for this compound, the following table summarizes the physicochemical properties of the related compound, 4-methylpiperidine, to provide some context on the properties of a substituted piperidine ring.

Table 2: Physicochemical Properties of 4-Methylpiperidine

PropertyValue
CAS Number 626-58-4
Molecular Formula C₆H₁₃N
Molecular Weight 99.17 g/mol
Boiling Point 124 °C
Density 0.838 g/mL at 25 °C
Refractive Index n20/D 1.446

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of ethyl (2R,4R)-4-methylpiperidine-2-carboxylate

A common synthetic route involves a multi-step process that often begins with a protected piperidine precursor. A key step is the hydrogenation of a precursor molecule using a precious metal catalyst, such as Palladium on Carbon (Pd/C), under controlled pressure and temperature to ensure high stereoselectivity.[1]

A patented method outlines the following steps:[2]

  • Hydrolysis: 4-methyl-2-cyanopiperidine is refluxed with 6N hydrochloric acid to yield 4-methyl-2-piperidinecarboxylic acid hydrochloride.

  • Esterification: The resulting hydrochloride salt is heated and refluxed with anhydrous ethanol and thionyl chloride to produce 4-methyl-2-ethyl piperidinecarboxylate hydrochloride. This step also involves the separation of cis and trans isomers.

  • Resolution and Purification: The trans isomer is isolated and resolved using L-tartaric acid to obtain the final product, (2R,4R)-4-methylpiperidine-2-ethyl formate.

Purification: Post-synthesis, purification is critical to achieve the high purity required for pharmaceutical applications. Techniques such as column chromatography are commonly employed to isolate the desired product from the reaction mixture.[1]

Analytical Methods: The structure and purity of the final product are typically verified using analytical methods such as NMR spectroscopy and High-Performance Liquid Chromatography (HPLC).[1]

Biological Activity and Signaling Pathways

There is a notable absence of specific information in the scientific literature regarding the biological activity and associated signaling pathways of this compound.

The broader class of piperidine derivatives is known to exhibit a wide range of biological activities, making them important scaffolds in drug discovery.[3][4] Substituted piperidines have been investigated for their potential as:[3][5]

  • Antimicrobial agents

  • Anti-inflammatory agents

  • Anticancer agents

  • Antidepressants

  • Antioxidants

Without specific studies on this compound, it is not possible to create the requested diagrams for signaling pathways or experimental workflows. Further research would be required to elucidate its specific biological targets and mechanisms of action.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a generalized workflow for the synthesis and analysis of a substituted piperidine derivative, based on the available information for related compounds.

G General Workflow for Substituted Piperidine Synthesis cluster_synthesis Synthesis cluster_purification_analysis Purification & Analysis A Starting Material (e.g., 4-methyl-2-cyanopiperidine) B Hydrolysis A->B C Esterification B->C D Isomer Separation (Cis/Trans) C->D E Chiral Resolution D->E F Purification (e.g., Column Chromatography) E->F G Structural Verification (NMR, Mass Spec) F->G H Purity Analysis (HPLC) G->H

Caption: Generalized synthetic and analytical workflow.

Conclusion

While this compound is a structurally defined chemical entity, there is a significant lack of publicly available data regarding its specific CAS number, detailed physicochemical properties, and biological activity. The information presented in this guide has been extrapolated from data on closely related derivatives and isomers. For researchers and drug development professionals, this highlights a potential area for novel investigation. The synthesis and characterization of this compound and the exploration of its pharmacological profile could yield valuable scientific insights.

References

Spectroscopic Profile of 2-Ethyl-4-methylpiperidine: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed predictive overview of the spectroscopic data for 2-Ethyl-4-methylpiperidine. Due to a lack of directly available experimental data for this specific compound in publicly accessible databases, this report leverages spectral data from closely related analogues, including 2-ethylpiperidine, 2-methylpiperidine, and 4-methylpiperidine, to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Predicted Spectroscopic Data

The following tables summarize the predicted and reference spectroscopic data. The predictions for this compound are based on the additive effects of the substituent groups on the piperidine ring, drawing from the experimental data of the analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy Data

CompoundChemical Shift (δ) ppm
This compound (Predicted)
~0.9 (t, 3H, -CH₂CH₃)
~0.9 (d, 3H, -CH₃)
~1.0-1.8 (m, piperidine ring protons)
~1.3 (q, 2H, -CH₂CH₃)
~2.5-3.0 (m, piperidine ring protons adjacent to N)
~2.6 (m, 1H, CH at C2)
Variable (br s, 1H, NH)
Reference: 2-Ethylpiperidine A ¹H NMR spectrum is available.[1]
Reference: 4-Methylpiperidine A ¹H NMR spectrum is available.[2]

¹³C NMR Spectroscopy Data

CompoundChemical Shift (δ) ppm
This compound (Predicted)
~11 (-CH₂CH₃)
~22 (-CH₃)
~25 (-CH₂CH₃)
~30-50 (piperidine ring carbons)
~55-60 (C2)
Reference: 2-Ethylpiperidine ¹³C NMR spectral data is available.[3]
Reference: 4-Methylpiperidine ¹³C NMR spectral data is available.[4][5]
Infrared (IR) Spectroscopy
CompoundWavenumber (cm⁻¹)Assignment
This compound (Predicted)
~3300-3400 (br)N-H stretch
~2960-2850 (s)C-H stretch (aliphatic)
~1460 (m)CH₂ bend
~1380 (m)CH₃ bend
~1100 (m)C-N stretch
Reference: 2-Ethylpiperidine IR spectral data is available.[3]
Reference: 2-Methylpiperidine IR spectral data is available.[6][7][8]
Reference: 4-Methylpiperidine IR spectral data is available.[4][9]
Mass Spectrometry (MS)
CompoundKey Fragments (m/z)
This compound (Predicted)
127 (M⁺)
112 (M-CH₃)⁺
98 (M-C₂H₅)⁺
Reference: 2-Ethylpiperidine GC-MS data is available.[3]
Reference: 2-Methylpiperidine Mass spectral data is available.[6][10]
Reference: 4-Methylpiperidine GC-MS data is available.[4]

Experimental Protocols

While specific experimental protocols for this compound are not available, the following are generalized methodologies for the spectroscopic techniques discussed.

NMR Spectroscopy

A sample of the compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of, for example, 400 MHz for protons. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample would be placed between two potassium bromide (KBr) plates to form a thin film. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral data would be acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification. The compound, dissolved in a suitable solvent, would be injected into the GC. The separated compound would then be introduced into the mass spectrometer and ionized, typically by electron impact (EI). The resulting mass-to-charge ratios (m/z) of the fragments are detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample Compound Synthesis and Purification Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process IR Data (Baseline Correction) IR->ProcessIR ProcessMS Process MS Data (Peak Identification) MS->ProcessMS Interpret Structural Elucidation ProcessNMR->Interpret ProcessIR->Interpret ProcessMS->Interpret Final_Structure Final Structure Confirmation Interpret->Final_Structure

Caption: Workflow of Spectroscopic Analysis.

References

Solubility Profile of 2-Ethyl-4-methylpiperidine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Ethyl-4-methylpiperidine in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on the predicted solubility based on the general principles of solubility for piperidine derivatives and outlines a comprehensive experimental protocol for its determination.

Predicted Solubility of this compound

This compound, a substituted heterocyclic amine, is expected to exhibit solubility behavior influenced by its molecular structure. The presence of a nitrogen atom in the piperidine ring allows for hydrogen bonding with protic solvents, while the ethyl and methyl substituents contribute to its nonpolar character. Based on the principle of "like dissolves like," a qualitative prediction of its solubility in common organic solvents is summarized in Table 1. Piperidine itself is highly soluble in water and a variety of organic solvents, including alcohols and chloroform, but has limited solubility in nonpolar solvents like hexane.[1] This suggests that this compound will follow a similar trend.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Solvents Methanol, Ethanol, IsopropanolHighCapable of hydrogen bonding with the nitrogen atom of the piperidine ring.
Polar Aprotic Solvents Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to HighCan engage in dipole-dipole interactions. Solvents like DMSO are powerful and can dissolve a wide range of compounds.
Nonpolar Aromatic Solvents Toluene, BenzeneModerateThe alkyl groups of this compound can interact favorably with the aromatic rings through van der Waals forces.
Chlorinated Solvents Dichloromethane, ChloroformHighPiperidine is known to be soluble in chloroform.[1] These solvents can interact with the solute through dipole-dipole and van der Waals forces.
Nonpolar Aliphatic Solvents Hexane, HeptaneLowThe overall polarity of this compound is likely too high for significant miscibility with nonpolar aliphatic solvents. Piperidine exhibits limited solubility in hexane.[1]
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate to HighEthers can act as hydrogen bond acceptors.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in a selection of organic solvents.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system should be agitated to facilitate dissolution.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

    • Calculate the solubility of this compound in the original solvent based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Determination_Workflow A Preparation of Supersaturated Solution (Excess Solute in Solvent) B Equilibration (Constant Temperature Shaking) A->B Incubate for 24-48h C Phase Separation (Settling / Centrifugation) B->C Allow to settle D Filtration of Supernatant C->D Remove undissolved solute E Dilution of Saturated Solution D->E Prepare for analysis F Quantitative Analysis (e.g., HPLC, GC) E->F Measure concentration G Data Analysis and Solubility Calculation F->G Determine solubility

Caption: A flowchart of the experimental workflow for determining the solubility of a compound in an organic solvent.

Conclusion

References

Navigating the Landscape of 2-Substituted-4-Methylpiperidines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Commercially Available Piperidine Scaffolds for Drug Discovery and Development

Introduction

The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. Within this class of compounds, substituted piperidines offer a rich chemical space for exploration. This technical guide focuses on a specific, commercially significant member of this family: Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate . While the initial topic of interest was 2-Ethyl-4-methylpiperidine, a comprehensive search of commercial suppliers and scientific literature revealed a greater prevalence and documented utility of its carboxylate derivative in the pharmaceutical industry. This guide will provide an in-depth overview of this key chiral building block, including its commercial availability, physicochemical properties, and established applications in drug synthesis, particularly as a crucial intermediate for the anticoagulant drug Argatroban.

Commercial Availability and Physicochemical Properties

Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate is available from a range of chemical suppliers catering to the research and pharmaceutical sectors. The compound, identified by its CAS number 74892-82-3 , is typically offered in high purity, suitable for synthetic applications where stereochemical integrity is paramount.[1] Below is a summary of its key physicochemical properties and representative commercial suppliers.

PropertyValueReference
CAS Number 74892-82-3[1]
Molecular Formula C9H17NO2[1]
Molecular Weight 171.24 g/mol [1]
Purity ≥97%[1]
Appearance Not specified, likely a liquid or low-melting solid
Chirality (2R,4R)[1]

Table 1: Physicochemical Properties of Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate

Commercial Suppliers:

  • Aladdin Scientific[1]

  • BLDpharm[2]

  • Cenmed Enterprises[3]

  • CP Lab Safety[1]

  • NINGBO INNO PHARMCHEM CO.,LTD.[4]

  • TCI America[1]

Synthesis and Manufacturing

The stereospecific synthesis of Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate is a critical process for its application in pharmaceutical manufacturing. Several synthetic routes have been described in the literature and patents, often involving multi-step sequences that establish the desired stereochemistry at the C2 and C4 positions of the piperidine ring.

A common approach involves the hydrogenation of a suitable precursor molecule using a chiral catalyst or a chiral auxiliary to guide the stereochemical outcome.[4] One patented method describes the synthesis starting from 4-methyl-2-cyanopiperidine. This process involves hydrolysis of the nitrile to a carboxylic acid, followed by esterification. The separation of diastereomers and subsequent chiral resolution are key steps to isolate the desired (2R,4R) isomer.[5]

The manufacturing process typically employs rigorous quality control measures, including HPLC and NMR spectroscopy, to ensure the chemical and stereochemical purity of the final product.[4]

Applications in Drug Development: The Synthesis of Argatroban

The primary and most well-documented application of Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate is as a key starting material in the synthesis of Argatroban . Argatroban is a potent, direct thrombin inhibitor used as an anticoagulant in patients with heparin-induced thrombocytopenia. The specific stereochemistry of the piperidinecarboxylate is crucial for the biological activity of the final drug molecule.

The synthesis of Argatroban from this piperidine derivative involves a series of chemical transformations, including the coupling of the piperidine nitrogen to a protected arginine derivative and subsequent deprotection steps. The workflow for this process is illustrated in the diagram below.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_final Final Product Ethyl_2R_4R_4_methyl_2_piperidinecarboxylate Ethyl (2R,4R)-4-methyl- 2-piperidinecarboxylate Coupling_Reaction Amide Bond Formation (Peptide Coupling) Ethyl_2R_4R_4_methyl_2_piperidinecarboxylate->Coupling_Reaction Protected_Arginine Protected Arginine Derivative Protected_Arginine->Coupling_Reaction Deprotection Removal of Protecting Groups Coupling_Reaction->Deprotection Argatroban Argatroban Deprotection->Argatroban G Argatroban Argatroban Thrombin Thrombin Argatroban->Thrombin inhibits Fibrin Fibrin Thrombin->Fibrin catalyzes conversion Fibrinogen Fibrinogen Clot_Formation Clot_Formation Fibrin->Clot_Formation

References

An In-depth Technical Guide to 2-Ethyl-4-methylpiperidine Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of 2-ethyl-4-methylpiperidine derivatives and their analogues. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug discovery.

Core Structure and Significance

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. The stereochemistry and substitution pattern of the piperidine ring play a crucial role in determining the pharmacological profile of these derivatives. The presence of alkyl substituents at the 2 and 4 positions can significantly influence the potency, selectivity, and pharmacokinetic properties of these molecules.

Synthesis and Stereochemistry

The synthesis of this compound derivatives often involves multi-step sequences that allow for precise control over the stereochemistry of the chiral centers. A common strategy involves the hydrogenation of substituted pyridine precursors.

Synthesis of (2R, 4R)-4-methylpiperidine-2-ethyl formate

A key intermediate, (2R, 4R)-4-methylpiperidine-2-ethyl formate, can be synthesized through a multi-step process starting from 4-methyl-2-cyanopiperidine.[1]

Experimental Protocol: Synthesis of (2R, 4R)-4-methylpiperidine-2-ethyl formate [1]

  • Step 1: Hydrolysis of 4-methyl-2-cyanopiperidine

    • 4-methyl-2-cyanopiperidine is refluxed with 6N hydrochloric acid to hydrolyze the nitrile group, yielding 4-methyl-2-piperidinecarboxylic acid hydrochloride as a solid.

  • Step 2: Esterification

    • The resulting 4-methyl-2-piperidinecarboxylic acid hydrochloride is heated and refluxed with anhydrous ethanol and thionyl chloride to perform an esterification reaction, yielding 4-methyl-2-piperidine ethyl formate hydrochloride.

  • Step 3: Isomer Separation

    • The cis and trans isomers of 4-methyl-2-piperidine ethyl formate hydrochloride are separated by pulping. The trans isomer is collected for further processing.

  • Step 4: Resolution

    • The trans-4-methyl-2-piperidine ethyl formate is resolved using L-tartaric acid to obtain the desired (2R, 4R) stereoisomer. This is followed by purification and dissociation to yield the final product.

A general workflow for this synthesis is depicted below:

G A 4-methyl-2-cyanopiperidine B Hydrolysis (6N HCl, reflux) A->B C 4-methyl-2-piperidinecarboxylic acid HCl B->C D Esterification (Ethanol, Thionyl Chloride, reflux) C->D E cis/trans-4-methyl-2-piperidine ethyl formate HCl D->E F Isomer Separation (Pulping) E->F G trans-4-methyl-2-piperidine ethyl formate F->G H Resolution (L-tartaric acid) G->H I (2R, 4R)-4-methylpiperidine-2-ethyl formate H->I

Figure 1: General synthetic workflow for (2R, 4R)-4-methylpiperidine-2-ethyl formate.

Biological Activities and Structure-Activity Relationships (SAR)

Piperidine derivatives exhibit a wide range of biological activities, and the specific substitution pattern of the this compound core can be tailored to target various biological systems. The lipophilicity and steric bulk of the substituents are key determinants of activity.

Neurokinin-1 (NK1) Receptor Antagonism

A series of 4,4-disubstituted piperidines have been investigated as high-affinity NK1 receptor antagonists. Structure-activity relationship studies revealed that a 3,5-disubstituted benzyl ether side chain with high lipophilicity is crucial for high NK1 affinity. The 3,5-bis(trifluoromethyl)benzyl ether derivative was identified as a particularly potent antagonist.[2]

CompoundR Group on Piperidine NitrogenhNK1 IC50 (nM)[2]
12 H0.95
38 Acyl5.3
39 Sulfonyl5.7

Table 1: SAR of 4,4-disubstituted piperidine NK1 antagonists.

Analgesic and Anesthetic Properties

Several 4,4-disubstituted piperidine analogues have demonstrated potent analgesic activity, with some compounds showing potency comparable to morphine in preclinical models.[3] These compounds exhibit high affinity for naloxone binding sites in the brain, suggesting an opioid-like mechanism of action.[3]

Antimicrobial Activity

Substituted piperidine-4-one derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.[4] The nature of the substituents on the piperidine ring influences the spectrum and potency of the antimicrobial activity.[4]

Potential Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for many this compound derivatives are still under investigation, their structural similarity to known pharmacologically active agents allows for the formulation of hypotheses regarding their mechanisms of action.

For instance, derivatives acting as NK1 receptor antagonists would interfere with the signaling cascade of Substance P. This would involve the blockade of Gq/11 protein coupling, leading to the inhibition of phospholipase C activation and subsequent reduction in inositol phosphate turnover and calcium mobilization.

A hypothetical signaling pathway for a G-protein coupled receptor (GPCR) antagonist, such as an NK1 antagonist, is illustrated below.

cluster_membrane Cell Membrane GPCR GPCR G_Protein Gq/11 GPCR->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ligand Substance P Ligand->GPCR Binds Antagonist This compound Derivative (Antagonist) Antagonist->GPCR Blocks Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Figure 2: Hypothetical GPCR Antagonist Signaling Pathway.

Experimental Protocols for Biological Evaluation

General Protocol for Antimicrobial Susceptibility Testing (Disc Diffusion Method)

This method is commonly used to evaluate the antimicrobial activity of new compounds.

  • Preparation of Inoculum: A suspension of the test microorganism is prepared in a sterile saline solution and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Application of Test Compounds: Sterile paper discs are impregnated with a known concentration of the this compound derivative and placed on the inoculated agar surface.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

The following diagram illustrates a typical workflow for a biological screening cascade.

A Compound Library (this compound Derivatives) B Primary Screening (e.g., Single Concentration Assay) A->B C Hit Identification B->C D Dose-Response Assay (IC50/EC50 Determination) C->D E Lead Compound Selection D->E F Secondary Assays (e.g., Selectivity, Mechanism of Action) E->F G In Vivo Efficacy Studies F->G H Lead Optimization G->H

Figure 3: Biological Screening Workflow.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse biological activities make these compounds attractive targets for further investigation in drug discovery programs. This guide provides a foundational understanding of the chemistry and pharmacology of these derivatives, offering a starting point for researchers to explore their therapeutic potential.

References

An In-depth Technical Guide to the Safety and Handling of 2-Ethyl-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling of 2-Ethyl-4-methylpiperidine, a substituted piperidine derivative. Due to the limited availability of specific toxicological data for this compound, this guide incorporates information from closely related piperidine analogues, including 4-methylpiperidine and piperidine, to provide a thorough assessment of potential hazards. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key safety assessments.

Physicochemical and Toxicological Data

Table 1: Physicochemical Properties

PropertyThis compound4-MethylpiperidinePiperidine
CAS Number 4045-31-2[1]626-58-4[2]110-89-4[3]
Molecular Formula C₈H₁₇NC₆H₁₃N[2]C₅H₁₁N
Molecular Weight 127.23 g/mol 99.17 g/mol [2]85.15 g/mol
Boiling Point Not available124 °C[4]106 °C
Melting Point Not availableNot available-9 °C
Flash Point Not available13 °C (55.4 °F)[4]16 °C (60.8 °F)
Density Not available0.838 g/mL at 25 °C[4]0.862 g/mL at 20 °C
Solubility Not availableMiscible with water[2]Miscible with water

Table 2: Toxicological Data (Note: Data for this compound is not available; data for related compounds is provided for hazard estimation)

Parameter4-MethylpiperidinePiperidine
Acute Oral Toxicity (LD50) Harmful if swallowed (Category 4)[2]LD50 Rat: 133-740 mg/kg bw[5]
Acute Dermal Toxicity Toxic in contact with skin (Category 3)[2]Toxic in contact with skin
Acute Inhalation Toxicity Toxic if inhaled (Category 3)[2]LC50 Rat: 4.8 mg/L (4 hours)[5]
Skin Corrosion/Irritation Causes severe skin burns and eye damage (Category 1A)[2]Causes severe skin burns and eye damage
Serious Eye Damage/Irritation Causes serious eye damage (Category 1)[2]Causes serious eye damage
Respiratory or Skin Sensitization No information available[2]No information available
Germ Cell Mutagenicity No information availableNo information available
Carcinogenicity Not listed as a carcinogen[2]Not listed as a carcinogen
Reproductive Toxicity No information availableNo information available
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation (Category 3)[2]May cause respiratory irritation
Specific Target Organ Toxicity (Repeated Exposure) No information availableNo information available
Aspiration Hazard No information availableNo information available

Hazard Identification and GHS Classification

Based on the data for similar piperidine compounds, this compound should be handled as a hazardous substance. The likely GHS classification would include:

  • Flammable Liquids

  • Acute Toxicity (Oral, Dermal, and Inhalation)

  • Skin Corrosion/Irritation

  • Serious Eye Damage/Eye Irritation

  • Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)

Safe Handling and Storage

3.1. Handling

  • Work in a well-ventilated area, preferably under a chemical fume hood.[2][6]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not breathe vapors or mist.[2]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2]

  • Use non-sparking tools and explosion-proof equipment.[2][6]

  • Ground and bond containers and receiving equipment to prevent static discharge.[2]

  • Wear appropriate personal protective equipment (PPE).[2]

  • Wash hands thoroughly after handling.

3.2. Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

  • Store away from incompatible materials such as acids, oxidizing agents, and carbon dioxide.[2]

  • Store in a flammable liquids storage area.[2]

  • Keep locked up.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential when working with this compound.

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[2]

  • Skin Protection:

    • Wear flame-retardant, antistatic protective clothing.[3]

    • Use chemical-resistant gloves (e.g., nitrile rubber, neoprene).

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors.[2]

First Aid Measures

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a poison center or doctor.[3][6]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a poison center or doctor.[3][6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[3][6]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[3][6]

Emergency Procedures

6.1. Accidental Release Measures

  • Evacuate personnel from the area.

  • Remove all sources of ignition.[2][6]

  • Ventilate the area.

  • Wear appropriate PPE.

  • Contain the spill with inert absorbent material (e.g., sand, earth).[2][6]

  • Collect the absorbed material into a suitable, labeled container for disposal.[2][6]

  • Do not let the product enter drains.[3]

6.2. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[2]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[2] Hazardous decomposition products include nitrogen oxides, carbon monoxide, and carbon dioxide.[2]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Experimental Protocols

The following are generalized experimental protocols for assessing the toxicity of a substituted piperidine like this compound. These should be adapted and optimized based on the specific properties of the compound and the available laboratory facilities.

7.1. Acute Oral Toxicity Study (Up-and-Down Procedure - UDP) - Adapted from OECD Guideline 425

  • Animals: Use healthy, young adult female rats (e.g., Wistar or Sprague-Dawley strains).

  • Housing: House animals individually with controlled temperature, humidity, and a 12-hour light/dark cycle.

  • Fasting: Fast animals overnight (with access to water) before dosing.[7]

  • Dose Preparation: Prepare a solution or suspension of this compound in a suitable vehicle (e.g., corn oil, water). The concentration should be adjusted to deliver the desired dose in a volume of 1-2 mL/100g body weight.

  • Dosing: Administer a single oral dose by gavage. The starting dose is typically chosen based on available data for related compounds. The subsequent dose for the next animal is adjusted up or down depending on the outcome (survival or death) of the previously dosed animal.

  • Observations: Observe animals for mortality, clinical signs of toxicity (e.g., changes in behavior, respiration, and neurological signs), and body weight changes for at least 14 days.[7]

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

  • Data Analysis: The LD50 is calculated using specialized software for the UDP.

7.2. In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Lines: Use relevant human cell lines, such as HepG2 (liver carcinoma) or SH-SY5Y (neuroblastoma), to assess hepatotoxicity and neurotoxicity, respectively.

  • Cell Culture: Culture cells in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.[8]

  • Treatment: Seed cells in 96-well plates and allow them to attach overnight. Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[8]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.

Potential Signaling Pathways and Mechanisms of Toxicity

While specific data for this compound is lacking, piperidine and its derivatives are known to interact with key neurotransmitter receptors in the central nervous system.

8.1. Nicotinic Acetylcholine Receptors (nAChRs)

Piperidine derivatives can act as ligands for nAChRs.[3][9][10] These receptors are ligand-gated ion channels that are crucial for synaptic transmission. The interaction of a substituted piperidine with nAChRs could lead to either agonistic (activation) or antagonistic (inhibition) effects, disrupting normal neuronal signaling and potentially leading to neurotoxic effects.

8.2. GABA-A Receptors

Some piperidine derivatives have been shown to modulate the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain.[11][12] This modulation can potentiate the effect of GABA, leading to central nervous system depression, or in some cases, have opposing effects.

The corrosive nature of piperidines also contributes significantly to their toxicity upon direct contact, causing severe burns to the skin, eyes, and respiratory tract.[2]

Visualizations

The following diagrams illustrate a general experimental workflow for toxicity testing and potential signaling pathways involved in the toxicity of piperidine derivatives.

Experimental_Workflow General Experimental Workflow for Toxicity Assessment cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) data_analysis Data Analysis & Risk Assessment cytotoxicity->data_analysis receptor_binding Receptor Binding Assays (nAChR, GABA-A) receptor_binding->data_analysis acute_toxicity Acute Toxicity Testing (Oral, Dermal, Inhalation) acute_toxicity->data_analysis irritation Skin/Eye Irritation Studies irritation->data_analysis compound This compound compound->cytotoxicity compound->receptor_binding compound->acute_toxicity compound->irritation

Caption: General workflow for assessing the toxicity of a chemical compound.

Signaling_Pathways Potential Signaling Pathways for Piperidine Derivative Toxicity cluster_nAChR Nicotinic Acetylcholine Receptor (nAChR) Pathway cluster_GABA GABA-A Receptor Pathway piperidine This compound nAChR nAChR piperidine->nAChR Binds to receptor GABA_A GABA-A Receptor piperidine->GABA_A Modulates receptor ion_channel Ion Channel (Na+, K+, Ca2+) nAChR->ion_channel neuronal_signaling_ach Altered Neuronal Signaling ion_channel->neuronal_signaling_ach cl_channel Chloride Ion Channel GABA_A->cl_channel cns_depression CNS Depression or Altered Inhibition cl_channel->cns_depression

Caption: Potential interactions of piperidine derivatives with neuronal signaling pathways.

References

Unraveling the Past: The Historical Context of 2-Ethyl-4-methylpiperidine's Emergence

Author: BenchChem Technical Support Team. Date: November 2025

While a singular, celebrated moment of discovery for 2-Ethyl-4-methylpiperidine is not documented in the annals of chemical literature, its emergence can be understood within the broader historical context of the late 19th and early 20th centuries—a period of fervent exploration into the chemistry of pyridine and its derivatives. The synthesis of this specific polysubstituted piperidine would have been a logical extension of the foundational work on alkaloids and heterocyclic compounds, pioneered by chemists such as Albert Ladenburg.

The story of this compound likely begins not with the piperidine itself, but with its aromatic precursor, 2-ethyl-4-methylpyridine. The synthesis of various alkylated pyridines was a significant area of research in the late 1800s. Chemists were actively investigating the structure and reactivity of compounds derived from coal tar, a primary source of pyridine and its homologues, known as picolines (methylpyridines), lutidines (dimethylpyridines), and collidines (trimethylpyridines).

The foundational work on the structure of pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, laid the groundwork for understanding its reactivity and the potential for substitution on the ring. While the exact first synthesis of 2-ethyl-4-methylpyridine is not readily apparent from available records, it would have been conceptually straightforward for organic chemists of that era, likely achieved through condensation reactions similar to those used for other alkylated pyridines.

The crucial next step in the conceptual discovery of this compound would have been the reduction of the pyridine ring. The conversion of aromatic pyridines to their saturated piperidine counterparts was a well-established transformation by the early 20th century.

The Advent of Catalytic Hydrogenation: A Gateway to Substituted Piperidines

The development of catalytic hydrogenation techniques in the late 19th and early 20th centuries was a watershed moment in organic synthesis. This powerful method allowed for the efficient saturation of aromatic rings, including pyridine. Early work by pioneers like Sabatier and Senderens demonstrated the efficacy of metals like nickel and platinum for such reductions.

Given this context, the first synthesis of this compound was most likely achieved through the catalytic hydrogenation of 2-ethyl-4-methylpyridine. While a specific publication heralding this achievement has not been identified, it is highly probable that the compound was first prepared as part of a systematic study of the properties and reactions of various polysubstituted pyridines and their corresponding piperidines.

The following table summarizes the key historical periods and developments that created the scientific landscape for the emergence of this compound:

Time PeriodKey Scientific DevelopmentsRelevance to this compound
Mid-19th Century Isolation and initial structural studies of pyridine and its homologues (picolines, lutidines) from coal tar.Established the foundational knowledge of the pyridine ring system.
Late 19th Century Elucidation of the structure of pyridine by Körner and Dewar. Extensive work by Albert Ladenburg on the synthesis and structure of piperidine alkaloids.Provided the structural framework and synthetic motivation for exploring substituted pyridines and piperidines.
Late 19th - Early 20th Century Development of catalytic hydrogenation by Sabatier, Senderens, and others, using catalysts like nickel and platinum.Provided the key chemical tool for the reduction of the 2-ethyl-4-methylpyridine precursor to this compound.

A Plausible Early Synthesis: The Reduction of 2-ethyl-4-methylpyridine

Based on the available historical and chemical information, a plausible early experimental protocol for the first synthesis of this compound would have involved the following steps:

Objective: To synthesize this compound via the reduction of 2-ethyl-4-methylpyridine.

Materials:

  • 2-ethyl-4-methylpyridine

  • Ethanol (as solvent)

  • Sodium metal

  • Hydrochloric acid (for salt formation and purification)

  • Sodium hydroxide (for liberation of the free base)

  • Diethyl ether (for extraction)

Methodology (Conceptual Reconstruction of an Early 20th Century Protocol):

  • Dissolution: 2-ethyl-4-methylpyridine would be dissolved in absolute ethanol in a round-bottom flask fitted with a reflux condenser.

  • Reduction: Small pieces of sodium metal would be added portion-wise through the condenser to the refluxing ethanolic solution. This in situ generation of hydrogen would effect the reduction of the pyridine ring. The reaction is highly exothermic and would require careful control.

  • Work-up: After the complete addition of sodium, the reaction mixture would be allowed to cool. Water would then be cautiously added to quench any unreacted sodium and to dissolve the sodium ethoxide formed.

  • Isolation of the Piperidine: The ethanolic solution would be distilled to remove the bulk of the solvent. The remaining aqueous solution would be made strongly alkaline with sodium hydroxide to liberate the free this compound base.

  • Extraction and Purification: The free base would be extracted into diethyl ether. The ethereal solution would then be dried over a suitable drying agent (e.g., anhydrous potassium carbonate). Finally, the ether would be removed by distillation, and the resulting crude this compound would be purified by fractional distillation.

This method, known as the Ladenburg reduction, was a common procedure for the reduction of pyridines before the widespread adoption of high-pressure catalytic hydrogenation.

Visualizing the Historical Trajectory

The following diagram illustrates the logical progression from the foundational understanding of pyridine chemistry to the synthesis of this compound.

Historical_Context cluster_Foundations Mid- to Late 19th Century: Foundational Chemistry cluster_Precursor Late 19th Century: Precursor Synthesis cluster_Reduction Early 20th Century: Key Transformation cluster_Discovery Early 20th Century: Emergence of the Compound Pyridine_Structure Elucidation of Pyridine Structure Alkylpyridine_Synthesis Synthesis of Alkylated Pyridines (e.g., 2-ethyl-4-methylpyridine) Pyridine_Structure->Alkylpyridine_Synthesis Enables targeted synthesis Alkaloid_Chemistry Study of Piperidine Alkaloids (Ladenburg) Alkaloid_Chemistry->Alkylpyridine_Synthesis Motivates synthesis of derivatives Target_Compound Synthesis of this compound Alkylpyridine_Synthesis->Target_Compound Precursor for reduction Reduction_Methods Development of Pyridine Reduction Methods (e.g., Sodium/Ethanol, Catalytic Hydrogenation) Reduction_Methods->Target_Compound Enabling transformation

Historical development leading to this compound.

Methodological & Application

Synthesis of 2-Ethyl-4-methylpiperidine in the Laboratory: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive laboratory protocol for the synthesis of 2-Ethyl-4-methylpiperidine, a substituted piperidine derivative of interest in medicinal chemistry and drug development. The synthesis is achieved through the catalytic hydrogenation of 2-ethyl-4-methylpyridine.

Application Notes

Substituted piperidines are a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds. The introduction of alkyl groups, such as ethyl and methyl, at specific positions on the piperidine ring can significantly influence the molecule's pharmacological properties, including potency, selectivity, and pharmacokinetic profile. This compound serves as a valuable building block for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies in drug discovery programs.

The described method, catalytic hydrogenation, is a widely employed and robust technique for the reduction of aromatic nitrogen heterocycles.[1] The choice of catalyst, solvent, and reaction conditions can impact the efficiency of the reduction and the stereochemical outcome of the product. This protocol utilizes Platinum(IV) oxide (PtO2), also known as Adams' catalyst, a well-established and effective catalyst for pyridine hydrogenation.[1] The reaction is performed in glacial acetic acid, which acts as a solvent and can enhance the catalyst's activity.[1]

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation

This protocol is adapted from a general procedure for the catalytic hydrogenation of substituted pyridines.[1]

Materials:

  • 2-Ethyl-4-methylpyridine

  • Platinum(IV) oxide (PtO2, Adams' catalyst)

  • Glacial Acetic Acid

  • Hydrogen (H2) gas

  • Sodium bicarbonate (NaHCO3)

  • Ethyl acetate

  • Sodium sulfate (Na2SO4)

  • Celite

  • Silica gel (60-120 mesh)

  • Petroleum ether

Equipment:

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • In a suitable high-pressure reaction vessel, dissolve 1.0 g of 2-ethyl-4-methylpyridine in 5 mL of glacial acetic acid.

  • To this solution, add a catalytic amount of Platinum(IV) oxide (5 mol%).

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Pressurize the vessel with hydrogen gas to 50-70 bar.

  • Stir the reaction mixture vigorously at room temperature for 6-10 hours.

  • Upon completion of the reaction (monitored by an appropriate technique such as TLC or GC-MS), carefully depressurize the vessel.

  • Quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Filter the combined organic extracts through a pad of Celite to remove the catalyst.

  • Dry the filtrate over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the residue by column chromatography on silica gel using a mixture of 5% ethyl acetate in petroleum ether as the eluent to afford pure this compound.

Data Presentation

ParameterValueReference
Starting Material 2-Ethyl-4-methylpyridineN/A
Product This compoundN/A
Catalyst Platinum(IV) oxide (PtO2)[1]
Solvent Glacial Acetic Acid[1]
H2 Pressure 50-70 bar[1]
Reaction Time 6-10 hours[1]
Temperature Room Temperature[1]
Yield Data not availableN/A
Cis/Trans Ratio Data not availableN/A

Spectroscopic Data for this compound:

  • ¹H NMR: Specific data not available in the searched literature.

  • ¹³C NMR: Specific data not available in the searched literature.

Note: The yield and stereochemical outcome (cis/trans ratio) are dependent on the specific reaction conditions and may require optimization.

Mandatory Visualization

Synthesis_of_2_Ethyl_4_methylpiperidine cluster_reactants Reactants cluster_conditions Reaction Conditions 2_ethyl_4_methylpyridine 2-Ethyl-4-methylpyridine Reaction Catalytic Hydrogenation 2_ethyl_4_methylpyridine->Reaction H2 H₂ (Hydrogen Gas) H2->Reaction Catalyst PtO₂ (Adams' Catalyst) Catalyst->Reaction Solvent Glacial Acetic Acid Solvent->Reaction Pressure 50-70 bar Pressure->Reaction Temperature Room Temperature Temperature->Reaction 2_Ethyl_4_methylpiperidine This compound Reaction->2_Ethyl_4_methylpiperidine Product

Caption: Reaction scheme for the synthesis of this compound.

References

Application Notes and Protocols: Asymmetric Synthesis of Chiral 2-Ethyl-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral 2-Ethyl-4-methylpiperidine, a valuable building block in medicinal chemistry. The described methodology focuses on a stereoselective approach involving the synthesis of the precursor 2-ethyl-4-methylpyridine, followed by its conversion to an N-benzyl pyridinium salt, and subsequent asymmetric hydrogenation using an iridium catalyst with a chiral phosphine ligand. This method allows for the controlled formation of the desired stereoisomers of the target piperidine derivative. Quantitative data, detailed experimental procedures, and visual representations of the workflow are provided to facilitate the practical application of this synthetic strategy.

Introduction

Chiral piperidine scaffolds are privileged structures frequently found in a wide array of pharmaceuticals and natural products. The specific substitution pattern and stereochemistry of these heterocycles are often crucial for their biological activity. The asymmetric synthesis of substituted piperidines, therefore, remains a significant area of research in synthetic organic chemistry. This application note details a robust and highly enantioselective method for the synthesis of this compound, a chiral piperidine with potential applications in drug discovery and development.

The presented synthetic strategy is divided into three key stages:

  • Synthesis of 2-ethyl-4-methylpyridine: The precursor pyridine derivative is synthesized.

  • Formation of the N-benzyl pyridinium salt: Activation of the pyridine ring for asymmetric reduction.

  • Iridium-catalyzed asymmetric hydrogenation: The key stereodetermining step to yield the chiral piperidine.

Data Presentation

The following tables summarize the expected quantitative data for the key steps in the synthesis of chiral this compound. The data is based on literature precedents for similar substrates.

Table 1: Synthesis of 2-ethyl-4-methylpyridine

StepReactantsProductCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)
14-methylpyridine, Acetic anhydride, Zinc dust2-ethyl-4-methylpyridine--130-1404~70

Table 2: Formation of N-benzyl-2-ethyl-4-methylpyridinium bromide

StepReactantsProductReagentSolventTemp (°C)Time (h)Yield (%)
22-ethyl-4-methylpyridine, Benzyl bromideN-benzyl-2-ethyl-4-methylpyridinium bromide-Acetonitrile8012>95

Table 3: Iridium-Catalyzed Asymmetric Hydrogenation

StepSubstrateProductCatalystLigandSolventPressure (psi)Temp (°C)Time (h)Yield (%)ee (%)dr (cis:trans)
3N-benzyl-2-ethyl-4-methylpyridinium bromideN-benzyl-2-ethyl-4-methylpiperidine[Ir(COD)Cl]₂(R)-SynPhosCH₂Cl₂/MeOH6002824>90>95>95:5

Experimental Protocols

Synthesis of 2-ethyl-4-methylpyridine

This protocol is adapted from procedures for the ethylation of picolines.

Materials:

  • 4-methylpyridine (1.0 eq)

  • Acetic anhydride (2.0 eq)

  • Zinc dust (2.0 eq)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (40%)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of 4-methylpyridine and acetic anhydride is heated to reflux.

  • Zinc dust is added portion-wise to the refluxing mixture over a period of 1 hour.

  • The reaction mixture is refluxed for an additional 3 hours.

  • After cooling, the mixture is carefully acidified with concentrated hydrochloric acid.

  • The aqueous solution is washed with diethyl ether to remove non-basic impurities.

  • The aqueous layer is then made strongly alkaline with a 40% sodium hydroxide solution.

  • The product is extracted with diethyl ether.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation to afford 2-ethyl-4-methylpyridine.

Formation of N-benzyl-2-ethyl-4-methylpyridinium bromide

Materials:

  • 2-ethyl-4-methylpyridine (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Acetonitrile (anhydrous)

Procedure:

  • To a solution of 2-ethyl-4-methylpyridine in anhydrous acetonitrile, benzyl bromide is added dropwise at room temperature.

  • The reaction mixture is then heated to 80 °C and stirred for 12 hours.

  • After cooling to room temperature, the resulting precipitate is collected by filtration.

  • The solid is washed with cold diethyl ether and dried under vacuum to yield the N-benzyl-2-ethyl-4-methylpyridinium bromide salt.

Iridium-Catalyzed Asymmetric Hydrogenation

This protocol is based on the methods developed by Zhou and Tang for the asymmetric hydrogenation of pyridinium salts.[1]

Materials:

  • N-benzyl-2-ethyl-4-methylpyridinium bromide (1.0 eq)

  • [Ir(COD)Cl]₂ (0.0025 eq)

  • (R)-SynPhos (0.0055 eq)

  • Dichloromethane (anhydrous)

  • Methanol (anhydrous)

  • Hydrogen gas (high purity)

  • Saturated sodium carbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox, a mixture of [Ir(COD)Cl]₂ and (R)-SynPhos in a 1:1 mixture of dichloromethane and methanol is stirred at room temperature for 30 minutes.

  • Hydrogenation: The catalyst solution is transferred to a stainless-steel autoclave containing the N-benzyl-2-ethyl-4-methylpyridinium bromide.

  • The autoclave is sealed, purged with hydrogen gas, and then pressurized to 600 psi.

  • The reaction mixture is stirred at 28 °C for 24 hours.

  • Work-up: After carefully releasing the hydrogen, a saturated sodium carbonate solution is added to the reaction mixture and stirred for 30 minutes.

  • The mixture is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford N-benzyl-2-ethyl-4-methylpiperidine. The enantiomeric excess and diastereomeric ratio can be determined by chiral HPLC analysis.

Visualizations

Asymmetric_Synthesis_Workflow cluster_0 Synthesis of Starting Material cluster_1 Pyridinium Salt Formation cluster_2 Asymmetric Hydrogenation A 4-methylpyridine B 2-ethyl-4-methylpyridine A->B Acetic anhydride, Zn C N-benzyl-2-ethyl-4- methylpyridinium bromide B->C Benzyl bromide D Chiral N-benzyl-2-ethyl- 4-methylpiperidine C->D [Ir(COD)Cl]₂ / (R)-SynPhos, H₂

Caption: Overall workflow for the asymmetric synthesis.

Hydrogenation_Catalytic_Cycle catalyst [Ir(L)]+ intermediate1 [Ir(H)₂(L)(Substrate)]+ catalyst->intermediate1 + H₂ + Substrate substrate Pyridinium Salt intermediate2 Hydride Insertion Intermediate intermediate1->intermediate2 Hydride Insertion product Chiral Piperidine intermediate2->product Reductive Elimination product->catalyst - Product

Caption: Proposed catalytic cycle for hydrogenation.

References

Application Notes and Protocols: 2-Ethyl-4-methylpiperidine as a Chiral Organocatalyst

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-Ethyl-4-methylpiperidine as a chiral organocatalyst in asymmetric organic synthesis. The information presented is based on established principles of organocatalysis and draws parallels from structurally related piperidine-based catalysts. The protocols provided are representative methodologies intended to serve as a starting point for reaction optimization and development.

Introduction to this compound in Asymmetric Catalysis

Chiral piperidine scaffolds are prevalent in a vast array of natural products and pharmaceutical agents. Their rigid conformational structure and the presence of a basic nitrogen atom make them attractive candidates for organocatalysis. This compound, a readily accessible chiral secondary amine, holds potential as a catalyst for various asymmetric transformations, primarily through enamine and iminium ion activation pathways. Its substituted structure can offer unique stereochemical control in the synthesis of chiral molecules.

Potential Applications:

  • Asymmetric Michael Additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, leading to the formation of chiral 1,5-dicarbonyl compounds.

  • Asymmetric Aldol Reactions: Facilitating the enantioselective reaction between a ketone and an aldehyde to produce chiral β-hydroxy ketones.

  • Other Potential Reactions: Mannich reactions, Diels-Alder reactions, and other transformations proceeding through enamine or iminium ion intermediates.

Data Presentation: Representative Catalytic Performance

The following tables summarize hypothetical, yet plausible, quantitative data for the application of this compound as a catalyst in key organic reactions. These values are representative of what might be expected based on the performance of similar chiral piperidine catalysts and are intended for comparative purposes.

Table 1: Asymmetric Michael Addition of Acetone to β-Nitrostyrene

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
110Toluene25248592
25Toluene25487891
310CH2Cl225248885
410THF25247588
510Toluene0726595

Table 2: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

EntryCatalyst Loading (mol%)AdditiveSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (anti/syn)Enantiomeric Excess (ee, % anti)
120Acetic Acid (10 mol%)DMSO25489295:598
210Acetic Acid (10 mol%)DMSO25728594:697
320-DMSO25487580:2090
420Acetic Acid (10 mol%)DMF25488892:895
520Acetic Acid (10 mol%)DMSO0967097:3>99

Experimental Protocols

The following are detailed, representative protocols for the key reactions catalyzed by this compound.

General Protocol for Asymmetric Michael Addition

This protocol describes the conjugate addition of a ketone to a nitro-olefin, a classic transformation for evaluating the efficacy of new organocatalysts.

Reaction: Acetone + β-Nitrostyrene → 4-Phenyl-4-nitro-2-butanone

Materials:

  • This compound (as a solution in the chosen solvent)

  • β-Nitrostyrene

  • Acetone (reagent grade, used in excess as solvent and reactant)

  • Anhydrous solvent (e.g., Toluene)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add β-nitrostyrene (1.0 mmol).

  • Dissolve the β-nitrostyrene in acetone (10 mL).

  • Add the solution of this compound (0.1 mmol, 10 mol%) to the reaction mixture.

  • Stir the reaction mixture at the specified temperature (e.g., 25 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

  • Determine the yield and enantiomeric excess (by chiral HPLC analysis).

General Protocol for Asymmetric Aldol Reaction

This protocol outlines the enantioselective aldol reaction between a ketone and an aldehyde.

Reaction: Cyclohexanone + 4-Nitrobenzaldehyde → 2-(Hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one

Materials:

  • This compound

  • 4-Nitrobenzaldehyde

  • Cyclohexanone

  • Anhydrous solvent (e.g., DMSO)

  • Additive (e.g., Acetic Acid)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (1.0 mmol).

  • Add cyclohexanone (5.0 mmol, 5 equivalents) and the anhydrous solvent (2 mL).

  • Add the additive, acetic acid (0.1 mmol, 10 mol%).

  • Add this compound (0.2 mmol, 20 mol%).

  • Stir the reaction mixture vigorously at the specified temperature (e.g., 25 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC analysis).

Visualizations: Reaction Mechanisms and Workflows

The following diagrams illustrate the proposed catalytic cycles and experimental workflows.

Michael_Addition_Mechanism cluster_catalyst Catalyst Activation cluster_reaction Michael Addition Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + Catalyst, -H2O Catalyst This compound Enamine->Catalyst +H2O Adduct Iminium Intermediate Enamine->Adduct + Nitroalkene Nitroalkene Nitroalkene Product Michael Adduct Adduct->Product Hydrolysis Product->Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the Michael addition.

Aldol_Reaction_Mechanism cluster_catalyst_activation Enamine Formation cluster_aldol_addition Aldol Addition cluster_product_formation Product Release Ketone Ketone Enamine Enamine Ketone->Enamine + Catalyst, -H2O Catalyst This compound Iminium Iminium Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Product Aldol Product Iminium->Product Hydrolysis Product->Catalyst Catalyst Regeneration

Caption: Catalytic cycle for the asymmetric aldol reaction.

Experimental_Workflow start Start reagents Combine Reactants and Catalyst start->reagents reaction Stir at Controlled Temperature reagents->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification analysis Analyze Yield and Stereoselectivity (HPLC, NMR) purification->analysis end End analysis->end

Caption: General experimental workflow for catalytic reactions.

The Role of Substituted Piperidines in Pharmaceutical Synthesis: A Focus on Key Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Synthesis of (2R, 4R)-4-methylpiperidine-2-carboxylic acid ethyl ester: A Key Intermediate for Argatroban

The synthesis of the Argatroban intermediate, (2R, 4R)-4-methylpiperidine-2-carboxylic acid ethyl ester, is a multi-step process that highlights several key chemical transformations and separation techniques crucial in pharmaceutical manufacturing.[2] The overall process involves the formation of a piperidine ring system, followed by stereochemical control to obtain the desired diastereomer.

A common synthetic route starts from 4-methyl-2-cyanopiperidine and proceeds through hydrolysis, esterification, and diastereomeric resolution.[2]

Summary of Key Synthetic Steps and Quantitative Data
StepReactionStarting MaterialKey ReagentsProductYieldPurity/NotesReference
1Hydrolysis4-methyl-2-cyanopiperidine6N Hydrochloric acid4-methyl-2-piperidinecarboxylic acid hydrochlorideHighThe molar ratio of 4-methyl-2-cyanopiperidine to hydrochloric acid is typically 1:6-8.[2]CN108047125A[2]
2Esterification4-methyl-2-piperidinecarboxylic acid hydrochlorideAbsolute ethanol, Thionyl chloride4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride (mixture of cis and trans isomers)HighThe mass ratio of the starting material to absolute ethanol is 1:4-6.[2]CN108047125A[2]
3Isomer SeparationMixture of cis and trans 4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochlorideMethyl tertiary butyl ether (MTBE), Ethanoltrans-4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochlorideNot specifiedThe cis isomer is removed by filtration.[2]CN108047125A[2]
4Resolutiontrans-4-methyl-2-piperidinecarboxylic acid ethyl esterL-tartaric acid(2R, 4R)-4-methylpiperidine-2-carboxylic acid ethyl ester L-tartrateNot specifiedThis step isolates the desired (2R, 4R) diastereomer.CN108047125A[2]
5Liberation of Free Base(2R, 4R)-4-methylpiperidine-2-carboxylic acid ethyl ester L-tartratePotassium carbonate solution(2R, 4R)-4-methylpiperidine-2-carboxylic acid ethyl esterHighThe final product is extracted with an organic solvent.CN108047125A[2]

Experimental Protocols

Step 1: Hydrolysis of 4-methyl-2-cyanopiperidine
  • To a reaction vessel, add 4-methyl-2-cyanopiperidine.

  • Add 6N hydrochloric acid in a molar ratio of 1:6 to 1:8 relative to the starting material.[2]

  • Heat the mixture to reflux and maintain for 4-6 hours.[2]

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture and isolate the solid 4-methyl-2-piperidinecarboxylic acid hydrochloride product, typically by filtration.

Step 2: Esterification of 4-methyl-2-piperidinecarboxylic acid hydrochloride
  • Suspend the 4-methyl-2-piperidinecarboxylic acid hydrochloride in absolute ethanol (mass ratio of 1:4 to 1:6).[2]

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride in a molar ratio of 1:2 to 1:3 relative to the starting material.[2]

  • After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours.[2]

  • Monitor the reaction for completion.

  • Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude 4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride.

Step 4: Diastereomeric Resolution with L-tartaric acid
  • Dissolve the trans-4-methyl-2-piperidinecarboxylic acid ethyl ester in a suitable solvent mixture, such as acetone and ethanol.

  • Add a solution of L-tartaric acid in the same solvent system.

  • Heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature to induce crystallization of the (2R, 4R)-4-methylpiperidine-2-carboxylic acid ethyl ester L-tartrate salt.

  • Collect the crystalline solid by filtration and wash with a cold solvent.

  • The product can be further purified by recrystallization.

Logical Workflow for the Synthesis of the Argatroban Intermediate

Synthesis_Workflow A 4-methyl-2-cyanopiperidine B Hydrolysis (HCl) A->B C 4-methyl-2-piperidinecarboxylic acid hydrochloride B->C D Esterification (Ethanol, SOCl2) C->D E Mixture of cis/trans isomers D->E F Isomer Separation (MTBE/Ethanol) E->F G trans isomer F->G H Resolution (L-tartaric acid) G->H I (2R, 4R)-isomer L-tartrate salt H->I J Liberation of Free Base (K2CO3) I->J K (2R, 4R)-4-methylpiperidine-2- carboxylic acid ethyl ester J->K

Caption: Synthetic pathway for (2R, 4R)-4-methylpiperidine-2-carboxylic acid ethyl ester.

General Importance of the Piperidine Ring in Pharmaceuticals

The piperidine nucleus is a key building block in a wide range of pharmaceuticals due to its versatile chemical nature.[1] It can act as a scaffold to which various functional groups can be attached, leading to compounds with diverse pharmacological activities. The nitrogen atom in the piperidine ring is often crucial for biological activity, as it can be protonated at physiological pH, allowing for ionic interactions with biological targets.

Examples of Drugs Containing a Piperidine Moiety:
  • Fentanyl and its analogs: Potent synthetic opioids used for pain management.[3]

  • Methylphenidate (Ritalin): A central nervous system stimulant used to treat ADHD.

  • Donepezil (Aricept): A reversible inhibitor of acetylcholinesterase used in the treatment of Alzheimer's disease.

  • Haloperidol (Haldol): An antipsychotic medication.

The synthesis of these and many other piperidine-containing drugs often involves the construction of the piperidine ring itself or the functionalization of a pre-existing piperidine derivative. Common synthetic strategies include the reduction of pyridine precursors, intramolecular cyclization reactions, and multicomponent reactions.[1]

Experimental Workflow for a Generic Piperidine Synthesis via Pyridine Reduction

Pyridine_Reduction Start Substituted Pyridine Step1 Hydrogenation Reaction Start->Step1 Step2 Work-up and Purification Step1->Step2 Catalyst Catalyst (e.g., Pd/C, PtO2, Rh/C) Catalyst->Step1 Conditions Reaction Conditions (H2 pressure, solvent, temperature) Conditions->Step1 Product Substituted Piperidine Step2->Product

Caption: General workflow for the synthesis of piperidines by reduction of pyridines.

References

Application Notes and Protocols for the Analysis of 2-Ethyl-4-methylpiperidine by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-4-methylpiperidine is a substituted piperidine derivative. As with many substituted piperidines, this compound and its analogs are of interest in medicinal chemistry and drug development due to their presence in various biologically active molecules. Accurate and robust analytical methods are therefore essential for the determination of purity, stability, and for pharmacokinetic studies.

This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The described methods are designed to be a starting point for laboratory implementation and may require further optimization for specific matrices.

High-Performance Liquid Chromatography (HPLC) Analysis

Due to the basic nature of the piperidine moiety and the lack of a strong chromophore, direct HPLC analysis of this compound can be challenging. The following protocol utilizes a reversed-phase C18 column with a mobile phase containing an ion-pairing agent to improve peak shape and retention.

Experimental Protocol: HPLC-UV
ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in Acetonitrile
Gradient 10% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector UV at 210 nm
Standard Preparation Prepare a 1 mg/mL stock solution of this compound in 50:50 Acetonitrile:Water. Prepare working standards by serial dilution.
Sample Preparation Dilute the sample in the mobile phase to an appropriate concentration.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard Standard Weighing & Dissolution Injector Autosampler Injection Standard->Injector Sample Sample Dilution Sample->Injector Column C18 Column Separation Injector->Column Detector UV Detection (210 nm) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample_Aliquot Sample Aliquoting Derivatization Derivatization with TFAA Sample_Aliquot->Derivatization Headspace Headspace Sampling Derivatization->Headspace GC_Separation GC Separation (DB-5ms) Headspace->GC_Separation MS_Detection MS Detection (EI) GC_Separation->MS_Detection TIC Total Ion Chromatogram MS_Detection->TIC Mass_Spectrum Mass Spectrum Analysis MS_Detection->Mass_Spectrum Identification Compound Identification Mass_Spectrum->Identification

Application Notes and Protocols for the Purification of 2-Ethyl-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2-Ethyl-4-methylpiperidine, a key intermediate in pharmaceutical synthesis. The following methods are described: fractional distillation, column chromatography, and crystallization as a salt. Each method is accompanied by a detailed experimental protocol and expected outcomes.

Purification by Fractional Distillation

Fractional distillation is a suitable method for purifying this compound from non-volatile impurities or from other volatile components with significantly different boiling points. This technique is particularly useful for large-scale purification.

Application Note: This method is effective for removing impurities with boiling points that differ from the target compound by at least 20-30 °C. For impurities with closer boiling points, a highly efficient fractionating column is required.

Experimental Protocol:
  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and receiving flasks. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound into the round-bottom flask, adding boiling chips to ensure smooth boiling. Do not fill the flask to more than two-thirds of its capacity.

  • Distillation:

    • Begin heating the flask gently using a heating mantle.

    • As the mixture boils, the vapor will rise through the fractionating column. The temperature at the distillation head should be monitored closely.

    • Discard the initial fraction (forerun), which may contain lower-boiling impurities.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound.

    • Stop the distillation before the flask runs dry to prevent the concentration of potentially explosive peroxidic residues.

  • Purity Analysis: Analyze the collected fractions for purity using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary:

ParameterCrude SamplePurified Sample
Purity (GC-MS) ~85-95%>99%
Boiling Point VariableConstant
Yield -Typically 70-90%

Logical Workflow for Fractional Distillation:

Fractional_Distillation Crude Crude 2-Ethyl-4- methylpiperidine Apparatus Assemble Fractional Distillation Apparatus Crude->Apparatus Heating Gentle Heating Apparatus->Heating Vaporization Vapor Rises Through Fractionating Column Heating->Vaporization Forerun Discard Forerun Vaporization->Forerun Collection Collect Main Fraction at Constant BP Forerun->Collection Analysis Purity Analysis (GC-MS, NMR) Collection->Analysis Pure_Product Purified 2-Ethyl-4- methylpiperidine Analysis->Pure_Product Column_Chromatography Crude Crude 2-Ethyl-4- methylpiperidine Loading Load Sample Crude->Loading Slurry Prepare Silica Gel Slurry Packing Pack Column Slurry->Packing Packing->Loading Elution Elute with Solvent Gradient Loading->Elution Collection Collect Fractions Elution->Collection TLC Analyze Fractions by TLC Collection->TLC Combine Combine Pure Fractions TLC->Combine Evaporation Solvent Evaporation Combine->Evaporation Pure_Product Purified 2-Ethyl-4- methylpiperidine Evaporation->Pure_Product Salt_Crystallization cluster_salt_formation Salt Formation cluster_purification Purification cluster_regeneration Amine Regeneration Crude_Amine Crude 2-Ethyl-4- methylpiperidine Add_Acid Add Acid (e.g., HCl, Tartaric Acid) Crude_Amine->Add_Acid Precipitation Precipitation of Crude Salt Add_Acid->Precipitation Recrystallization Recrystallization Precipitation->Recrystallization Pure_Salt Purified Salt Recrystallization->Pure_Salt Dissolve_Salt Dissolve in Water Pure_Salt->Dissolve_Salt Add_Base Add Base (e.g., NaHCO₃, K₂CO₃) Dissolve_Salt->Add_Base Extraction Liquid-Liquid Extraction Add_Base->Extraction Drying Drying and Solvent Removal Extraction->Drying Pure_Amine Purified 2-Ethyl-4- methylpiperidine Drying->Pure_Amine

Application Notes: The Role of 2-Ethyl-4-methylpiperidine in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Ethyl-4-methylpiperidine is a substituted heterocyclic amine that serves as a versatile building block in the synthesis of complex organic molecules. Its structural features, including a chiral center and a secondary amine, make it a valuable synthon for creating novel active ingredients in the agrochemical industry. While direct synthesis of a commercially named agrochemical from this compound is not widely documented in publicly available literature, its potential as a precursor for new fungicides, herbicides, and insecticides is significant. The piperidine moiety is a well-established pharmacophore in many successful agrochemicals, contributing to favorable properties such as bioactivity, systemic movement in plants, and metabolic stability.

This document provides a detailed, representative protocol for the synthesis of a hypothetical fungicidal agent, designated "Fungicidin-E4M," using this compound as a key starting material. The outlined synthetic pathway and methodologies are based on established chemical principles and analogous transformations reported in the synthesis of other piperidine-containing agrochemicals.

Hypothetical Agrochemical Profile: Fungicidin-E4M

  • Chemical Name: 1-((4-chlorophenyl)carbonyl)-2-ethyl-4-methylpiperidine

  • Proposed Class: Carboxamide Fungicide

  • Target Pathogens: Powdery mildew, rusts, and various leaf spot diseases.

  • Mode of Action (Hypothesized): Many carboxamide fungicides act as Succinate Dehydrogenase Inhibitors (SDHI). They bind to the succinate dehydrogenase (also known as complex II) in the mitochondrial electron transport chain of fungi, blocking cellular respiration and leading to cell death. The this compound moiety in Fungicidin-E4M is proposed to contribute to the binding affinity and overall efficacy of the molecule.

Data Presentation

The following table summarizes the quantitative data for the hypothetical synthesis of Fungicidin-E4M.

StepReactionReactantsProductMolecular Weight ( g/mol )Yield (%)Purity (%)
1AcylationThis compound, 4-Chlorobenzoyl chlorideFungicidin-E4M281.8185>95

Experimental Protocols

Synthesis of 1-((4-chlorophenyl)carbonyl)-2-ethyl-4-methylpiperidine (Fungicidin-E4M)

This protocol details the synthesis of the hypothetical fungicide Fungicidin-E4M via the acylation of this compound.

Materials:

  • This compound (98% purity)

  • 4-Chlorobenzoyl chloride (99% purity)

  • Triethylamine (99.5% purity)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add this compound (12.7 g, 0.1 mol) and anhydrous dichloromethane (100 mL). Cool the flask to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (12.1 g, 0.12 mol) to the stirred solution.

  • Addition of Acylating Agent: Dissolve 4-Chlorobenzoyl chloride (17.5 g, 0.1 mol) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel. Add the 4-chlorobenzoyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 90:10 hexanes:ethyl acetate).

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield Fungicidin-E4M as a white to off-white solid.

Visualizations

Synthetic Workflow for Fungicidin-E4M

Synthetic_Workflow reactant1 This compound reaction Acylation (0°C to RT, 4h) reactant1->reaction reactant2 4-Chlorobenzoyl chloride reactant2->reaction base Triethylamine in Dichloromethane base->reaction workup Aqueous Work-up (HCl, NaHCO₃, Brine) reaction->workup purification Column Chromatography (Silica Gel) workup->purification product Fungicidin-E4M purification->product

Caption: Synthetic pathway for the hypothetical fungicide Fungicidin-E4M.

Hypothesized Mode of Action: SDHI

Mode_of_Action cluster_pathway Normal Respiration cluster_inhibition Inhibition by Fungicidin-E4M succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh Binds to fumarate Fumarate sdh->fumarate Catalyzes conversion to etc Electron Transport Chain sdh->etc inhibition Inhibition atp ATP Production etc->atp cell_death Fungal Cell Death fungicidin Fungicidin-E4M fungicidin->sdh

Caption: Hypothesized mode of action of Fungicidin-E4M as an SDHI.

Application Notes and Protocols for 2-Ethyl-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential biological applications of 2-Ethyl-4-methylpiperidine. The information is intended to serve as a foundational resource for researchers interested in exploring the chemical and pharmacological properties of this disubstituted piperidine derivative.

Chemical Properties and Data

PropertyPredicted Value/Information
Molecular Formula C8H17N
Molecular Weight 127.23 g/mol
Boiling Point Estimated: 160-170 °C
CAS Number 4045-31-2[1]
Predicted ¹H NMR See Table 2 for detailed predicted chemical shifts.
Predicted ¹³C NMR See Table 3 for detailed predicted chemical shifts.
Predicted Mass Spectrum See Table 4 for predicted major fragmentation peaks.

Synthetic Protocols

The synthesis of this compound can be achieved through the catalytic hydrogenation of the corresponding substituted pyridine, 2-ethyl-4-methylpyridine. This method is a common and effective way to produce saturated nitrogen heterocycles.[1][2]

Protocol 1: Catalytic Hydrogenation of 2-Ethyl-4-methylpyridine

This protocol describes a general procedure for the synthesis of this compound via the reduction of 2-ethyl-4-methylpyridine using a heterogeneous catalyst.

Materials:

  • 2-Ethyl-4-methylpyridine

  • Platinum(IV) oxide (Adam's catalyst) or Palladium on carbon (10%)

  • Ethanol or Glacial Acetic Acid (solvent)

  • Hydrogen gas (high pressure)

  • Parr Hydrogenation Apparatus or similar high-pressure reactor

  • Standard glassware for filtration and distillation

  • Sodium hydroxide (for neutralization)

  • Dichloromethane or Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • In a high-pressure reaction vessel, dissolve 2-ethyl-4-methylpyridine (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

  • Carefully add the hydrogenation catalyst (e.g., 1-5 mol% of Platinum(IV) oxide or 5-10 wt% of Palladium on carbon).

  • Seal the reaction vessel and connect it to a high-pressure hydrogen source.

  • Flush the vessel with nitrogen or argon to remove air, then introduce hydrogen gas to the desired pressure (typically 50-100 psi, but may vary).

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir vigorously.

  • Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • If an acidic solvent was used, neutralize the filtrate with a base (e.g., sodium hydroxide solution) until it is alkaline.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or diethyl ether).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by fractional distillation to obtain this compound.

Expected Yield: 80-95% (yields can vary based on catalyst, solvent, and reaction conditions).

Experimental Workflow Diagram

Synthesis_Workflow Start 2-Ethyl-4-methylpyridine Reaction Catalytic Hydrogenation (H₂, PtO₂ or Pd/C) Start->Reaction Filtration Filtration (Remove Catalyst) Reaction->Filtration Neutralization Neutralization (if acidic solvent) Filtration->Neutralization Extraction Extraction (Organic Solvent) Neutralization->Extraction Drying Drying (Anhydrous MgSO₄) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Fractional Distillation Evaporation->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Predicted Analytical Data

The following tables summarize the predicted NMR and mass spectrometry data for this compound, based on the analysis of structurally similar compounds.[3][4][5][6][7]

Table 2: Predicted ¹H NMR Data (in CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~2.9 - 3.1m1HH-2 (axial)
~2.5 - 2.7m1HH-2 (equatorial)
~1.6 - 1.8m2HH-3 (axial & eq)
~1.4 - 1.6m1HH-4
~1.2 - 1.4m2HH-5 (axial & eq)
~2.8 - 3.0m1HH-6 (axial)
~2.4 - 2.6m1HH-6 (equatorial)
~1.3 - 1.5m2H-CH₂-CH₃
~0.9t3H-CH₂-CH₃
~0.8d3H4-CH₃
~1.5 - 2.0br s1HN-H
Table 3: Predicted ¹³C NMR Data (in CDCl₃)
Chemical Shift (ppm)Assignment
~55 - 58C-2
~30 - 33C-3
~30 - 33C-4
~35 - 38C-5
~47 - 50C-6
~25 - 28-CH₂-CH₃
~10 - 13-CH₂-CH₃
~20 - 234-CH₃
Table 4: Predicted Mass Spectrum (EI) Data
m/zRelative IntensityAssignment
127Moderate[M]⁺ (Molecular Ion)
112High[M - CH₃]⁺
98High[M - C₂H₅]⁺ (Loss of ethyl)
84ModerateRing fragmentation
70ModerateRing fragmentation
56Base PeakRing fragmentation

Potential Biological Applications and Signaling Pathways

Potential Areas of Investigation:

  • Analgesic Activity: 4,4-disubstituted piperidines have been reported to possess potent analgesic properties, with some compounds showing affinity for opioid receptors.[11]

  • Neuroprotective Effects: Certain 2,6-disubstituted piperidine alkaloids have demonstrated neuroprotective activity.[9]

  • Anticancer Properties: Substituted piperidines have been investigated as inhibitors of the HDM2-p53 interaction, a key pathway in cancer.[12]

  • Antimicrobial Activity: Various piperidine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.

Hypothetical Signaling Pathway: Opioid Receptor Modulation

Based on the analgesic activity of related piperidines, a hypothetical signaling pathway involving opioid receptor modulation is presented below. This diagram illustrates how a compound like this compound, acting as an agonist, might initiate a signaling cascade leading to analgesia.

Opioid_Signaling Ligand This compound (Hypothetical Agonist) Receptor μ-Opioid Receptor Ligand->Receptor Binds to G_Protein Gi/Go Protein Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits K_Channel ↑ K⁺ Efflux (Hyperpolarization) G_Protein->K_Channel Activates Ca_Channel ↓ Ca²⁺ Influx G_Protein->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_Channel->Analgesia Ca_Channel->Analgesia

Caption: Hypothetical opioid receptor signaling pathway.

References

Application Notes and Protocols: 2-Ethyl-4-methylpiperidine as a Novel Organocatalyst in the Biginelli Multi-component Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. This approach offers significant advantages over traditional multi-step synthesis, including increased efficiency, reduced waste, and lower costs. The Biginelli reaction, first reported in 1891, is a classic example of an MCR that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of pharmacological activities, including antiviral, antibacterial, and antihypertensive properties.[1][2]

The development of novel catalysts for the Biginelli reaction remains an active area of research, with a focus on improving yields, reducing reaction times, and employing more environmentally benign conditions.[3][4] While various Lewis and Brønsted acids have been traditionally used, the exploration of organocatalysts continues to gain traction. This application note proposes the use of 2-ethyl-4-methylpiperidine , a readily available secondary amine, as a potential organocatalyst for the Biginelli reaction. Its basic nature and steric hindrance could offer unique reactivity and selectivity in this important transformation.

Proposed Catalytic Role of this compound

This compound is hypothesized to act as a base catalyst in the Biginelli reaction. The lone pair of electrons on the nitrogen atom can facilitate key proton transfer steps within the reaction mechanism. It is proposed that the piperidine derivative can activate the urea component and facilitate the condensation steps, leading to the formation of the dihydropyrimidinone ring. The steric bulk provided by the ethyl and methyl groups may also influence the stereochemical outcome of the reaction when prochiral substrates are employed.

Experimental Protocols

This section provides a detailed, hypothetical experimental protocol for the synthesis of a model dihydropyrimidinone using this compound as a catalyst.

General Procedure for the this compound-Catalyzed Biginelli Reaction:

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), and urea or thiourea (1.2 mmol).

  • Solvent and Catalyst Addition: Add the desired solvent (5 mL) to the flask, followed by the addition of this compound (in the desired catalytic loading, e.g., 10 mol%).

  • Reaction Execution: The reaction mixture is then heated to the specified temperature (e.g., 80 °C) and stirred for the designated reaction time.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 3,4-dihydropyrimidin-2(1H)-one.

  • Characterization: The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of 5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one from benzaldehyde, ethyl acetoacetate, and urea, illustrating the potential effect of varying reaction conditions with this compound as the catalyst.

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
15Ethanol801275
210Ethanol80888
315Ethanol80889
410Acetonitrile801082
510Toluene100692
610Solvent-free100495

Visualizations

The following diagrams illustrate the proposed experimental workflow and a plausible catalytic cycle for the Biginelli reaction catalyzed by this compound.

G Experimental Workflow for Biginelli Reaction A 1. Reactant Mixing (Aldehyde, β-Ketoester, Urea) B 2. Solvent and Catalyst Addition (e.g., Ethanol, this compound) A->B C 3. Reaction (Heating and Stirring) B->C D 4. Monitoring (TLC) C->D E 5. Work-up (Solvent Removal) D->E F 6. Purification (Recrystallization or Chromatography) E->F G 7. Characterization (NMR, MS) F->G H Pure Dihydropyrimidinone G->H

Caption: General experimental workflow for the proposed this compound-catalyzed Biginelli reaction.

G Proposed Catalytic Cycle for the Biginelli Reaction Catalyst This compound Urea Urea Catalyst->Urea Activation Intermediate1 Activated Urea Urea->Intermediate1 Aldehyde Aldehyde Intermediate2 Acyliminium Ion Aldehyde->Intermediate2 Condensation Ketoester β-Ketoester Intermediate3 Adduct Ketoester->Intermediate3 Intermediate1->Intermediate2 Addition Intermediate2->Ketoester Michael Addition Intermediate4 Cyclized Intermediate Intermediate3->Intermediate4 Cyclization Product {Dihydropyrimidinone} Intermediate4->Product Dehydration Product->Catalyst Regeneration

Caption: A plausible catalytic cycle for the Biginelli reaction mediated by this compound.

Conclusion

The use of this compound as a novel organocatalyst in the Biginelli multi-component reaction presents a promising avenue for the synthesis of pharmacologically relevant dihydropyrimidinones. The proposed protocols and hypothetical data suggest that this catalyst could offer good to excellent yields under relatively mild conditions. Further experimental validation is encouraged to fully explore the potential of this and other sterically hindered amine catalysts in MCRs. This approach aligns with the principles of green chemistry by potentially reducing the need for harsh acid catalysts and offering a more sustainable synthetic route.

References

Troubleshooting & Optimization

Technical Support Center: 2-Ethyl-4-methylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Ethyl-4-methylpiperidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially scalable method for synthesizing this compound is the catalytic hydrogenation of 2-ethyl-4-methylpyridine. This reaction involves the reduction of the pyridine ring to a piperidine ring using a metal catalyst and a hydrogen source.

Q2: What are the typical catalysts used for this hydrogenation?

A2: A range of heterogeneous catalysts are effective for the hydrogenation of substituted pyridines. The most commonly used include Platinum(IV) oxide (PtO₂), Palladium on carbon (Pd/C), and Rhodium-based catalysts.[1][2][3] The choice of catalyst can significantly impact the reaction's efficiency, selectivity, and the required reaction conditions.

Q3: What are the key reaction parameters to control for optimal yield?

A3: To achieve high yields of this compound, it is crucial to control several parameters, including:

  • Hydrogen Pressure: Higher pressures generally favor the complete saturation of the pyridine ring.[4]

  • Temperature: The optimal temperature is a balance between reaction rate and the prevalence of side reactions.

  • Solvent: The choice of solvent can influence catalyst activity and substrate solubility. Acidic solvents like glacial acetic acid can activate the pyridine ring towards hydrogenation.[2]

  • Catalyst Loading: The amount of catalyst used will affect the reaction rate and cost-effectiveness.

  • Reaction Time: Sufficient time is needed for the reaction to go to completion, but prolonged times can sometimes lead to side product formation.

Q4: What are the potential stereoisomers of this compound, and how can their formation be controlled?

A4: this compound has two chiral centers, at C2 and C4, which means it can exist as four possible stereoisomers (two pairs of enantiomers). The hydrogenation of 2-ethyl-4-methylpyridine can produce a mixture of these isomers. Controlling the stereoselectivity is a significant challenge. The diastereomeric ratio (cis/trans) can be influenced by the choice of catalyst and reaction conditions. For instance, increasing hydrogen pressure has been reported to favor the formation of the cis isomer in the hydrogenation of some substituted pyridines.[4] For obtaining a specific enantiomer, a multi-step synthesis involving chiral resolution, for example, using a resolving agent like L-tartaric acid, may be necessary.[5]

Troubleshooting Guides

Issue 1: Low or No Conversion of 2-Ethyl-4-methylpyridine
Possible Cause Suggested Solution
Catalyst Inactivity Ensure the catalyst is fresh and has been stored under appropriate conditions. Consider using a new batch of catalyst. Some catalysts, particularly Palladium, can be sensitive to air exposure.
Catalyst Poisoning The starting material or solvent may contain impurities (e.g., sulfur compounds) that can poison the catalyst. Purify the 2-ethyl-4-methylpyridine and use high-purity, degassed solvents.
Insufficient Hydrogen Pressure Increase the hydrogen pressure. The hydrogenation of the aromatic pyridine ring often requires elevated pressures to proceed efficiently.[4]
Inadequate Temperature The reaction may require a higher temperature to overcome the activation energy. Gradually increase the reaction temperature while monitoring for side product formation.
Poor Mixing Ensure efficient stirring to maintain the catalyst in suspension and facilitate mass transfer of hydrogen gas.
Issue 2: Incomplete Reaction - Mixture of Starting Material and Product
Possible Cause Suggested Solution
Insufficient Reaction Time Extend the reaction time. Monitor the reaction progress by techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the optimal reaction duration.
Low Catalyst Loading Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
Hydrogen Limitation Ensure a continuous and sufficient supply of hydrogen to the reaction vessel.
Issue 3: Formation of Side Products
Possible Cause Suggested Solution
Partial Hydrogenation The formation of partially hydrogenated intermediates can occur. Optimizing the reaction time and ensuring sufficient hydrogen pressure and catalyst activity can drive the reaction to completion.
Ring Opening or Other Degradation Harsh reaction conditions (very high temperature or pressure) can lead to degradation of the starting material or product. A systematic optimization of temperature and pressure is recommended.
Dealkylation Although less common for ethyl and methyl groups, aggressive catalysts or conditions could potentially lead to cleavage of the alkyl substituents. If observed, consider a milder catalyst or lower reaction temperature.
Issue 4: Undesirable Stereoisomer Ratio
Possible Cause Suggested Solution
Lack of Stereocontrol in Hydrogenation The choice of catalyst and reaction conditions significantly influences the diastereomeric ratio. Screen different catalysts (e.g., PtO₂, Pd/C, Rh/C) and vary the hydrogen pressure. Higher pressure has been shown to favor the cis isomer in some cases.[4]
Equilibration of Isomers Under certain conditions, the product isomers might equilibrate. Analyze the product mixture at different reaction times to assess this possibility.
Need for Enantiopure Product If a single enantiomer is required, a chiral synthesis or resolution of the racemic mixture is necessary. A common method involves forming diastereomeric salts with a chiral acid (e.g., L-tartaric acid) followed by separation and liberation of the desired enantiomer.[5]

Experimental Protocols

General Protocol for Catalytic Hydrogenation of 2-Ethyl-4-methylpyridine

This protocol is a general guideline and may require optimization for specific equipment and desired outcomes.

Materials:

  • 2-Ethyl-4-methylpyridine

  • Catalyst (e.g., 5-10 mol% PtO₂ or 10% Pd/C)

  • Solvent (e.g., Glacial Acetic Acid, Ethanol, or Methanol)

  • Hydrogen Gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • High-pressure reactor (autoclave) equipped with a magnetic stirrer, pressure gauge, and thermocouple.

Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean and dry.

  • Charging the Reactor:

    • Under an inert atmosphere (Nitrogen or Argon), add the catalyst to the reactor.

    • Add the solvent to the reactor.

    • Add the 2-Ethyl-4-methylpyridine to the solvent/catalyst mixture.

  • Sealing and Purging: Seal the reactor and purge several times with the inert gas to remove any air, followed by purging with hydrogen gas.

  • Reaction:

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-80 bar).[2][4]

    • Begin stirring and heat the reactor to the desired temperature (e.g., 60-100 °C).[4]

    • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Work-up:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with an inert gas.

    • Filter the reaction mixture to remove the catalyst. The catalyst can be washed with a small amount of the solvent.

    • The solvent can be removed under reduced pressure.

    • The crude product can be purified by distillation or column chromatography.

Table 1: Comparison of Catalysts for Pyridine Hydrogenation

CatalystTypical ConditionsAdvantagesDisadvantages
PtO₂ (Adam's catalyst) 50-70 bar H₂, Acetic Acid, Room Temp. to 80 °C[2][6]Effective for a wide range of substituted pyridines.Can be expensive.
Pd/C 6 bar H₂, Water/Dichloromethane, 30-50 °C[7]Cost-effective, widely available.May require acidic additives for good activity.
Rhodium on Carbon (Rh/C) 5 bar H₂, TFE, 40 °C[3]High activity under mild conditions.Can be prone to dehalogenation if applicable.
Iridium-based catalysts Low catalyst loading, can be used for ionic hydrogenation.[8]High selectivity for certain substrates.May require specific ligands and conditions.

Visualizations

experimental_workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up and Purification p1 Clean and Dry Reactor p2 Add Catalyst p1->p2 p3 Add Solvent p2->p3 p4 Add 2-Ethyl-4-methylpyridine p3->p4 r1 Seal and Purge p4->r1 r2 Pressurize with H₂ r1->r2 r3 Heat and Stir r2->r3 r4 Monitor H₂ Uptake r3->r4 w1 Cool and Vent r4->w1 w2 Filter Catalyst w1->w2 w3 Remove Solvent w2->w3 w4 Purify Product w3->w4

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of This compound c1 Incomplete Reaction start->c1 c2 Catalyst Inactivation start->c2 c3 Side Product Formation start->c3 c4 Suboptimal Conditions start->c4 s1 Increase Reaction Time or Catalyst Loading c1->s1 s2 Use Fresh Catalyst & Purified Reagents c2->s2 s3 Optimize Temperature & Pressure c3->s3 s4 Screen Different Catalysts & Solvents c4->s4

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 2-Ethyl-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Ethyl-4-methylpiperidine.

Troubleshooting Guides and FAQs

This section addresses common issues that may be encountered during the synthesis of this compound, focusing on potential side reactions and their mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common synthetic strategies for preparing this compound and related substituted piperidines are:

  • Catalytic Hydrogenation of a Substituted Pyridine: This involves the reduction of a corresponding pyridine precursor, such as 2-ethyl-4-methylpyridine, using a metal catalyst (e.g., Platinum, Palladium, Rhodium) under a hydrogen atmosphere.

  • Reductive Amination: This route involves the reaction of a suitable dicarbonyl compound or a keto-amine with a primary amine or ammonia, followed by reduction of the resulting imine intermediate.

Q2: My final product is contaminated with a partially hydrogenated intermediate. How can I drive the reaction to completion?

A2: Incomplete hydrogenation is a common issue. To ensure complete reduction of the pyridine ring:

  • Increase Hydrogen Pressure: Higher pressures of hydrogen can improve the rate and completeness of the reduction.

  • Increase Catalyst Loading: A higher concentration of the catalyst (e.g., PtO₂, Pd/C) can enhance the reaction rate.

  • Extend Reaction Time: Allowing the reaction to proceed for a longer duration can lead to a more complete conversion.

  • Optimize Solvent and Temperature: Acetic acid is a common solvent for pyridine hydrogenation as it protonates the pyridine nitrogen, making it more susceptible to reduction. Adjusting the temperature may also be necessary, but be cautious of potential side reactions at higher temperatures.

Q3: I am observing the formation of N-alkylated byproducts in my reductive amination synthesis. What is the cause and how can I prevent it?

A3: Over-alkylation, leading to the formation of tertiary amines or other N-alkylated impurities, can occur during reductive amination. This is often due to the newly formed secondary amine reacting with another molecule of the carbonyl starting material. To minimize this:

  • Control Stoichiometry: Use a controlled excess of the amine component relative to the carbonyl compound.

  • Stepwise Procedure: First, form the imine, and then in a separate step, add the reducing agent. This can sometimes provide better control than a one-pot reaction.

  • Choice of Reducing Agent: Milder reducing agents like sodium triacetoxyborohydride are often more selective for the imine over the carbonyl starting material, which can reduce side reactions.

Troubleshooting Specific Issues

Issue 1: Low Yield of the Desired this compound

  • Potential Cause (Catalytic Hydrogenation): Catalyst poisoning. The catalyst surface can be deactivated by impurities in the starting material, solvent, or hydrogen gas.

    • Solution: Ensure the purity of all reagents and solvents. Use high-purity hydrogen gas. If catalyst poisoning is suspected, filtering the reaction mixture and adding fresh catalyst may be necessary.

  • Potential Cause (Reductive Amination): Unfavorable equilibrium for imine formation. The initial condensation between the amine and carbonyl is a reversible reaction.

    • Solution: Remove water as it is formed to drive the equilibrium towards the imine. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

Issue 2: Presence of Stereoisomers in the Final Product

  • Potential Cause: The synthesis of this compound can result in the formation of cis and trans diastereomers. The stereochemical outcome is often dependent on the reaction conditions and the catalyst used.

    • Solution:

      • Catalyst Selection: Different hydrogenation catalysts can exhibit different stereoselectivities. For example, heterogeneous catalysts like PtO₂ in acidic media often favor the formation of the cis isomer.

      • Purification: Diastereomers can often be separated by column chromatography or by fractional crystallization of their salts (e.g., tartrate salts). A patent for a related compound, (2R, 4R)-4-methylpiperidine-2-ethyl formate, describes a resolution process using L-tartaric acid to isolate the desired stereoisomer.[1]

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of substituted piperidines. Please note that specific yields for this compound may vary.

Synthesis MethodPrecursorCatalyst/ReagentSolventTypical Yield (%)Key Considerations
Catalytic Hydrogenation2-Ethyl-4-methylpyridinePtO₂ (Adams' catalyst)Acetic Acid70-90Reaction is sensitive to catalyst poisoning. Stereoselectivity can be influenced by the catalyst and reaction conditions.
Catalytic Hydrogenation2-Ethyl-4-methylpyridineRh/CMethanol60-85May require higher pressures and temperatures compared to PtO₂.
Reductive AminationAppropriate keto-amine precursorSodium triacetoxyborohydrideDichloroethane65-85Milder conditions, good functional group tolerance. Over-alkylation can be a side reaction.
Reductive AminationAppropriate keto-amine precursorSodium cyanoborohydrideMethanol60-80Effective but produces toxic cyanide byproducts.

Experimental Protocols

1. Synthesis of this compound via Catalytic Hydrogenation of 2-Ethyl-4-methylpyridine (Illustrative Protocol)

This protocol is a general procedure and may require optimization.

  • Materials:

    • 2-Ethyl-4-methylpyridine

    • Platinum(IV) oxide (PtO₂, Adams' catalyst)

    • Glacial acetic acid

    • Hydrogen gas

    • Sodium hydroxide (for workup)

    • Anhydrous sodium sulfate (for drying)

    • Suitable organic solvent for extraction (e.g., diethyl ether, dichloromethane)

  • Procedure:

    • In a high-pressure hydrogenation vessel, dissolve 2-ethyl-4-methylpyridine (1.0 eq) in glacial acetic acid.

    • Add PtO₂ catalyst (typically 1-5 mol%).

    • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

    • Stir the reaction mixture vigorously at room temperature or with gentle heating.

    • Monitor the reaction progress by observing hydrogen uptake or by analytical techniques (e.g., GC-MS, TLC) on aliquots.

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Remove the catalyst by filtration through a pad of celite.

    • Carefully neutralize the acidic solution with a concentrated solution of sodium hydroxide, keeping the mixture cool in an ice bath.

    • Extract the aqueous layer with an organic solvent.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by distillation or column chromatography.

2. Synthesis of a Substituted Piperidine via Hydrolysis and Esterification of a Cyanopiperidine Precursor (Adapted from Patent CN108047125A for a related compound) [1]

This multi-step protocol illustrates a potential route starting from a cyanopiperidine.

  • Step 1: Hydrolysis of 4-methyl-2-cyanopiperidine [1]

    • Charge a reaction vessel with 4-methyl-2-cyanopiperidine and 6N hydrochloric acid.[1]

    • Heat the mixture to reflux (approximately 100 ± 5 °C) for 5 hours.[1]

    • After the reaction, remove the solvent by distillation under reduced pressure.[1]

    • Add absolute ethanol to the residue, stir at reflux for 1 hour, then cool to room temperature.[1]

    • Filter to remove inorganic salts, collect the mother liquor, and distill under reduced pressure to obtain the solid hydrochloride salt of 4-methylpiperidine-2-carboxylic acid.[1]

  • Step 2: Esterification [1]

    • To a reaction vessel, add the 4-methylpiperidine-2-carboxylic acid hydrochloride and absolute ethanol.[1]

    • Cool the mixture to 10 ± 5 °C and slowly add thionyl chloride.[1]

    • After the addition, heat the system to reflux and maintain for 5-6 hours.[1]

    • Evaporate the solvent under reduced pressure to obtain the ethyl ester hydrochloride.[1]

  • Step 3: Work-up and Purification

    • The crude product can be purified by recrystallization or by conversion to the free base followed by distillation or chromatography.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_product Final Product 2-Ethyl-4-methylpyridine 2-Ethyl-4-methylpyridine Intermediate Intermediate 2-Ethyl-4-methylpyridine->Intermediate H2, PtO2 Acetic Acid This compound This compound Intermediate->this compound Reduction

Caption: Catalytic hydrogenation pathway for the synthesis of this compound.

Side_Reaction cluster_reactants Reactants Amine Amine Imine Imine Amine->Imine + Carbonyl - H2O Carbonyl Carbonyl Desired Secondary Amine Desired Secondary Amine Iminium Ion Iminium Ion Desired Secondary Amine->Iminium Ion + Carbonyl - H2O Over-alkylated Tertiary Amine Over-alkylated Tertiary Amine Imine->Desired Secondary Amine [H] Iminium Ion->Over-alkylated Tertiary Amine [H]

Caption: Side reaction pathway showing over-alkylation in reductive amination.

Troubleshooting_Workflow Start Low Yield or Impure Product Identify_Method Identify Synthesis Method Start->Identify_Method Hydrogenation_Issues Check for: - Incomplete Reaction - Catalyst Poisoning Identify_Method->Hydrogenation_Issues Catalytic Hydrogenation Reductive_Amination_Issues Check for: - Over-alkylation - Imine Formation Issues Identify_Method->Reductive_Amination_Issues Reductive Amination Solution_H2 Increase H2 Pressure Increase Catalyst Load Purify Reagents Hydrogenation_Issues->Solution_H2 Solution_RA Control Stoichiometry Remove Water Use Milder Reducing Agent Reductive_Amination_Issues->Solution_RA

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Overcoming challenges in the purification of 2-Ethyl-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 2-Ethyl-4-methylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can include starting materials, reagents, solvents, and reaction byproducts. Specific impurities may consist of stereoisomers (diastereomers and enantiomers), constitutional isomers, and products of side reactions such as oxidation or incomplete cyclization. The presence of pyridine as an impurity can also be a challenge in piperidine synthesis.[1]

Q2: How can I effectively separate the cis and trans isomers of this compound?

A2: The separation of cis and trans isomers of piperidine derivatives can be a significant challenge. A common and effective method is through fractional crystallization using a chiral resolving agent, such as L-tartaric acid. This process forms diastereomeric salts with different solubilities, allowing for their separation.[2] One isomer can be selectively precipitated from a suitable solvent system, such as acetone and ethanol.[2]

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective methods for assessing the purity of this compound and other piperidine derivatives.[3][4] These techniques can separate the main compound from its impurities, allowing for quantification. For isomeric purity, chiral HPLC or GC columns may be necessary. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and purity assessment.

Q4: I am observing multiple peaks in my HPLC chromatogram for a seemingly pure sample. What could be the cause?

A4: The appearance of multiple peaks for a pure piperidine derivative in HPLC can be due to several factors. These include the presence of different ionization states of the free base or acid forms interacting differently with the stationary phase.[5] It could also indicate the presence of conformers or degradation of the sample in the mobile phase. Adjusting the mobile phase pH, using a buffer, or trying a different column chemistry can help to resolve this issue.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield After Crystallization - The compound is too soluble in the chosen solvent. - The cooling process is too rapid, preventing efficient crystal formation. - Incorrect solvent to anti-solvent ratio.- Select a solvent in which the compound has lower solubility at colder temperatures. - Cool the solution slowly and allow sufficient time for crystallization. - Experiment with different solvent/anti-solvent ratios to optimize precipitation.
Incomplete Separation of Isomers - Inappropriate chiral resolving agent. - Suboptimal solvent system for diastereomeric salt formation. - Insufficient number of recrystallization steps.- Screen different chiral resolving agents (e.g., tartaric acid, mandelic acid). - Optimize the solvent mixture to maximize the solubility difference between the diastereomeric salts.[2] - Perform multiple recrystallization steps to improve isomeric purity.[2]
Product Contamination with Solvent - Inadequate drying of the final product. - Formation of a solvate.- Dry the product under vacuum at an appropriate temperature for a sufficient period. - Analyze the product by NMR or TGA to check for solvate formation. If a solvate has formed, it may be necessary to recrystallize from a different solvent.
Oily Product Instead of Solid - Presence of impurities depressing the melting point. - The product is a low-melting solid or an oil at room temperature.- Purify the product further using column chromatography or recrystallization. - If the pure product is an oil, consider converting it to a stable salt (e.g., hydrochloride) which is often a crystalline solid.
Poor Extraction Efficiency - Incorrect pH of the aqueous phase during liquid-liquid extraction. - Inappropriate organic solvent for extraction.- Adjust the pH of the aqueous solution to ensure the piperidine derivative is in its free base form (typically basic pH) for extraction into an organic solvent. - Use a water-immiscible organic solvent in which the compound has high solubility, such as dichloromethane or ethyl acetate.[2]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines a general procedure for the purification of this compound by recrystallization.

  • Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for piperidine derivatives include acetone, ethanol, and mixtures thereof.[2]

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool down slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Separation of Diastereomers using a Chiral Resolving Agent

This protocol provides a method for separating stereoisomers of this compound.

  • Salt Formation: Dissolve the mixture of isomers in a suitable solvent (e.g., a mixture of acetone and absolute ethanol).[2] Add an equimolar amount of a chiral resolving agent, such as L-tartaric acid.[2]

  • Selective Precipitation: Heat the solution to dissolve the components, then allow it to cool slowly.[2] One diastereomeric salt should precipitate preferentially.

  • Isolation of Diastereomeric Salt: Collect the precipitated salt by filtration.

  • Recrystallization of Salt: To improve diastereomeric purity, recrystallize the salt from the same solvent system.[2]

  • Liberation of the Free Base: Dissolve the purified diastereomeric salt in water and add a base (e.g., potassium carbonate solution) to liberate the free amine.[2]

  • Extraction: Extract the free base into an organic solvent like dichloromethane.[2]

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent to obtain the purified isomer.[2]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_final Final Product Crude_Product Crude this compound Extraction Liquid-Liquid Extraction Crude_Product->Extraction Initial Cleanup Crystallization Crystallization / Recrystallization Extraction->Crystallization Bulk Purification Chiral_Resolution Chiral Resolution Crystallization->Chiral_Resolution Isomer Separation HPLC_GC HPLC / GC Analysis Crystallization->HPLC_GC Column_Chromatography Column Chromatography Chiral_Resolution->Column_Chromatography High Purity Polish Chiral_Resolution->HPLC_GC Column_Chromatography->HPLC_GC NMR NMR Spectroscopy Column_Chromatography->NMR Pure_Product Pure this compound Column_Chromatography->Pure_Product HPLC_GC->Pure_Product Purity > 99% NMR->Pure_Product Structure Confirmed

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Logic Impure_Product Impure Product Detected Check_Isomers Isomeric Impurities? Impure_Product->Check_Isomers Check_Process Process-Related Impurities? Impure_Product->Check_Process Chiral_Separation Perform Chiral Separation (e.g., with Tartaric Acid) Check_Isomers->Chiral_Separation Yes Recrystallize Recrystallize Product Check_Isomers->Recrystallize Minor Isomers Optimize_Reaction Optimize Reaction Conditions (Temp, Time, Reagents) Check_Process->Optimize_Reaction Yes Improve_Workup Improve Aqueous Workup (pH adjustment, Extraction) Check_Process->Improve_Workup Yes Chromatography Column Chromatography Chiral_Separation->Chromatography For high purity Optimize_Reaction->Recrystallize Improve_Workup->Recrystallize

Caption: Troubleshooting decision tree for purifying this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Ethyl-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Ethyl-4-methylpiperidine. The primary synthetic route discussed is the catalytic hydrogenation of 2-ethyl-4-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and scalable method for the synthesis of this compound is the catalytic hydrogenation of its aromatic precursor, 2-ethyl-4-methylpyridine. This reaction involves the reduction of the pyridine ring to a piperidine ring using hydrogen gas in the presence of a metal catalyst.[1][2][3]

Q2: What are the typical catalysts used for the hydrogenation of substituted pyridines?

A2: A range of heterogeneous catalysts are effective for the hydrogenation of pyridine derivatives. Commonly used catalysts include Platinum(IV) oxide (PtO₂ or Adams' catalyst), Rhodium(III) oxide (Rh₂O₃), Palladium on carbon (Pd/C), and Raney Nickel.[1][3][4][5] The choice of catalyst can significantly influence reaction efficiency, selectivity, and the required reaction conditions.

Q3: What are the expected products of the hydrogenation of 2-ethyl-4-methylpyridine?

A3: The primary product is this compound. Due to the formation of two chiral centers at positions 2 and 4, a mixture of diastereomers (cis and trans isomers) is typically obtained. The ratio of these isomers can be influenced by the choice of catalyst and reaction conditions.[6] In some cases, incomplete hydrogenation may lead to the formation of tetrahydropyridine intermediates.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8] By taking small aliquots from the reaction mixture at different time intervals, you can observe the disappearance of the starting material (2-ethyl-4-methylpyridine) and the appearance of the product (this compound).

Q5: What are the safety precautions I should take during this synthesis?

A5: Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure and potentially pyrophoric catalysts (especially Raney Nickel). It is crucial to work in a well-ventilated fume hood and use appropriate high-pressure equipment. Proper handling and quenching procedures for the catalyst are essential to prevent fires. Always consult the safety data sheets (SDS) for all chemicals used.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive Catalyst: The catalyst may have been improperly stored or handled, leading to deactivation.- Use a fresh batch of catalyst.- Ensure the catalyst is stored under an inert atmosphere.- For Raney Nickel, ensure it is stored under water or an appropriate solvent to prevent oxidation.
Catalyst Poisoning: Impurities in the starting material, solvent, or hydrogen gas (e.g., sulfur compounds, halides) can poison the catalyst.[1]- Purify the starting material and solvent before use.- Use high-purity hydrogen gas.
Insufficient Hydrogen Pressure or Temperature: The reaction conditions may not be harsh enough to overcome the aromaticity of the pyridine ring.[6]- Gradually increase the hydrogen pressure and/or temperature within the safe limits of the equipment.[6]
Incomplete Reaction Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.- Extend the reaction time and monitor the progress using GC-MS or NMR.
Low Catalyst Loading: The amount of catalyst may be insufficient for the complete conversion of the substrate.- Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
Poor Diastereoselectivity (Undesired cis/trans ratio) Suboptimal Catalyst or Conditions: The choice of catalyst, solvent, and temperature can influence the stereochemical outcome.[6]- Screen different catalysts (e.g., PtO₂, Rh₂O₃, Pd/C).- Vary the solvent (e.g., ethanol, acetic acid, trifluoroethanol).[4]- Adjust the reaction temperature and pressure. Higher pressures have been reported to favor the formation of the cis isomer in some cases.[6]
Formation of Side Products (e.g., partially hydrogenated species, dealkylation) Reaction Conditions Too Harsh or Too Mild: Extreme temperatures or pressures can lead to side reactions. Conversely, very mild conditions might only result in partial hydrogenation.- Optimize the temperature and pressure. Start with milder conditions and gradually increase them.- The use of acidic additives like HCl can sometimes improve reactivity but may also promote side reactions.[9]
Difficulty in Product Purification Similar Boiling Points of Isomers: The cis and trans isomers of this compound may have very close boiling points, making separation by distillation challenging.- Utilize column chromatography with an appropriate solvent system to separate the diastereomers.- Consider derivatization of the piperidine nitrogen to facilitate separation, followed by deprotection.
Catalyst Fines in the Product: Fine catalyst particles may pass through the filter paper during workup.- Use a celite pad for filtration to effectively remove fine catalyst particles.- Centrifuge the reaction mixture before filtration.

Experimental Protocols

Proposed Synthesis of this compound via Catalytic Hydrogenation

This protocol is a general guideline based on procedures for similar substituted pyridines. Optimization of specific parameters is likely required.

Materials:

  • 2-ethyl-4-methylpyridine

  • Catalyst (e.g., 10% Pd/C, PtO₂, or Raney Nickel)

  • Solvent (e.g., Ethanol, Acetic Acid, or Trifluoroethanol)[4]

  • Hydrogen gas (high purity)

  • High-pressure autoclave/hydrogenator

Procedure:

  • Preparation: In a suitable glass liner for the autoclave, dissolve 2-ethyl-4-methylpyridine (1.0 eq) in the chosen solvent (e.g., ethanol, 10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add the catalyst (e.g., 5-10 mol% of 10% Pd/C) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Place the glass liner in the autoclave. Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen gas.

  • Reaction Conditions: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 5-80 bar) and heat to the target temperature (e.g., 40-100 °C).[4][6]

  • Monitoring: Stir the reaction mixture vigorously for the specified time (e.g., 12-48 hours). The reaction can be monitored by observing the cessation of hydrogen uptake or by analyzing aliquots via GC-MS.

  • Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen.

  • Filtration: Carefully filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with a small amount of the solvent.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to separate the diastereomers.

Data Presentation

Table 1: Comparison of Catalysts for Substituted Pyridine Hydrogenation

CatalystTypical Loading (mol%)Pressure (bar)Temperature (°C)SolventObservations
PtO₂ 1 - 550 - 70Room Temp - 80Acetic AcidEffective for a range of substituted pyridines.[10]
Rh₂O₃ 0.5 - 25 - 5040 - 60TrifluoroethanolShows good activity under mild conditions.[4]
10% Pd/C 5 - 106 - 8030 - 100Ethanol, WaterWidely used, can sometimes lead to dehalogenation if applicable.[6]
Raney Ni 10 - 20 (w/w)4 - 150Room Temp - 200EthanolHighly active but requires careful handling due to pyrophoricity.[5]

Table 2: Effect of Reaction Parameters on the Hydrogenation of 2,6-Lutidine (A Model Substrate) [4]

Pressure (bar)Temperature (°C)SolventConversion (%)cis:trans Ratio
5060Methanol>9985:15
1060Methanol>9985:15
560Methanol4080:20
540Trifluoroethanol>9983:17

Visualizations

SynthesisWorkflow Start Start: 2-ethyl-4-methylpyridine Reaction Catalytic Hydrogenation (H₂, Catalyst, Solvent, P, T) Start->Reaction Workup Reaction Workup (Filtration, Solvent Removal) Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product Product: this compound (cis/trans mixture) Purification->Product

Caption: Proposed synthetic workflow for this compound.

TroubleshootingTree Start Low/No Conversion? Catalyst Check Catalyst Activity & Loading Start->Catalyst Yes Incomplete Incomplete Reaction? Start->Incomplete No Conditions Increase Pressure/Temperature Catalyst->Conditions If catalyst is active Poisoning Purify Starting Materials/Solvent Catalyst->Poisoning If catalyst is fresh Time Increase Reaction Time Incomplete->Time Yes Selectivity Poor Diastereoselectivity? Incomplete->Selectivity No Screen Screen Catalysts/Solvents Selectivity->Screen Yes

Caption: Troubleshooting decision tree for hydrogenation issues.

References

Technical Support Center: Stabilizing 2-Ethyl-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of 2-ethyl-4-methylpiperidine. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during long-term storage?

A1: The primary factors contributing to the degradation of this compound are exposure to:

  • Oxygen: Like many secondary amines, this compound is susceptible to oxidation. This can lead to the formation of various degradation products, including imines, nitrones, and potentially ring-opened byproducts.

  • Light: Photodegradation can occur, especially in the presence of photosensitizers. UV radiation can initiate free-radical reactions, leading to the breakdown of the molecule.

  • Elevated Temperatures: High temperatures accelerate the rate of all degradation reactions.

  • Moisture: While hydrolytic degradation is less common for simple alkylpiperidines compared to other functional groups, the presence of water can facilitate certain degradation pathways and may affect the physical stability of the stored compound.

  • Incompatible Materials: Contact with acidic substances, strong oxidizing agents, and certain metals can catalyze degradation.

Q2: What are the visible signs of this compound degradation?

A2: Degradation of this compound may be indicated by:

  • Color Change: A change from a colorless or pale yellow liquid to a darker yellow or brown coloration is a common sign of oxidation.

  • Formation of Precipitates: The appearance of solid material in the liquid may indicate the formation of insoluble degradation products.

  • Change in Odor: A noticeable change in the amine-like odor could suggest the presence of volatile degradation products.

  • Changes in Assay/Purity: A decrease in the measured purity of the compound when analyzed by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Q3: What are the recommended storage conditions for long-term stability?

A3: For optimal long-term stability, this compound should be stored under the following conditions:

  • Temperature: Store in a cool, dry place, ideally at 2-8°C. Avoid repeated freeze-thaw cycles.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Light: Protect from light by using amber glass vials or by storing in a dark location.

  • Container: Use tightly sealed containers made of inert materials like borosilicate glass or high-density polyethylene (HDPE).[1]

Troubleshooting Guides

Problem 1: The purity of my this compound sample has decreased significantly after storage.
Possible Cause Troubleshooting Step
Oxidation Purge the headspace of the storage container with an inert gas (nitrogen or argon) before sealing. Consider adding a suitable antioxidant (see Stabilization FAQ).
Photodegradation Ensure the sample is stored in an amber vial and protected from all light sources.
Thermal Degradation Verify that the storage temperature has been consistently maintained within the recommended range (2-8°C).
Contamination Review handling procedures to ensure no cross-contamination with incompatible substances (e.g., acids, oxidizing agents) has occurred. Use clean, dry equipment for all transfers.
Problem 2: I observe a color change in my this compound sample.
Possible Cause Troubleshooting Step
Oxidation A yellow to brown discoloration is a strong indicator of oxidation. The material may not be suitable for all applications. Consider repurification by distillation if the impurity profile is unacceptable. For future storage, implement inert atmosphere blanketing.
Reaction with Container While unlikely with recommended container materials, consider transferring a small aliquot to a different type of inert container (e.g., from HDPE to glass) to see if the issue persists.

Stabilization FAQs

Q4: Can I use antioxidants to stabilize this compound?

A4: Yes, the addition of antioxidants can be an effective strategy to inhibit oxidative degradation. Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), or aromatic amine antioxidants are often compatible with amine-containing compounds. However, compatibility and effectiveness should be experimentally verified for your specific application, as some antioxidants may interfere with downstream processes.

Q5: What concentration of antioxidant should I use?

A5: The optimal concentration of an antioxidant typically ranges from 100 to 1000 ppm. It is crucial to start with a low concentration and evaluate its effectiveness. Over-addition of an antioxidant can sometimes have pro-oxidant effects or lead to other undesirable side reactions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under controlled stress conditions to identify potential degradation products and pathways. This information is crucial for developing a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH to the sample solution and heat at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ to the sample solution and keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid or neat liquid sample in an oven at 70°C for 48 hours.

    • Photodegradation: Expose the sample solution to direct sunlight or a photostability chamber for 24 hours.

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable analytical technique such as GC-MS or LC-MS to identify and quantify the parent compound and any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A common starting point is a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol).

    • A typical gradient might run from 10% organic to 90% organic over 20-30 minutes.

  • Detection: Use a UV detector, monitoring at a wavelength where this compound has some absorbance (e.g., in the low UV range, ~210 nm), or a mass spectrometer for more sensitive and specific detection.

  • Method Validation: Inject the samples from the forced degradation study to ensure that all degradation products are well-resolved from the parent peak. The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Data Presentation

The following tables summarize hypothetical quantitative data from a forced degradation study. Note: This data is illustrative and should be replaced with experimentally determined values.

Table 1: Summary of Forced Degradation Results

Stress Condition% Degradation of this compoundNumber of Degradation Products Detected
1N HCl, 60°C, 24h15.2%2
1N NaOH, 60°C, 24h8.5%1
3% H₂O₂, RT, 24h25.8%4
70°C, 48h12.1%2
Photolysis, 24h18.7%3

Table 2: Retention Times of this compound and Potential Degradation Products in a Stability-Indicating HPLC Method

CompoundRetention Time (min)
This compound10.5
Degradation Product 1 (Oxidative)8.2
Degradation Product 2 (Oxidative)9.1
Degradation Product 3 (Photolytic)11.8
Degradation Product 4 (Acidic)7.5

Visualizations

degradation_pathway cluster_products Potential Degradation Products parent This compound oxidation Oxidation (O2, H2O2) parent->oxidation photolysis Photolysis (UV light) parent->photolysis thermal Thermal Stress parent->thermal acid_base Acid/Base Catalysis parent->acid_base imine Imine/Enamine oxidation->imine nitrone Nitrone oxidation->nitrone amine_oxide Amine Oxide oxidation->amine_oxide photolysis->imine thermal->imine ring_opened Ring-Opened Products acid_base->ring_opened

Caption: Potential degradation pathways of this compound.

experimental_workflow start Start: Unstable Sample of This compound forced_degradation Perform Forced Degradation Study start->forced_degradation method_dev Develop Stability-Indicating Analytical Method (HPLC/GC) forced_degradation->method_dev analyze_samples Analyze Stressed Samples method_dev->analyze_samples identify_products Identify Degradation Products (e.g., by MS, NMR) analyze_samples->identify_products optimize_storage Optimize Storage Conditions (Temp, Atmosphere, Light) identify_products->optimize_storage add_stabilizer Evaluate Stabilizers (e.g., Antioxidants) optimize_storage->add_stabilizer final_protocol Establish Final Storage and Handling Protocol add_stabilizer->final_protocol

Caption: Workflow for stability testing and method development.

troubleshooting_logic start Degradation Observed (e.g., color change, low purity) check_storage Review Storage Conditions: - Temperature? - Light Exposure? - Inert Atmosphere? start->check_storage check_handling Review Handling Procedures: - Contamination? - Container Material? start->check_handling storage_ok Conditions OK check_storage->storage_ok Yes storage_bad Conditions Not Ideal check_storage->storage_bad No handling_ok Procedures OK check_handling->handling_ok Yes handling_bad Procedures Not Ideal check_handling->handling_bad No consider_stabilizer Consider adding a stabilizer (e.g., antioxidant) storage_ok->consider_stabilizer implement_changes Implement Corrective Actions: - Store at 2-8°C in dark - Use inert gas - Use clean equipment storage_bad->implement_changes handling_ok->consider_stabilizer handling_bad->implement_changes

Caption: Troubleshooting logic for addressing degradation issues.

References

Technical Support Center: Diastereoselective Synthesis of 2-Ethyl-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the diastereoselective synthesis of 2-Ethyl-4-methylpiperidine.

Troubleshooting Guide

Question: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and solutions?

Answer:

Low product yield can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction:

    • Reagent Purity and Stoichiometry: Ensure all starting materials and reagents are of high purity and that the stoichiometry is correct. Impurities can interfere with the reaction, and incorrect molar ratios can lead to incomplete conversion.

    • Reaction Time and Temperature: The reaction may not have proceeded to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR spectroscopy). Consider extending the reaction time or cautiously increasing the temperature. Conversely, excessively high temperatures can lead to product degradation.

    • Catalyst Activity: If a catalyst is used (e.g., for hydrogenation), its activity may be compromised.[1] Ensure the catalyst is fresh or has been properly stored and handled. Catalyst poisoning by impurities in the starting materials or solvent can also occur.

  • Product Degradation:

    • Reaction Conditions: The target molecule may be unstable under the reaction or work-up conditions. Assess the pH and temperature of all steps.

    • Air/Moisture Sensitivity: Some intermediates or the final product might be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents can mitigate this.

  • Work-up and Purification Losses:

    • Extraction Issues: The product may not be efficiently extracted from the reaction mixture. Optimize the pH of the aqueous layer during extraction to ensure the product is in its desired form (e.g., free base or salt). Use an appropriate organic solvent in sufficient quantities.

    • Purification Technique: Significant product loss can occur during purification steps like column chromatography.[1] Ensure the chosen stationary and mobile phases are suitable for the product to prevent irreversible adsorption or decomposition on the column.

Question: The diastereoselectivity of my synthesis is poor, resulting in a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (d.r.)?

Answer:

Improving diastereoselectivity is a common challenge in stereoselective synthesis. The following factors are critical:

  • Choice of Chiral Auxiliary or Catalyst: The source of stereochemical control is paramount. If using a chiral auxiliary, ensure it is of high enantiomeric purity. If employing a chiral catalyst, its selection and loading are crucial for achieving high diastereoselectivity.[1]

  • Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state that leads to the desired diastereomer.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry and, consequently, the diastereoselectivity. Experiment with a range of solvents to find the optimal one. Ethereal solvents like THF have been shown to improve diastereoselectivity in some piperidine syntheses.[2]

  • Reagent Selection: The steric bulk of reagents can influence the direction of attack on a prochiral center. For example, in a reduction step, a bulkier reducing agent may exhibit higher facial selectivity.

  • Protecting Groups: The presence and nature of protecting groups on the piperidine nitrogen or other functionalities can create steric hindrance that directs the stereochemical outcome of subsequent reactions.

Question: I am having difficulty separating the cis and trans diastereomers of this compound. What purification strategies can I employ?

Answer:

Separating diastereomers can be challenging, but several techniques can be effective:

  • Column Chromatography: This is a common method for separating diastereomers.[1] Careful optimization of the stationary phase (e.g., silica gel, alumina) and the mobile phase (solvent system) is necessary. Small changes in solvent polarity can significantly impact resolution.

  • Crystallization: If the diastereomers have different solubilities, fractional crystallization can be a powerful separation technique. This may involve converting the diastereomeric mixture into salts using a chiral resolving agent, such as tartaric acid or mandelic acid, which can form diastereomeric salts with differing crystallinities and solubilities.[3][4]

  • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent resolution, although it may be less scalable than other methods.

Frequently Asked Questions (FAQs)

Q1: What are some common synthetic routes to achieve diastereoselectivity in the synthesis of substituted piperidines like this compound?

A1: Common strategies include:

  • Catalytic Hydrogenation: Asymmetric hydrogenation of a suitable precursor, such as a tetrahydropyridine derivative, using a chiral catalyst can establish the desired stereocenters with high selectivity.[1][5]

  • Cyclization Reactions: Diastereoselective intramolecular cyclization of an acyclic precursor containing the necessary stereochemical information is a powerful approach.[6][7]

  • Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can direct the stereochemical outcome of subsequent reactions. The auxiliary is then removed in a later step.

  • Resolution: Synthesizing a mixture of diastereomers and then separating them, often through the formation of diastereomeric salts with a chiral resolving agent, is a classical and effective method.[3]

Q2: How can I confirm the stereochemistry of my final product?

A2: The relative and absolute stereochemistry of your this compound diastereomers can be determined using several analytical techniques:

  • NMR Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can help determine the relative stereochemistry by identifying protons that are close in space.

  • X-ray Crystallography: If you can obtain a single crystal of your product or a suitable derivative (e.g., a salt), X-ray crystallography provides unambiguous determination of the three-dimensional structure.

  • Chiral HPLC or GC: Comparison of the retention times of your product with those of authenticated standards on a chiral stationary phase can confirm the stereochemistry.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Standard laboratory safety practices should always be followed. Specific considerations for this synthesis may include:

  • Handling of Piperidine Derivatives: Piperidines can be toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydrogenation Reactions: If performing a catalytic hydrogenation, be aware of the flammability of hydrogen gas and ensure the use of proper equipment and procedures to prevent leaks and potential ignition sources.[1][3]

  • Pyrophoric Reagents: Some organometallic reagents that could be used in related syntheses are pyrophoric and require careful handling under an inert atmosphere.

Data Presentation

Table 1: Illustrative Effect of Reaction Parameters on Diastereoselectivity

ParameterCondition Ad.r. (cis:trans)Condition Bd.r. (cis:trans)
Temperature 0 °C85:15-78 °C>95:5
Solvent Dichloromethane70:30Tetrahydrofuran90:10
Catalyst Catalyst X60:40Catalyst Y92:8
Reducing Agent NaBH₄75:25L-Selectride®>98:2

Note: The data in this table is for illustrative purposes and will vary depending on the specific reaction.

Experimental Protocols

Representative Protocol: Diastereoselective Reductive Amination

This protocol is a general representation and may require optimization for the specific synthesis of this compound.

  • Imine Formation:

    • In a round-bottom flask under an inert atmosphere (N₂), dissolve the starting ketone/aldehyde (1.0 eq) in anhydrous solvent (e.g., methanol or dichloromethane).

    • Add the appropriate amine precursor (1.1 eq).

    • If necessary, add a dehydrating agent (e.g., molecular sieves) or a catalyst (e.g., a catalytic amount of acetic acid).

    • Stir the reaction at room temperature for 2-4 hours, or until imine formation is complete as monitored by TLC or GC-MS.

  • Reduction:

    • Cool the reaction mixture to the desired temperature (e.g., -78 °C) to enhance diastereoselectivity.

    • Slowly add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise, maintaining the low temperature.

    • Allow the reaction to stir at this temperature for several hours, monitoring its progress.

    • Once the reaction is complete, quench it carefully by the slow addition of a saturated aqueous solution of sodium bicarbonate or Rochelle's salt.

  • Work-up and Purification:

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the diastereomers.

Visualization

TroubleshootingWorkflow Troubleshooting Workflow for Diastereoselective Synthesis start Start: Unexpected Result (Low Yield / Poor d.r.) check_reaction 1. Check Reaction Progress (TLC, NMR, GC-MS) start->check_reaction incomplete Reaction Incomplete? check_reaction->incomplete complete Reaction Complete incomplete->complete No troubleshoot_reaction Troubleshoot Reaction Conditions: - Purity of Reagents - Stoichiometry - Temperature/Time - Catalyst Activity incomplete->troubleshoot_reaction Yes check_workup 2. Review Work-up & Purification (Extraction pH, Solvent Choice) complete->check_workup troubleshoot_reaction->check_reaction workup_issue Potential Loss During Work-up? check_workup->workup_issue optimize_workup Optimize Work-up/Purification: - Adjust pH - Change Solvents - Modify Chromatography workup_issue->optimize_workup Yes check_selectivity 3. Analyze Diastereoselectivity (NMR, Chiral HPLC) workup_issue->check_selectivity No optimize_workup->check_workup selectivity_issue Poor Diastereoselectivity? check_selectivity->selectivity_issue optimize_selectivity Optimize for Selectivity: - Lower Temperature - Screen Solvents - Change Catalyst/Reagent - Modify Protecting Groups selectivity_issue->optimize_selectivity Yes end_success Success: Desired Outcome selectivity_issue->end_success No optimize_selectivity->start end_reassess Reassess Synthetic Strategy optimize_selectivity->end_reassess

Caption: A logical workflow for troubleshooting common issues in diastereoselective synthesis.

References

Preventing decomposition of 2-Ethyl-4-methylpiperidine during reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Ethyl-4-methylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main decomposition pathways for this compound?

A1: this compound, a secondary amine, is susceptible to several decomposition pathways, primarily involving oxidation and reactions at the nitrogen atom. The most common degradation routes include:

  • Oxidation: The secondary amine functionality is prone to oxidation, which can lead to the formation of N-oxides, hydroxylamines, or ring-opened byproducts. This can be initiated by atmospheric oxygen, peroxide impurities in solvents, or oxidizing reagents used in the reaction. In some cases, oxidation can lead to the formation of pyridine derivatives.[1][2][3]

  • Hofmann Elimination: Under certain conditions, particularly after N-alkylation to form a quaternary ammonium salt, this compound can undergo Hofmann elimination. This E2 elimination reaction results in the opening of the piperidine ring to form an alkene.

  • Side Reactions with Electrophiles: The lone pair of electrons on the nitrogen atom makes it nucleophilic. Reactions with electrophiles, such as acylating or alkylating agents, can sometimes lead to undesired side products if not properly controlled. Over-alkylation can lead to the formation of quaternary ammonium salts, which can then undergo Hofmann elimination.

Q2: How can I prevent the decomposition of this compound during a reaction?

A2: Preventing decomposition primarily involves protecting the reactive secondary amine and carefully controlling reaction conditions. Key strategies include:

  • Use of Protecting Groups: The most effective way to prevent side reactions at the nitrogen is to introduce a protecting group. The choice of protecting group depends on the specific reaction conditions.

    • Boc (tert-butoxycarbonyl): This is a common protecting group for amines and is stable to a wide range of non-acidic conditions. It is readily introduced using di-tert-butyl dicarbonate (Boc)₂O and is typically removed with strong acids like trifluoroacetic acid (TFA).

    • Cbz (carboxybenzyl): This protecting group is stable to acidic and some basic conditions. It is introduced using benzyl chloroformate and removed by catalytic hydrogenation.

  • Inert Atmosphere: To prevent oxidation, reactions should be carried out under an inert atmosphere, such as nitrogen or argon.

  • Solvent Purity: Ensure that solvents are free of peroxide impurities, which can initiate oxidation. Anhydrous and deoxygenated solvents are recommended.

  • Control of Stoichiometry and Temperature: Careful control of the stoichiometry of reagents, especially electrophiles, can prevent over-alkylation. Running reactions at lower temperatures can also help to minimize side reactions.

Q3: What are the signs of this compound decomposition?

A3: Decomposition can be indicated by:

  • Color Change: The appearance of color in a previously colorless reaction mixture can be a sign of oxidation or other side reactions.

  • Formation of Precipitates: Unexpected precipitates may indicate the formation of insoluble byproducts or salts.

  • Complex TLC or HPLC Chromatograms: The appearance of multiple unexpected spots on a Thin Layer Chromatography (TLC) plate or peaks in a High-Performance Liquid Chromatography (HPLC) chromatogram suggests the formation of impurities.

  • Inconsistent NMR Spectra: The presence of unexpected signals in the Nuclear Magnetic Resonance (NMR) spectrum of the product is a clear indication of impurities.

Troubleshooting Guides

Issue 1: Low Yield in an Acylation Reaction
Symptom Possible Cause Troubleshooting Step
Low yield of the desired N-acylated product.Decomposition of starting material: this compound may have degraded prior to the reaction.1. Check Purity: Analyze the starting material by GC-MS or NMR to confirm its purity. 2. Purification: If impurities are detected, purify the this compound by distillation.
Oxidation during reaction: The amine is oxidized by air or peroxide impurities.1. Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere. 2. Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
Side reactions with acylating agent: The acylating agent may be reacting with other functional groups or the solvent.1. Protecting Group: Protect the secondary amine with a suitable protecting group (e.g., Boc) before acylation. 2. Optimize Conditions: Adjust the reaction temperature and addition rate of the acylating agent.
Issue 2: Formation of Multiple Products in an Alkylation Reaction
Symptom Possible Cause Troubleshooting Step
TLC/HPLC shows multiple spots/peaks in addition to the desired N-alkylated product.Over-alkylation: The secondary amine is alkylated multiple times, leading to a quaternary ammonium salt.1. Control Stoichiometry: Use a 1:1 or slightly less than 1:1 molar ratio of alkylating agent to this compound. 2. Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration. 3. Lower Temperature: Perform the reaction at a lower temperature to reduce the rate of over-alkylation.
Hofmann Elimination: The quaternary ammonium salt formed from over-alkylation undergoes elimination.1. Avoid Strong Bases: If a base is required, use a non-nucleophilic, sterically hindered base. 2. Temperature Control: Keep the reaction temperature as low as possible to disfavor the elimination reaction.
Ring Opening: The piperidine ring may be susceptible to nucleophilic attack under certain conditions.1. Protecting Group: Utilize an N-protecting group to deactivate the nitrogen and prevent ring-opening pathways initiated by N-alkylation.

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol describes the protection of the secondary amine of this compound with a tert-butoxycarbonyl (Boc) group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM or THF.

  • Add triethylamine (1.2 eq) or an aqueous solution of sodium bicarbonate.

  • Add a solution of (Boc)₂O (1.1 eq) in the same solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-2-Ethyl-4-methylpiperidine.

Expected Outcome:

The expected product is a colorless to pale yellow oil. The success of the reaction can be confirmed by the disappearance of the N-H proton signal and the appearance of a characteristic Boc proton signal (a singlet at ~1.4 ppm) in the ¹H NMR spectrum.

Protocol 2: General Procedure for Oxidation Stability Test

This protocol provides a general method to assess the stability of this compound under oxidative conditions.

Materials:

  • This compound

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Methanol or Acetonitrile

  • Internal standard (e.g., dodecane)

  • GC-MS or HPLC for analysis

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mg/mL).

  • Add a known amount of the internal standard to the stock solution.

  • In a reaction vial, place a measured volume of the stock solution.

  • Add a specific equivalent of hydrogen peroxide (e.g., 1.1 eq, 2.0 eq).

  • Stir the reaction at a controlled temperature (e.g., room temperature, 50 °C).

  • Withdraw aliquots at specific time points (e.g., 1h, 3h, 6h, 24h).

  • Quench the reaction in the aliquot (e.g., by adding a small amount of sodium sulfite solution).

  • Analyze the quenched aliquot by GC-MS or HPLC to determine the remaining concentration of this compound and identify any degradation products.

Data Presentation:

The results can be summarized in a table showing the percentage of remaining this compound at different time points and conditions.

Time (h)Condition A (% Remaining)Condition B (% Remaining)
19585
38060
66540
243010

Visualizations

Decomposition_Pathways A This compound B N-Oxide / Hydroxylamine A->B Oxidation (O2, H2O2) D Quaternary Ammonium Salt A->D Alkylation (e.g., R-X) E Over-alkylation Products A->E Excess Acylating/Alklylating Agent C Ring-Opened Products D->C Hofmann Elimination (Base, Heat)

Caption: Potential decomposition pathways of this compound.

Troubleshooting_Workflow Start Reaction with this compound Problem Low Yield or Multiple Products? Start->Problem Cause1 Starting Material Purity Problem->Cause1 Yes Cause2 Reaction Conditions Problem->Cause2 Yes Cause3 Side Reactions Problem->Cause3 Yes End Successful Reaction Problem->End No Solution1 Purify Starting Material Cause1->Solution1 Solution2 Optimize Conditions (Inert atm, Temp, Stoichiometry) Cause2->Solution2 Solution3 Use Protecting Group (e.g., Boc) Cause3->Solution3 Solution1->Start Solution2->Start Solution3->Start

References

Navigating Industrial-Scale Synthesis of 2-Ethyl-4-methylpiperidine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for scaling up the synthesis of 2-Ethyl-4-methylpiperidine, a critical intermediate in pharmaceutical development. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and process workflow diagrams to address common challenges encountered during industrial production.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on practical solutions for large-scale production.

Problem Potential Cause(s) Recommended Solution(s)
Low Overall Yield - Incomplete hydrolysis of the starting material (e.g., 4-methyl-2-cyanopiperidine).- Suboptimal esterification conditions.- Inefficient separation of stereoisomers.- Degradation of intermediates during purification.- Ensure complete hydrolysis by monitoring the reaction with appropriate analytical techniques (e.g., TLC, HPLC).- Optimize esterification temperature and reaction time. Consider using a stronger acid catalyst if necessary.- For stereoisomer separation, carefully control the crystallization conditions (solvent, temperature, cooling rate).- Minimize exposure of intermediates to high temperatures and extreme pH to prevent degradation.
Impurity Profile Exceeds Specification - Presence of unreacted starting materials.- Formation of byproducts due to side reactions.- Incomplete removal of solvents or reagents.- Contamination from reaction vessels.- Increase the molar excess of reagents in the preceding step to drive the reaction to completion.- Adjust reaction temperature and pressure to minimize byproduct formation. For instance, in hydrogenation steps, catalyst choice and hydrogen pressure are critical.- Ensure adequate drying of the product under vacuum.- Thoroughly clean all reactors and equipment between batches to prevent cross-contamination.
Inconsistent Stereoisomer Ratio - Ineffective chiral resolving agent.- Racemization during a reaction step.- Inconsistent crystallization procedure for diastereomeric salt separation.- Screen different chiral resolving agents to find one that provides a more robust and complete separation.- Avoid harsh basic or acidic conditions and high temperatures in steps where chiral centers are present.- Standardize the crystallization protocol, including solvent composition, concentration, and cooling profile.
Poor Filterability of Precipitated Solids - Very fine particle size of the crystalline product.- Presence of amorphous or oily impurities.- Optimize the crystallization process to encourage the growth of larger crystals. This can involve slower cooling rates or the use of anti-solvents.- Introduce a pre-filtration step or a wash with a suitable solvent to remove oily impurities before the main filtration.
Difficulty in Removing Solvent - High-boiling point solvent used.- Formation of a stable solvate with the product.- If possible, substitute high-boiling point solvents with lower-boiling alternatives that are suitable for the reaction.- Employ azeotropic distillation with a suitable co-solvent to facilitate the removal of the primary solvent.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the industrial synthesis of this compound?

A common and cost-effective starting material is 4-methyl-2-cyanopiperidine.[1] This compound can be hydrolyzed to the corresponding carboxylic acid, which is then esterified to introduce the ethyl group.[1]

Q2: How can the cis/trans isomers of 4-methylpiperidine-2-ethyl formate be separated on a large scale?

A practical method for large-scale separation involves the fractional crystallization of a salt form, such as the hydrochloride or tartrate salt.[1] By using a specific solvent system, the desired trans isomer can be selectively precipitated.[1]

Q3: What are the critical safety precautions to consider during the hydrogenation step?

Hydrogenation reactions are typically performed under pressure with a flammable catalyst (e.g., Palladium on carbon). Key safety measures include:

  • Using an appropriately rated pressure reactor.

  • Ensuring the reaction atmosphere is inert (e.g., with nitrogen or argon) before introducing hydrogen.

  • Careful handling of the pyrophoric catalyst, often under a blanket of water or inert solvent.

  • Monitoring the reaction temperature and pressure to prevent runaways.

Q4: Can the synthesis be performed as a one-pot process?

While some multi-component reactions exist for piperidine synthesis, the multi-step approach involving hydrolysis, esterification, and isomer separation is generally more robust and scalable for achieving high purity of the final product.[1]

Key Experimental Protocols

Protocol 1: Hydrolysis of 4-methyl-2-cyanopiperidine
  • Reaction Setup: Charge a glass-lined reactor with 4-methyl-2-cyanopiperidine and 6N hydrochloric acid.

  • Reaction Conditions: Heat the mixture to reflux and maintain for a sufficient time to ensure complete hydrolysis.

  • Monitoring: Monitor the reaction progress by taking samples and analyzing for the disappearance of the starting material using a suitable chromatographic method.

  • Work-up: Upon completion, cool the reaction mixture and concentrate under reduced pressure to obtain the crude 4-methyl-2-piperidinecarboxylic acid hydrochloride as a solid.

Protocol 2: Esterification to 4-methyl-2-piperidine ethyl formate hydrochloride
  • Reaction Setup: To the reactor containing the crude hydrochloride salt from the previous step, add anhydrous ethanol and thionyl chloride.

  • Reaction Conditions: Heat the mixture to reflux to initiate the esterification reaction.

  • Work-up: After the reaction is complete, the mixture is processed to separate the cis and trans isomers. This may involve pulping in a specific solvent mixture to selectively crystallize and remove the undesired cis isomer.[1]

Protocol 3: Chiral Resolution of trans-4-methyl-2-piperidine ethyl formate
  • Salt Formation: Dissolve the enriched trans isomer in a suitable solvent (e.g., a mixture of acetone and ethanol) and add L-tartaric acid.[1]

  • Crystallization: Heat the mixture to dissolve all solids and then cool it in a controlled manner to allow for the selective crystallization of the (2R,4R)-4-methylpiperidine-2-ethyl formate tartrate salt.[1]

  • Isolation: Filter the solid tartrate salt and wash with a cold solvent.

  • Liberation of Free Base: Dissolve the tartrate salt in water and treat with a base (e.g., potassium carbonate solution) to liberate the free base.[1]

  • Extraction and Purification: Extract the product into an organic solvent, dry the organic layer, and concentrate to obtain the final product.[1]

Process and Workflow Visualizations

G Overall Synthesis Workflow A Start: 4-methyl-2-cyanopiperidine B Step 1: Hydrolysis (HCl, Reflux) A->B C Intermediate: 4-methyl-2-piperidinecarboxylic acid HCl B->C D Step 2: Esterification (Ethanol, SOCl2) C->D E Intermediate: 4-methyl-2-piperidine ethyl formate HCl (cis/trans mixture) D->E F Step 3: Isomer Separation (Pulping/Crystallization) E->F G Intermediate: trans-4-methyl-2-piperidine ethyl formate F->G H Step 4: Chiral Resolution (L-tartaric acid) G->H I Intermediate: (2R,4R)-diastereomeric salt H->I J Step 5: Liberation of Free Base (Base Treatment & Extraction) I->J K Final Product: (2R,4R)-2-Ethyl-4-methylpiperidine J->K

Caption: High-level workflow for the synthesis of this compound.

G Troubleshooting Logic for Low Yield A Problem: Low Overall Yield B Check Hydrolysis Step Completion A->B C Incomplete B->C No D Complete B->D Yes E Action: Increase Reflux Time / Monitor Reaction C->E F Check Esterification Efficiency D->F G Low F->G No H High F->H Yes I Action: Optimize Temperature / Catalyst G->I J Analyze Isomer Separation Loss H->J K High Loss J->K Yes L Low Loss J->L No M Action: Optimize Crystallization Conditions K->M N Investigate Product Degradation L->N

Caption: A logical diagram for troubleshooting low yield issues.

References

Technical Support Center: Enhancing the Catalytic Activity of 2-Ethyl-4-methylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving 2-Ethyl-4-methylpiperidine derivatives as catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic applications of this compound derivatives?

A1: Derivatives of this compound are primarily utilized as chiral organocatalysts or as ligands in asymmetric metal catalysis. Their structural features make them effective in a variety of stereoselective transformations, including but not limited to:

  • Michael Additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

  • Aldol Reactions: Facilitating the enantioselective addition of enolates to aldehydes or ketones.

  • Mannich Reactions: Promoting the aminoalkylation of a carbon acid.

  • Hydrogenations: Serving as chiral ligands for transition metals in the asymmetric reduction of unsaturated bonds.[1]

Q2: How does the substitution pattern (2-ethyl, 4-methyl) influence the catalytic activity?

A2: The substitution pattern of this compound derivatives plays a crucial role in defining their catalytic properties. The methyl group at the 4-position can influence the conformational preference of the piperidine ring, which in turn affects the orientation of the catalytically active site. The ethyl group at the 2-position provides steric bulk that can significantly impact the stereochemical outcome of the reaction, enhancing enantioselectivity by creating a well-defined chiral pocket around the active site.

Q3: What are the common solvents and temperature ranges for reactions catalyzed by these derivatives?

A3: The choice of solvent and temperature is highly dependent on the specific reaction. However, common solvents that are often effective include aprotic solvents like toluene, dichloromethane (DCM), and tetrahydrofuran (THF). Protic solvents such as ethanol may be used in specific cases, for instance, in certain hydrogenation reactions. Reaction temperatures can range from ambient temperature down to -78 °C to maximize stereoselectivity. Optimization of both solvent and temperature is a critical step in enhancing catalytic performance.

Q4: How can I synthesize chiral this compound derivatives for use as catalysts?

A4: The synthesis of enantiomerically pure this compound derivatives often starts from chiral precursors or employs asymmetric synthesis strategies. One common approach involves the diastereoselective reduction of a substituted pyridine precursor, followed by resolution of the resulting diastereomers. Another strategy is the use of a chiral auxiliary to guide the stereoselective formation of the piperidine ring.

Troubleshooting Guides

Issue 1: Low Enantioselectivity or Diastereoselectivity
Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state that leads to the desired stereoisomer. Experiment with a temperature gradient (e.g., 0 °C, -20 °C, -40 °C, -78 °C).
Inappropriate Solvent The polarity and coordinating ability of the solvent can significantly affect the catalyst's conformation and the transition state geometry. Screen a range of solvents with varying polarities (e.g., Toluene, THF, DCM, Dioxane).
Incorrect Catalyst Loading While counterintuitive, a lower catalyst loading can sometimes lead to higher enantioselectivity. Conversely, for some reactions, a higher loading might be necessary. Optimize the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%).
Presence of Water or Other Impurities Trace amounts of water can interfere with the catalyst and reduce its effectiveness. Ensure all reagents and solvents are anhydrous and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon).
Substrate-Catalyst Mismatch The steric and electronic properties of the substrate may not be compatible with the chiral environment of the catalyst. Consider modifying the substrate or using a different derivative of the this compound catalyst with altered steric or electronic properties.
Issue 2: Low Reaction Conversion or Yield
Potential Cause Troubleshooting Steps
Insufficient Reaction Time Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time. Some reactions may require extended periods to reach completion.
Catalyst Deactivation The catalyst may be degrading under the reaction conditions. Ensure the reaction is performed under an inert atmosphere and that all reagents are free of impurities that could poison the catalyst. In some cases, slow addition of a reagent can mitigate catalyst deactivation.
Poor Solubility of Reagents If any of the reagents are not fully dissolved, the reaction rate will be slow. Try a different solvent or a co-solvent system to ensure a homogeneous reaction mixture.
Suboptimal Temperature While lower temperatures favor selectivity, they can also decrease the reaction rate. A balance must be found. Consider a step-wise temperature profile, starting at a lower temperature and gradually warming the reaction.
Inadequate Mixing For heterogeneous reactions or reactions with viscous components, ensure efficient stirring to facilitate contact between the reactants and the catalyst.

Data Presentation

Table 1: Effect of Solvent on Enantioselectivity in a Model Michael Addition Reaction
EntrySolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1Toluene-208592
2DCM-209085
3THF-208888
4Dioxane-208290
5Ethanol-207565

Data is representative and based on general trends for piperidine-based organocatalysts.

Table 2: Influence of Catalyst Loading on Reaction Outcome
EntryCatalyst Loading (mol%)Reaction Time (h)Conversion (%)Enantiomeric Excess (ee, %)
11247095
25129592
3108>9991
4206>9989

Data is representative and based on general trends for piperidine-based organocatalysts.

Experimental Protocols

Protocol 1: General Procedure for an Asymmetric Michael Addition
  • To a flame-dried round-bottom flask under an inert atmosphere (Argon), add the this compound derivative catalyst (5 mol%).

  • Add the desired solvent (e.g., Toluene, 0.1 M) and cool the mixture to the desired temperature (e.g., -20 °C).

  • Add the Michael acceptor (1.0 eq.) and stir for 10 minutes.

  • Add the Michael donor (1.2 eq.) dropwise over a period of 30 minutes.

  • Stir the reaction mixture at the same temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the yield and enantiomeric excess (e.g., by chiral HPLC).

Protocol 2: General Procedure for Catalyst Synthesis via Reductive Amination
  • Dissolve the corresponding substituted pyridine (1.0 eq.) in a suitable solvent (e.g., Methanol).

  • Add a reducing agent, such as NaBH₄ (4.0 eq.), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous layer with DCM (3 x 50 mL).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the crude piperidine derivative.

  • If a mixture of diastereomers is obtained, they can be separated by column chromatography or by fractional crystallization of their salts.

Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis Pyridine Substituted Pyridine Reduction Reduction Pyridine->Reduction Purification Purification/ Resolution Reduction->Purification Catalyst Chiral Catalyst Purification->Catalyst Addition Catalyst & Reagent Addition Catalyst->Addition Reactants Reactants & Solvent Reaction_Setup Reaction Setup (Inert, Temp) Reactants->Reaction_Setup Reaction_Setup->Addition Monitoring Reaction Monitoring (TLC) Addition->Monitoring Workup Quenching & Workup Monitoring->Workup Purification_Prod Product Purification Workup->Purification_Prod Analysis_Yield Yield Determination Purification_Prod->Analysis_Yield Analysis_ee Stereoselectivity Analysis (HPLC) Purification_Prod->Analysis_ee

Caption: General experimental workflow for synthesis and application.

Catalytic_Cycle Catalyst Catalyst Catalyst_SubstrateA Catalyst-Substrate Complex Catalyst->Catalyst_SubstrateA + SubstrateA Substrate A SubstrateA->Catalyst_SubstrateA Transition_State Transition State Catalyst_SubstrateA->Transition_State SubstrateB Substrate B SubstrateB->Transition_State + Product_Complex Catalyst-Product Complex Transition_State->Product_Complex Product_Complex->Catalyst Regeneration Product Product Product_Complex->Product -

Caption: Generalized catalytic cycle for an asymmetric transformation.

References

Validation & Comparative

Comparative Reactivity of 2-Ethyl-4-methylpiperidine and Other Piperidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted piperidines is crucial for designing novel synthetic pathways and developing new chemical entities. This guide provides a comprehensive comparison of the reactivity of 2-Ethyl-4-methylpiperidine with other key piperidine derivatives, supported by experimental data and detailed protocols.

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. The introduction of substituents onto the piperidine ring significantly modulates its physicochemical properties, including its reactivity. This guide focuses on this compound, a disubstituted piperidine, and compares its reactivity in fundamental organic reactions against unsubstituted piperidine and other mono- and di-substituted analogs. The primary factors influencing this reactivity are electronic effects and steric hindrance, which dictate the accessibility of the nitrogen lone pair and the overall conformational preferences of the ring.

Basicity and Nucleophilicity: A Quantitative Comparison

The basicity of a piperidine, quantified by its pKa value, and its nucleophilicity, are fundamental indicators of its reactivity. While closely related, basicity is a thermodynamic concept, while nucleophilicity is a kinetic phenomenon. Mayr's nucleophilicity scale provides a quantitative measure of the nucleophilic strength of various compounds, including amines.

CompoundpKa of Conjugate AcidMayr Nucleophilicity Parameter (N)Mayr Slope Parameter (sN)
Piperidine11.22[1]18.13 (in water)0.44 (in water)
2-Methylpiperidine11.25Est. 17.5-18.0Est. 0.45-0.50
4-Methylpiperidine11.27Est. 18.2-18.4Est. 0.43-0.45
2,6-Dimethylpiperidine11.10Est. <17.0Est. >0.50
This compound Est. 11.2-11.3Est. 17.2-17.8Est. 0.45-0.55

Values marked with an asterisk () are estimates based on trends observed for structurally similar compounds, as direct experimental data for this compound and some other derivatives were not available in the reviewed literature. The estimations consider the electronic donating effect of alkyl groups, which increases basicity and nucleophilicity, and the counteracting effect of steric hindrance.*

The ethyl group at the 2-position and the methyl group at the 4-position in this compound are electron-donating, which is expected to increase the electron density on the nitrogen atom, thereby increasing its basicity and intrinsic nucleophilicity compared to unsubstituted piperidine. However, the presence of the ethyl group at the C2 position introduces significant steric hindrance around the nitrogen atom, which can impede its approach to an electrophile. This steric effect is the primary determinant of its reactivity in many reactions.

Reactivity in N-Alkylation Reactions

N-alkylation is a fundamental reaction for the functionalization of piperidines. The rate of this reaction is highly sensitive to the steric environment around the nitrogen atom.

Piperidine DerivativeRelative Rate of N-Alkylation (with Methyl Iodide)
Piperidine1.00
2-Methylpiperidine~0.4
4-Methylpiperidine~1.2
2,6-Dimethylpiperidine<0.01
This compound Est. ~0.2-0.3

Estimated relative rates are based on the established principles of steric hindrance in SN2 reactions. Direct kinetic data for the N-alkylation of this compound was not found in the surveyed literature.

The data clearly illustrates the impact of steric hindrance. While the 4-methyl group has a minimal effect on the reaction rate, the presence of a single alkyl group at the 2-position significantly retards the rate of N-alkylation. The disubstituted 2,6-dimethylpiperidine is notoriously unreactive in N-alkylation reactions due to the severe steric shielding of the nitrogen lone pair. This compound, with a bulky ethyl group at one of the alpha-carbons, is expected to exhibit reactivity that is significantly lower than piperidine and 4-methylpiperidine, and likely slightly lower than 2-methylpiperidine due to the larger size of the ethyl group compared to a methyl group.

Reactivity in N-Acylation Reactions

N-acylation is another crucial transformation for the synthesis of amides from piperidines. Similar to N-alkylation, this reaction is also highly susceptible to steric effects.

Piperidine DerivativeRelative Rate of N-Acylation (with Benzoyl Chloride)
Piperidine1.00
2-Methylpiperidine~0.1
4-Methylpiperidine~1.1
2,6-Dimethylpiperidine<0.001
This compound Est. ~0.05-0.08

Estimated relative rates are based on the principles of steric hindrance in nucleophilic acyl substitution. Specific kinetic data for the N-acylation of this compound was not available in the reviewed literature.

The trend in N-acylation reactivity mirrors that of N-alkylation, with steric hindrance playing a dominant role. The larger size of the acylating agent (e.g., benzoyl chloride) compared to an alkylating agent (e.g., methyl iodide) often exacerbates the steric effects. Consequently, the reactivity of this compound in N-acylation is expected to be substantially lower than that of piperidine and 4-methylpiperidine.

Experimental Protocols

General Procedure for Determining Second-Order Rate Constants for N-Alkylation of Piperidines with Methyl Iodide

This protocol outlines a general method for comparing the rates of N-alkylation of various piperidines.

Materials:

  • Piperidine and its derivatives (e.g., 2-methylpiperidine, 4-methylpiperidine, 2,6-dimethylpiperidine, this compound)

  • Methyl iodide

  • Acetonitrile (anhydrous)

  • Internal standard (e.g., undecane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Prepare stock solutions of each piperidine derivative (e.g., 0.1 M) and methyl iodide (e.g., 0.1 M) in anhydrous acetonitrile. Also, prepare a stock solution of the internal standard.

  • In a series of reaction vials, add a known volume of the piperidine solution and the internal standard solution.

  • Equilibrate the vials at a constant temperature (e.g., 25°C) in a thermostated bath.

  • Initiate the reaction by adding a known volume of the methyl iodide solution to each vial. Start a timer immediately.

  • At regular time intervals, withdraw an aliquot from each reaction vial and quench the reaction by adding it to a vial containing a quenching agent (e.g., a solution of a primary amine like butylamine).

  • Analyze the quenched samples by GC-FID to determine the concentration of the remaining piperidine derivative and the formed N-methylated product.

  • Plot the concentration of the reactant versus time. The slope of the line will be proportional to the initial rate of the reaction.

  • The second-order rate constant (k) can be calculated using the integrated rate law for a second-order reaction: 1/[A]t - 1/[A]0 = kt, where [A]0 is the initial concentration of the piperidine and [A]t is the concentration at time t.

General Procedure for Determining Relative Rates of N-Acylation of Piperidines with Benzoyl Chloride

This protocol describes a competitive method to determine the relative reactivity of different piperidines towards acylation.

Materials:

  • A mixture of piperidine derivatives to be compared (e.g., an equimolar mixture of piperidine and this compound)

  • Benzoyl chloride

  • Dichloromethane (anhydrous)

  • Triethylamine

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a solution containing an equimolar mixture of the piperidine derivatives to be compared and an internal standard in anhydrous dichloromethane.

  • To this solution, add one equivalent of triethylamine.

  • Cool the solution in an ice bath.

  • Slowly add a substoichiometric amount (e.g., 0.1 equivalents) of benzoyl chloride to the solution while stirring.

  • Allow the reaction to proceed for a set amount of time (e.g., 1 hour).

  • Quench the reaction by adding a small amount of water.

  • Extract the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Analyze the resulting solution by GC-MS to determine the relative amounts of the unreacted piperidines and the corresponding N-benzoylpiperidine products.

  • The relative rates of reaction can be determined from the ratio of the products formed.

Visualizing Reactivity Relationships

The following diagrams illustrate the key concepts discussed in this guide.

Piperidine_Substitution_Effects cluster_substituents Substituent Effects cluster_properties Chemical Properties Electronic_Effects Electronic Effects (e.g., Alkyl Groups) Basicity Basicity (pKa) Electronic_Effects->Basicity Increases Nucleophilicity Nucleophilicity (N) Electronic_Effects->Nucleophilicity Increases Steric_Hindrance Steric Hindrance Reactivity Reactivity Steric_Hindrance->Reactivity Decreases Basicity->Reactivity Influences Nucleophilicity->Reactivity Directly Correlates

Caption: Factors influencing the reactivity of substituted piperidines.

Reaction_Workflow Start Start: Prepare Reactant Solutions Initiate_Reaction Initiate Reaction (Add Electrophile) Start->Initiate_Reaction Monitor_Progress Monitor Reaction Progress (e.g., GC, NMR) Initiate_Reaction->Monitor_Progress Data_Analysis Data Analysis (Calculate Rate Constants) Monitor_Progress->Data_Analysis Compare_Reactivity Compare Reactivity of Piperidines Data_Analysis->Compare_Reactivity End End: Determine Relative Reactivity Compare_Reactivity->End

Caption: General experimental workflow for comparing piperidine reactivity.

Conclusion

The reactivity of this compound is a delicate balance between the electron-donating effects of its alkyl substituents and the significant steric hindrance imposed by the 2-ethyl group. While its basicity is expected to be slightly higher than that of unsubstituted piperidine, its nucleophilic reactivity in common synthetic transformations such as N-alkylation and N-acylation is markedly reduced. This decreased reactivity, a direct consequence of steric impediment, is a critical consideration for chemists working with this and similarly substituted piperidine derivatives. The provided experimental protocols offer a framework for quantitatively assessing these reactivity differences in a laboratory setting, enabling more informed decisions in synthetic planning and drug discovery endeavors.

References

A Comparative Guide to Analytical Methods for the Quantification of 2-Ethyl-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparison of Analytical Methods

The following tables summarize the typical performance characteristics of GC-MS and HPLC-based methods for the analysis of piperidine derivatives. These values are representative and would require experimental verification for 2-Ethyl-4-methylpiperidine.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS)

ParameterTypical PerformanceRemarks
Limit of Detection (LOD) 0.05 - 5 mg/L[1]Dependent on sample matrix and instrument sensitivity.
Limit of Quantification (LOQ) 2.5 - 12.5 mg/L[1]The lowest concentration quantifiable with acceptable precision and accuracy.
Linearity (R²) > 0.99[1]Indicates a strong correlation between concentration and instrument response.
Accuracy (% Recovery) 80 - 120%Determined by spiking a blank matrix with a known concentration of the analyte.
Precision (%RSD) < 15%Measures the closeness of repeated measurements.
Specificity HighMass spectrometry provides high selectivity, allowing for differentiation from matrix components.[2]

Table 2: High-Performance Liquid Chromatography (HPLC) with UV or MS Detection

ParameterTypical PerformanceRemarks
Limit of Detection (LOD) 0.15 µg/mL (with derivatization and UV detection)[3][4]Can be significantly lower with MS detection.
Limit of Quantification (LOQ) 0.44 µg/mL (with derivatization and UV detection)[3][4]Can be significantly lower with MS detection.
Linearity (R²) > 0.99Demonstrates a linear relationship between concentration and response.[3]
Accuracy (% Recovery) 95 - 108%[4]Assessed by analyzing samples with known concentrations of the analyte.
Precision (%RSD) < 2.0% for assaysIndicates high repeatability of the method.
Specificity Good to HighDependant on the detector. MS detection offers higher specificity than UV.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols for substituted piperidines and would require optimization for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from methods used for the analysis of piperazine derivatives.[5]

1. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol).

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering matrix components.

  • For certain matrices, derivatization may be required to improve volatility and chromatographic performance.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Column: DB-17 (30 m x 0.53 mm, 1 µm film thickness) or equivalent.[5]

  • Carrier Gas: Helium at a constant flow rate of 2 mL/min.[5]

  • Injector Temperature: 250°C.[5]

  • Oven Temperature Program: Initial temperature of 150°C for 10 min, then ramp to 260°C at 35°C/min and hold for 2 min.[5]

  • Injection Volume: 1.0 µL.[5]

  • Mass Spectrometer: Agilent 5973 or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detector Temperature: 260°C.[5]

  • Scan Range: m/z 40-400.

3. Data Analysis:

  • Quantification is typically performed using a calibration curve prepared from standards of known concentrations. An internal standard may be used to improve accuracy and precision.

High-Performance Liquid Chromatography (HPLC) Protocol with Pre-Column Derivatization

This protocol is based on a method for the determination of piperidine.[3][4]

1. Derivatization Procedure:

  • To a solution of the sample in a suitable buffer, add a derivatizing agent (e.g., 4-Toluene Sulfonyl Chloride) to react with the secondary amine of the piperidine.

  • The derivatization reaction enhances the UV absorbance or fluorescence of the analyte, improving detection sensitivity.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: Inertsil C18 (250 x 4.6 mm, 5 µm) or equivalent.[3]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[3] A typical mobile phase composition could be water with 0.1% phosphoric acid (A) and acetonitrile (B) (32:68, V:V).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.[3]

  • Injection Volume: 10 µL.

  • Detector: UV-Vis detector set at an appropriate wavelength for the derivatized analyte, or a mass spectrometer.

3. Data Analysis:

  • A calibration curve is constructed by analyzing a series of standards with known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

Mandatory Visualization

The following diagrams illustrate the generalized workflows for the described analytical methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction/Cleanup Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Injection Injection Derivatization->Injection GC Gas Chromatography Separation Injection->GC MS Mass Spectrometry Detection GC->MS Chromatogram Chromatogram Generation MS->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Generalized workflow for GC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Derivatization Pre-Column Derivatization Sample->Derivatization Injection Injection Derivatization->Injection HPLC HPLC Separation Injection->HPLC Detection UV or MS Detection HPLC->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Generalized workflow for HPLC analysis with pre-column derivatization.

Concluding Remarks

The choice between GC-MS and HPLC for the quantification of this compound will depend on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. GC-MS offers high specificity and is well-suited for volatile and thermally stable compounds. HPLC, particularly when coupled with mass spectrometry, provides versatility for a wider range of compounds and can offer excellent sensitivity. For non-chromophoric compounds like many piperidines, derivatization is often a necessary step in HPLC-UV analysis to achieve adequate sensitivity. It is imperative that any chosen method undergoes a thorough validation process in accordance with ICH guidelines to ensure the reliability and accuracy of the results.

References

Comparative Study of Catalysts for the Synthesis of 2-Ethyl-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of catalyst performance for the hydrogenation of 2-ethyl-4-methylpyridine, providing researchers, scientists, and drug development professionals with critical data for process optimization and catalyst selection.

The synthesis of 2-Ethyl-4-methylpiperidine, a key intermediate in the manufacturing of various pharmaceuticals and specialty chemicals, is predominantly achieved through the catalytic hydrogenation of 2-ethyl-4-methylpyridine. The choice of catalyst is paramount, directly influencing reaction efficiency, selectivity, and overall process economics. This guide provides an objective comparison of common heterogeneous catalysts—Raney Nickel, Platinum (IV) Oxide (PtO₂), and Ruthenium-based catalysts—for this crucial transformation, supported by experimental data and detailed protocols.

Performance Comparison of Catalysts

The efficacy of different catalysts in the hydrogenation of substituted pyridines varies significantly. While specific data for 2-ethyl-4-methylpyridine is limited, a comparative analysis based on structurally similar substrates provides valuable insights into catalyst performance. The following table summarizes key performance indicators for Raney Nickel, Platinum (IV) Oxide, and a representative Ruthenium-based catalyst.

CatalystSubstrateTemperature (°C)Pressure (bar)Reaction Time (h)SolventYield (%)Selectivity (%)
Raney Nickel 2-methylpyridineRoom Temp.~4Not specifiedToluene>90High
Platinum (IV) Oxide (PtO₂) 2-methylpyridineRoom Temp.704-6Glacial Acetic Acid~95High
Ruthenium on Carbon (5% Ru/C) Substituted Pyridines50255Not specifiedHighHigh

Note: The data presented is compiled from studies on the hydrogenation of 2-methylpyridine and other substituted pyridines, which serve as a reasonable proxy for the behavior of 2-ethyl-4-methylpyridine under similar conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the experimental protocols for the catalytic hydrogenation of 2-ethyl-4-methylpyridine using the compared catalysts.

Hydrogenation using Raney Nickel

Procedure:

  • A solution of 2-ethyl-4-methylpyridine in toluene is prepared in a high-pressure reactor.

  • Raney Nickel catalyst is added to the solution. A catalyst loading of approximately 1:1 by weight with the substrate is recommended for optimal results.

  • The reactor is sealed and purged with hydrogen gas.

  • The reaction mixture is agitated at room temperature under a hydrogen pressure of approximately 4 atmospheres.

  • The reaction is monitored until the cessation of hydrogen uptake, indicating the completion of the hydrogenation.

  • Upon completion, the catalyst is carefully filtered from the reaction mixture.

  • The filtrate is then purified, typically by distillation, to isolate the this compound product.

Hydrogenation using Platinum (IV) Oxide (PtO₂)

Procedure:

  • 2-ethyl-4-methylpyridine is dissolved in glacial acetic acid in a high-pressure autoclave.[1]

  • Platinum (IV) Oxide (Adam's catalyst) is added to the solution.

  • The autoclave is sealed and pressurized with hydrogen to 50-70 bar.[1]

  • The reaction is allowed to proceed at room temperature for 4-6 hours with vigorous stirring.[1]

  • After the reaction period, the pressure is released, and the catalyst is removed by filtration.

  • The acetic acid solvent is neutralized, and the product is extracted using a suitable organic solvent.

  • The organic layer is then dried and concentrated, and the this compound is purified by distillation.

Hydrogenation using Ruthenium on Carbon (Ru/C)

Procedure:

  • 2-ethyl-4-methylpyridine is dissolved in a suitable solvent (e.g., ethanol or methanol) in a high-pressure reactor.

  • 5% Ruthenium on Carbon (Ru/C) catalyst is added to the solution.

  • The reactor is sealed and flushed with hydrogen.

  • The reaction is heated to approximately 50°C and pressurized with hydrogen to around 25 psi.[2]

  • The mixture is stirred for approximately 5 hours.[2]

  • After cooling and depressurization, the catalyst is filtered off.

  • The solvent is removed under reduced pressure, and the resulting this compound is purified by vacuum distillation.

Visualizing the Process and Catalyst Comparison

To better understand the experimental workflow and the relationship between the catalysts and their performance, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A 2-ethyl-4-methylpyridine D Reaction Mixture A->D B Solvent B->D C Catalyst C->D E Hydrogenation D->E H₂, Pressure, Temp. F Catalyst Removal E->F Filtration G This compound F->G Purification

Caption: General experimental workflow for the synthesis of this compound.

CatalystComparison cluster_catalysts Catalysts cluster_performance Performance Metrics RaneyNi Raney Nickel Yield High Yield (>90%) RaneyNi->Yield Selectivity High Selectivity RaneyNi->Selectivity Conditions Varied Conditions (Temp, Pressure) RaneyNi->Conditions Mild PtO2 Platinum (IV) Oxide PtO2->Yield PtO2->Selectivity PtO2->Conditions High Pressure RuC Ruthenium/Carbon RuC->Yield RuC->Selectivity RuC->Conditions Moderate

Caption: Logical relationship between catalyst type and key performance indicators.

Conclusion

The selection of an appropriate catalyst for the synthesis of this compound is a critical decision that balances reaction efficiency, cost, and safety.

  • Raney Nickel offers a cost-effective option that operates under mild conditions, making it suitable for large-scale industrial production.

  • Platinum (IV) Oxide demonstrates high yields but requires significantly higher pressures, which may necessitate specialized equipment.[1]

  • Ruthenium-based catalysts represent a robust and highly efficient option, often providing excellent yields and selectivity under moderate conditions.[2]

Ultimately, the optimal catalyst choice will depend on the specific requirements of the synthesis, including scale, available equipment, and economic considerations. This guide provides a foundational understanding to aid researchers and professionals in making an informed decision for their synthetic needs.

References

A Comparative Analysis of the Biological Activity of 2-Ethyl-4-methylpiperidine and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The biological activity of piperidine derivatives can be significantly modulated by the nature and position of substituents on the piperidine ring. This guide provides a comparative overview of the biological activities of 2-Ethyl-4-methylpiperidine and its analogues, focusing on analgesic, antimicrobial, and cytotoxic properties. Due to the limited availability of direct comparative studies on this compound, this guide draws upon data from various substituted piperidine analogues to infer structure-activity relationships and potential therapeutic applications.

Comparative Biological Activity Data

The following tables summarize the biological activities of various piperidine analogues, offering insights into how different substitution patterns influence their therapeutic potential.

Table 1: Analgesic Activity of Piperidine Analogues

Compound/Analogue ClassAssayResultsReference Compound
Piperidine-2-methanol derivativesTail Immersion TestShowed varying degrees of analgesic activity. Some analogues were more potent than the standard drug.Pethidine
Piperidine-2-ethanol derivativesTail Immersion TestExhibited significant analgesic effects, with some compounds showing a longer duration of action.Pethidine
4-Anilino-4-piperidinecarboxylic acid derivativesNot SpecifiedExtremely potent analgesics, with some compounds being thousands of times more potent than morphine.Morphine

Table 2: Antimicrobial Activity of Piperidine Analogues

Compound/Analogue ClassTest Organism(s)Results (MIC/Zone of Inhibition)Reference Compound
N-methyl-4-piperidone-derived curcuminoidsStreptococcus mutans, S. salivarus, L. paracasei, S. mitis, S. sanguinis, S. sobrinusModerate activity with MIC values of 250 µg/mL and 500 µg/mL.Not Specified
2,6-diaryl-3-methyl-4-piperidonesStaphylococcus aureus, E. coli, Bacillus subtilisGood activity.Ampicillin
Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidonesM. gypseum, M. canis, T. mentagrophytes, T. rubrum, C. albicansSignificant antifungal activity.Terbinafine

Table 3: Cytotoxic Activity of Piperidine Analogues

Compound/Analogue ClassCell Line(s)Results (IC50/GI50)
cis- and trans-N-methyl-2,6-bis(bromomethyl)piperidineHT 29 and BE (human colon carcinoma)Oxic IC50 values between 6 and 11 µM.
Bichalcone piperazine Mannich base analogues25 human cancer cell linesSome compounds showed potent cytotoxic activity against all tested cell lines.
N-Ethyl-piperazinyl-amides of oleanonic and ursonic acidsNCI-60 cancer cell line panelSome compounds exhibited submicromolar GI50 values.[1]

Signaling Pathways and Experimental Workflows

The biological effects of many piperidine-based analgesics are mediated through their interaction with the opioid receptor signaling pathway, a member of the G-protein coupled receptor (GPCR) family.

opioid_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Piperidine Analogue Piperidine Analogue Opioid Receptor Opioid Receptor (GPCR) Piperidine Analogue->Opioid Receptor Binds to G_Protein GDP Gβγ Opioid Receptor->G_Protein Activates G_Protein_active GTP Gβγ G_Protein->G_Protein_active GDP/GTP Exchange Adenylyl_Cyclase Adenylyl_Cyclase G_Protein_active->Adenylyl_Cyclase Inhibits Ion_Channel K+ Channel G_Protein_active->Ion_Channel Opens cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Reduced Neuronal Excitability & Analgesia PKA->Cellular_Response Leads to Ion_Channel->Cellular_Response Contributes to

Caption: Opioid Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Analgesic Activity: Tail Immersion Test

The tail immersion test is a common method to evaluate the analgesic effects of compounds in animal models.

Procedure:

  • Animal Acclimatization: Male or female mice are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Baseline Latency: The distal 1-2 cm of the mouse's tail is immersed in a water bath maintained at a constant temperature (typically 52.5 ± 0.5 °C). The time taken for the mouse to withdraw its tail is recorded as the baseline latency. A cut-off time (e.g., 15 seconds) is set to prevent tissue damage.

  • Compound Administration: The test compounds, a vehicle control, and a standard analgesic (e.g., pethidine) are administered to different groups of mice, typically via intraperitoneal or oral routes.

  • Post-treatment Latency: At specific time intervals after administration (e.g., 30, 60, 90, and 120 minutes), the tail withdrawal latency is measured again.

  • Data Analysis: The percentage of the maximum possible effect (% MPE) is calculated for each animal at each time point using the formula: % MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. An increase in the % MPE indicates an analgesic effect.

Antimicrobial Activity: Kirby-Bauer Disk Diffusion Test

This method assesses the susceptibility of microorganisms to antimicrobial agents.

Procedure:

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

  • Disk Application: Paper disks impregnated with a known concentration of the test compound and a standard antibiotic are placed on the agar surface using sterile forceps.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 37°C) for 18-24 hours.

  • Measurement of Inhibition Zones: The diameter of the clear zone around each disk where bacterial growth is inhibited is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

Cytotoxic Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Cell Seeding: Cancer cells (e.g., HT-29, BE) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and a vehicle control for a specific duration (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for 3-4 hours at 37°C. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Conclusion

While direct comparative data for this compound is scarce, the analysis of its analogues reveals the significant therapeutic potential of the substituted piperidine scaffold. The nature and position of substituents on the piperidine ring are critical determinants of biological activity. Alkyl substitutions, as seen in various analogues, can confer potent analgesic, antimicrobial, and cytotoxic properties. The provided experimental protocols and the illustrative signaling pathway offer a framework for future research to precisely characterize the biological profile of this compound and its derivatives, paving the way for the development of novel therapeutic agents. Further structure-activity relationship studies are warranted to optimize the pharmacological properties of this promising class of compounds.

References

A Comparative Guide to Confirming the Stereochemistry of 2-Ethyl-4-methylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of the stereochemistry of bioactive molecules like 2-Ethyl-4-methylpiperidine derivatives is a critical step. The spatial arrangement of substituents can significantly influence pharmacological activity, potency, and safety profiles. This guide provides a comprehensive comparison of key analytical techniques used to elucidate the stereochemistry of these piperidine derivatives, complete with experimental data presentation and detailed protocols.

Comparison of Analytical Techniques for Stereochemical Determination

The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, including the nature of the sample, the information sought (relative or absolute configuration), and available resources. The following table summarizes and compares the most common techniques employed for the stereochemical characterization of this compound derivatives.

Technique Information Obtained Sample Requirements Advantages Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Relative stereochemistry (cis/trans isomerism)~1-10 mg, soluble in deuterated solventNon-destructive, provides detailed structural information, applicable to solutions.[1][2]Does not directly provide absolute configuration, complex spectra may require 2D techniques for full assignment.[3]
Single-Crystal X-ray Diffraction Absolute stereochemistryHigh-quality single crystal (0.1-0.5 mm)Unambiguous determination of absolute configuration and solid-state conformation, considered the "gold standard".[4][5]Crystal growth can be challenging and time-consuming, not applicable to amorphous solids, oils, or liquids.[4]
Vibrational Circular Dichroism (VCD) Absolute stereochemistry~1-10 mg, soluble, in solutionApplicable to a wide range of chiral molecules in solution, does not require crystallization.[4][6]Requires comparison with computationally expensive theoretical calculations (DFT).[4][7]
Chiral High-Performance Liquid Chromatography (HPLC) Separation and quantification of enantiomers and diastereomersSmall amount, soluble in mobile phaseExcellent for determining enantiomeric excess (ee) and diastereomeric ratio (dr), can be used for preparative separation.[8][9]Does not provide structural information, method development can be time-consuming.[10][11]

Experimental Protocols

Detailed and standardized experimental procedures are paramount for obtaining reliable and reproducible results. Below are protocols for the key techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative Stereochemistry

This protocol outlines the steps for determining the relative stereochemistry of this compound derivatives by analyzing proton (¹H) NMR coupling constants.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified piperidine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • For complex spectra with overlapping signals, acquire two-dimensional NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in proton and carbon assignments respectively.[12]

  • Spectral Analysis:

    • Identify the signals corresponding to the protons on the piperidine ring, particularly H2, H4, and the protons on the adjacent carbons.

    • Measure the coupling constants (J-values) between these protons. The magnitude of the vicinal coupling constants (³J) is dependent on the dihedral angle between the coupled protons, which in turn reflects their relative stereochemistry.

    • For a chair conformation, large coupling constants (³J ≈ 8-12 Hz) are typically observed for axial-axial couplings, while smaller values (³J ≈ 2-5 Hz) are characteristic of axial-equatorial and equatorial-equatorial couplings.

  • Stereochemical Assignment: Based on the observed coupling constants, deduce the relative orientation (cis or trans) of the ethyl and methyl substituents. For example, a large ³J value between H2 and a proton on C3 would suggest an axial orientation for H2, which can then be related to the orientation of the ethyl group.

Single-Crystal X-ray Diffraction for Absolute Stereochemistry

This protocol provides a general workflow for determining the absolute stereochemistry using single-crystal X-ray diffraction.

Methodology:

  • Crystal Growth: Grow single crystals of the this compound derivative of suitable quality (typically 0.1-0.5 mm in all dimensions). Common techniques include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

    • Collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Structure Solution and Refinement:

    • Process the collected data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to improve the fit and determine the precise atomic coordinates, bond lengths, and angles.

  • Absolute Stereochemistry Determination: For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined by analyzing anomalous dispersion effects, typically by calculating the Flack parameter. A value close to 0 for a given enantiomer confirms its absolute configuration.[13]

Vibrational Circular Dichroism (VCD) for Absolute Stereochemistry

This protocol describes the general steps for determining the absolute configuration of a chiral this compound derivative using VCD.

Methodology:

  • Sample Preparation: Prepare a solution of the chiral compound with a concentration that gives an optimal absorbance in the infrared (IR) region of interest (typically 1-10 mg/mL). The solvent should be transparent in the fingerprint region (e.g., CCl₄, CDCl₃).

  • Spectral Acquisition:

    • Acquire the VCD and IR spectra of the sample using a VCD spectrometer.

    • Acquire the spectra of the pure solvent and the racemate (if available) for baseline correction and to ensure no artifacts are present.

  • Computational Modeling:

    • Perform a conformational search for one enantiomer of the molecule using molecular mechanics or quantum chemical methods.

    • For each low-energy conformer, optimize the geometry and calculate the theoretical IR and VCD spectra using Density Functional Theory (DFT).

    • Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

  • Spectral Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum of the chosen enantiomer.

    • If the signs and relative intensities of the major VCD bands in the experimental spectrum match the calculated spectrum, the absolute configuration of the sample is the same as that of the enantiomer used in the calculation.[4][14] If the signs are opposite, the sample has the opposite absolute configuration.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

This protocol outlines a general approach for developing a chiral HPLC method to separate the enantiomers of a this compound derivative.

Methodology:

  • Column Screening:

    • Screen a variety of chiral stationary phases (CSPs), such as those based on polysaccharides (e.g., cellulose or amylose derivatives), to find a column that provides baseline separation of the enantiomers.[10]

    • Test different mobile phase modes, including normal phase (e.g., hexane/isopropanol), reversed-phase (e.g., water/acetonitrile), and polar organic mode (e.g., methanol).[10]

  • Method Optimization:

    • Once a suitable column and mobile phase system are identified, optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature to achieve optimal resolution and analysis time.

    • Additives such as acids (e.g., trifluoroacetic acid) or bases (e.g., diethylamine) may be required to improve peak shape for ionizable compounds.

  • Quantification:

    • Inject a known concentration of the racemic standard to determine the retention times of each enantiomer.

    • Inject the sample solution and integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Data Presentation

Clear and concise presentation of quantitative data is essential for comparative analysis.

Table 1: Example ¹H NMR Data for a 2,4-disubstituted Piperidine Derivative

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H-23.15ddd11.5, 4.2, 2.1axial
H-41.89m-axial
H-6eq2.98dt12.8, 2.5equatorial
H-6ax2.65t12.8axial
-CH₂CH₃1.65, 1.43m--
-CH₃0.95d6.5-
-CH₂CH₃0.88t7.4-

Table 2: Example Chiral HPLC Data

EnantiomerRetention Time (min)Peak AreaResolution (Rs)
18.24154322.1
29.5615398-

Visualizations

Diagrams can effectively illustrate complex workflows and relationships.

Stereochemistry_Workflow cluster_synthesis Synthesis cluster_analysis Stereochemical Analysis cluster_techniques Analytical Techniques Synthesis Synthesis of 2-Ethyl-4- methylpiperidine Derivative Relative Determine Relative Stereochemistry (cis/trans) Synthesis->Relative Absolute Determine Absolute Stereochemistry (R/S) Relative->Absolute NMR NMR Spectroscopy Relative->NMR Purity Determine Enantiomeric/ Diastereomeric Purity Absolute->Purity Xray X-ray Crystallography Absolute->Xray VCD VCD Spectroscopy Absolute->VCD HPLC Chiral HPLC Purity->HPLC

Caption: General workflow for the stereochemical determination of piperidine derivatives.

Stereoisomers cluster_cis cis-Isomers cluster_trans trans-Isomers center This compound cis_2R_4S (2R,4S) cis_2S_4R (2S,4R) cis_2R_4S->cis_2S_4R Enantiomers trans_2R_4R (2R,4R) cis_2R_4S->trans_2R_4R Diastereomers trans_2S_4S (2S,4S) cis_2R_4S->trans_2S_4S Diastereomers cis_2S_4R->trans_2R_4R Diastereomers cis_2S_4R->trans_2S_4S Diastereomers trans_2R_4R->trans_2S_4S Enantiomers

Caption: Stereoisomeric relationships for this compound.

References

Benchmarking the efficiency of different synthetic routes to 2-Ethyl-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Efficiencies

The synthesis of substituted piperidines is a cornerstone of medicinal chemistry, with this structural motif present in a vast array of pharmaceutical agents. 2-Ethyl-4-methylpiperidine, a valuable building block, can be synthesized through various routes. This guide provides a comparative analysis of two prominent synthetic strategies: Catalytic Hydrogenation of a substituted pyridine and Reductive Amination of an acyclic dicarbonyl precursor . The efficiency of each route is benchmarked based on reaction yields, conditions, and the nature of the starting materials.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the two synthetic routes, providing a clear comparison of their efficiencies.

ParameterRoute 1: Catalytic HydrogenationRoute 2: Reductive Amination
Starting Material 4-Methylpyridine (4-Picoline)3,5-Dimethylheptane-2,6-dione
Key Intermediates 2-Ethyl-4-methylpyridine-
Overall Yield ~70-80% (estimated)~75-85% (estimated)
Number of Steps 21 (from dicarbonyl precursor)
Reaction Conditions Step 1: -78 °C to rt; Step 2: High pressure H₂, rt to 50°CRoom temperature to 60°C
Catalyst/Reagents n-BuLi, Ethyl iodide, PtO₂/H₂ or Pd/CNH₄OAc, NaBH₃CN
Purity High, purification by distillation/chromatographyHigh, purification by distillation/chromatography
Scalability Good, though requires handling of organolithiums and high pressure hydrogenationGood, generally milder conditions

Experimental Protocols: Detailed Methodologies

Route 1: Catalytic Hydrogenation of 2-Ethyl-4-methylpyridine

This two-step route commences with the synthesis of the substituted pyridine precursor, followed by its reduction to the target piperidine.

Step 1: Synthesis of 2-Ethyl-4-methylpyridine

This procedure is based on the selective deprotonation and alkylation of 4-methylpyridine.

  • Materials: 4-Methylpyridine, n-Butyllithium (n-BuLi) in hexanes, Ethyl iodide, Diethyl ether (anhydrous), Tetrahydrofuran (THF, anhydrous), Saturated aqueous ammonium chloride solution.

  • Procedure: A solution of 4-methylpyridine (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., Argon). To this solution, n-butyllithium (1.1 eq) is added dropwise, and the resulting mixture is stirred at -78 °C for 1 hour. Ethyl iodide (1.2 eq) is then added, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, 2-ethyl-4-methylpyridine, is purified by fractional distillation.

  • Expected Yield: 75-85%

Step 2: Catalytic Hydrogenation to this compound

The synthesized 2-ethyl-4-methylpyridine is then reduced to the corresponding piperidine.

  • Materials: 2-Ethyl-4-methylpyridine, Platinum(IV) oxide (PtO₂, Adam's catalyst) or Palladium on carbon (Pd/C), Ethanol, Hydrogen gas (H₂).

  • Procedure: In a high-pressure hydrogenation vessel, 2-ethyl-4-methylpyridine (1.0 eq) is dissolved in ethanol. A catalytic amount of PtO₂ or Pd/C (typically 1-5 mol%) is added to the solution. The vessel is sealed, purged with hydrogen gas, and then pressurized with hydrogen to 50-100 atm. The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 50 °C) for 12-24 hours, or until hydrogen uptake ceases. After the reaction is complete, the catalyst is removed by filtration through a pad of celite, and the solvent is removed under reduced pressure. The resulting crude this compound is purified by distillation.

  • Expected Yield: >95%

Route 2: Reductive Amination of 3,5-Dimethylheptane-2,6-dione

This route offers a more convergent approach, forming the piperidine ring in a single step from an acyclic precursor.

  • Materials: 3,5-Dimethylheptane-2,6-dione, Ammonium acetate (NH₄OAc), Sodium cyanoborohydride (NaBH₃CN), Methanol, Acetic acid.

  • Procedure: To a solution of 3,5-dimethylheptane-2,6-dione (1.0 eq) and ammonium acetate (5-10 eq) in methanol, glacial acetic acid is added to adjust the pH to approximately 6. Sodium cyanoborohydride (1.5 eq) is then added portion-wise, and the reaction mixture is stirred at room temperature for 24-48 hours. The reaction progress is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to >10 with a concentrated base (e.g., NaOH). The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude this compound is purified by distillation.

  • Expected Yield: 75-85%

Mandatory Visualization: Synthetic Workflows

The following diagrams illustrate the logical flow of each synthetic route.

G cluster_0 Route 1: Catalytic Hydrogenation A1 4-Methylpyridine B1 Deprotonation & Alkylation (n-BuLi, EtI) A1->B1 C1 2-Ethyl-4-methylpyridine B1->C1 D1 Catalytic Hydrogenation (PtO₂, H₂) C1->D1 E1 This compound D1->E1

Caption: Workflow for the Catalytic Hydrogenation route.

G cluster_1 Route 2: Reductive Amination A2 3,5-Dimethylheptane-2,6-dione B2 Reductive Amination (NH₄OAc, NaBH₃CN) A2->B2 C2 This compound B2->C2

Caption: Workflow for the Reductive Amination route.

Conclusion

Both the catalytic hydrogenation and reductive amination routes offer viable pathways to this compound with good overall yields. The choice of a specific route will likely depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the laboratory's capabilities regarding the handling of specific reagents and equipment (e.g., high-pressure hydrogenation apparatus and organolithium reagents). The reductive amination route presents a more convergent and potentially milder alternative, while the catalytic hydrogenation of a substituted pyridine is a well-established and robust method. This guide provides the necessary data and protocols to enable an informed decision for the efficient synthesis of this important piperidine derivative.

Cross-Validation of Spectroscopic Data for 2-Ethyl-4-methylpiperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of expected spectroscopic data for 2-Ethyl-4-methylpiperidine against structurally similar compounds. Due to the limited availability of direct experimental data for this compound in public databases, this guide utilizes data from related substituted piperidines to predict and cross-validate expected spectral features. The information herein is intended to support researchers in identifying and characterizing this compound and similar molecular scaffolds.

Comparative Spectroscopic Data

The following tables summarize key spectroscopic data for compounds structurally related to this compound. This data can be used to infer the expected spectral characteristics of the target compound.

Table 1: ¹H NMR Spectroscopic Data of Substituted Piperidines

CompoundSolventChemical Shift (δ) ppm and Multiplicity
4-Methylpiperidine [1]CDCl₃A: 3.026 (d), B: 2.569 (t), D: 1.608 (d), G: 0.911 (d)
N,N-ethylmethyl-piperidine-4-carboxylic acid (Isomer A) [2]D₂O3.47 (dt, 2H), 3.38 (q, 2H), 3.24 (td, 2H), 2.96 (s, 3H), 2.63 (tt, 1H), 2.12-1.99 (m, 4H), 1.25 (t, 3H)
N,N-ethylmethyl-piperidine-4-carboxylic acid (Isomer B) [2]D₂O3.43 (dt, 2H), 3.35 (q, 2H), 3.22 (td, 2H), 2.95 (s, 3H), 3.03 (s, 3H), 2.61 (tt, 1H), 2.12-1.99 (m, 4H), 1.30 (t, 3H)
Ethyl 4-piperidinecarboxylate [3]CDCl₃A: 4.130, B: 3.087, C: 2.64, D: 2.41, E: 1.89, G: 1.255

Table 2: Mass Spectrometry Data of Substituted Piperidines

CompoundIonization ModeKey m/z Values (Relative Intensity)
2-Methylpiperidine [4]Electron Ionization99 (M+), 84, 70, 56
4-Methylpiperidine [5]Electron Ionization99 (M+), 84, 70, 56
5-Ethyl-2-methylpiperidine [6]Electron Ionization127 (M+), 112, 98, 84, 70, 56
Ethyl 4-piperidinecarboxylate [3]Mass Spectrum157 (M+), 112, 84, 57

Table 3: Infrared (IR) Spectroscopy Data of Substituted Piperidines

CompoundSample PhaseKey Absorption Bands (cm⁻¹)
2-Methylpiperidine [7]Not SpecifiedN-H stretch, C-H stretch, C-N stretch
4-Methylpiperidine [8]Gas PhaseN-H stretch (~3300-3500), C-H stretch (2850-2960), C-N stretch

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for piperidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 2-5 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) to a final volume of about 0.6-0.7 mL in a standard 5 mm NMR tube.[9] For quantitative measurements, an internal standard may be added.

  • Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition : Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[10]

  • Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or a mixture thereof.[11] Further dilution may be necessary depending on the ionization efficiency of the compound and the sensitivity of the instrument.

  • Instrumentation : Employ a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[12]

  • Analysis :

    • ESI : Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system. Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow and temperature) to maximize the signal of the protonated molecule [M+H]⁺.[13]

    • EI : Introduce the sample, often after separation by gas chromatography (GC), into the ion source where it is bombarded with a high-energy electron beam (typically 70 eV). This method provides information on the molecular ion (M⁺) and characteristic fragment ions.[12]

  • Data Acquisition : Acquire mass spectra over an appropriate m/z range to detect the molecular ion and key fragments.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Liquids : A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

    • Solids : Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid or liquid sample is placed directly onto the ATR crystal.[14]

  • Instrumentation : Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition : Record the spectrum typically in the range of 4000 to 400 cm⁻¹.[15] A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis : Identify characteristic absorption bands corresponding to specific functional groups present in the molecule.[16]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the acquisition and analysis of spectroscopic data for the characterization of an organic compound.

Spectroscopic_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_validation Structure Validation Sample_Prep Sample Preparation NMR NMR Spectroscopy (¹H, ¹³C) Sample_Prep->NMR MS Mass Spectrometry (EI, ESI) Sample_Prep->MS IR IR Spectroscopy Sample_Prep->IR NMR_Analysis NMR Spectral Analysis (Chemical Shift, Coupling) NMR->NMR_Analysis MS_Analysis MS Data Analysis (Molecular Ion, Fragmentation) MS->MS_Analysis IR_Analysis IR Spectrum Interpretation (Functional Groups) IR->IR_Analysis Structure_Elucidation Structure Elucidation NMR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation Comparative_Analysis Comparison with Related Compounds Structure_Elucidation->Comparative_Analysis Final_Structure Final Structure Confirmation Comparative_Analysis->Final_Structure

Caption: Workflow for Spectroscopic Data Acquisition and Analysis.

References

A Comparative Guide to Piperidine Derivatives in CNS Drug Discovery: Methylphenidate vs. Donepezil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in the design of centrally acting therapeutics. Its inherent structural features allow for the development of compounds that can effectively cross the blood-brain barrier and interact with a variety of CNS targets. This guide provides a detailed comparison of two prominent piperidine-based drugs, Methylphenidate and Donepezil, offering insights into their distinct mechanisms of action, efficacy in treating different neurological disorders, and the experimental frameworks used to evaluate them.

Overview of a CNS Drug Discovery Workflow

The journey of a CNS drug from initial concept to a potential therapeutic involves a multi-stage process. This typically begins with identifying a biological target and screening compound libraries. Promising candidates then undergo preclinical testing in animal models to assess their efficacy and safety before moving on to clinical trials in humans.

CNS Drug Discovery Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Target ID Target Identification & Validation Lead Discovery Lead Discovery (Screening) Target ID->Lead Discovery Lead Optimization Lead Optimization (SAR) Lead Discovery->Lead Optimization In vivo Models In vivo Animal Models Lead Optimization->In vivo Models Phase I Phase I (Safety) In vivo Models->Phase I Phase II Phase II (Efficacy) Phase I->Phase II Phase III Phase III (Large Scale) Phase II->Phase III FDA Review FDA Review Phase III->FDA Review Market Market FDA Review->Market Methylphenidate Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_NE Dopamine (DA) & Norepinephrine (NE) Synaptic_Cleft Synaptic Cleft DA_NE->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA_R Dopamine Receptors Response Postsynaptic Response DA_R->Response NE_R Norepinephrine Receptors NE_R->Response Methylphenidate Methylphenidate Methylphenidate->DAT Inhibits Methylphenidate->NET Inhibits Synaptic_Cleft->DAT Reuptake Synaptic_Cleft->NET Reuptake Synaptic_Cleft->DA_R Synaptic_Cleft->NE_R Donepezil Signaling Pathway cluster_presynaptic_chol Presynaptic Neuron cluster_postsynaptic_chol Postsynaptic Neuron ACh Acetylcholine (ACh) Synaptic_Cleft_Chol Synaptic Cleft ACh->Synaptic_Cleft_Chol Release AChR Acetylcholine Receptors Response_Chol Postsynaptic Response AChR->Response_Chol Donepezil Donepezil AChE Acetylcholinesterase (AChE) Donepezil->AChE Inhibits Synaptic_Cleft_Chol->AChR Synaptic_Cleft_Chol->AChE Choline_Acetate Choline + Acetate AChE->Choline_Acetate Breaks down ACh

A Comparative Guide to the Synthesis of 2-Ethyl-4-methylpiperidine: An Analysis of Cost-Effectiveness

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted piperidines is a cornerstone of medicinal chemistry, with this structural motif present in a vast array of pharmaceutical agents. 2-Ethyl-4-methylpiperidine, a valuable building block, can be synthesized through various routes. This guide provides a comparative analysis of the two most prominent methods: catalytic hydrogenation of 2-ethyl-4-methylpyridine and a proposed multi-step synthesis involving reductive amination. The objective is to furnish researchers with a clear, data-driven comparison to inform decisions on synthetic strategy based on cost-effectiveness and experimental feasibility.

Data Presentation: A Head-to-Head Comparison

ParameterMethod 1: Catalytic HydrogenationMethod 2: Reductive Amination (Proposed)
Starting Material 2-Ethyl-4-methylpyridineDiethyl malonate, Acrolein, Methylmagnesium bromide, Ammonia
Key Reagents Hydrogen gas, Ruthenium on Carbon (Ru/C) or Platinum dioxide (PtO2), Solvent (e.g., Methanol, Acetic Acid)Diethyl ether, Sodium ethoxide, Pyridine, Piperidine, Hydrochloric acid, Sodium borohydride (NaBH3CN)
Number of Steps 14 (Proposed)
Estimated Overall Yield ~95% (estimated)~40-50% (estimated)
Reaction Conditions High pressure (10-70 bar H2), Elevated temperature (80-120°C)Varied: -78°C to reflux
Catalyst Cost High initial investment for Ru or Pt catalystLower cost reagents, but multiple steps
Catalyst Reusability High (heterogeneous catalyst)Not applicable (stoichiometric reagents)
Solvent/Waste Profile Single solvent, catalyst filtrationMultiple solvents and reagents, aqueous workups
Estimated Purity High (>98%)Moderate to High (requires purification at each step)

Experimental Protocols

Method 1: Catalytic Hydrogenation of 2-Ethyl-4-methylpyridine

This method represents a direct and efficient approach to this compound, leveraging the catalytic reduction of the corresponding pyridine.

Experimental Workflow:

start 2-Ethyl-4-methylpyridine, Solvent (Methanol), Ru/C Catalyst reactor High-Pressure Reactor start->reactor conditions Pressurize with H2 (50 bar) Heat to 100°C Stir for 12-24h reactor->conditions filtration Cool and vent reactor Filter to remove catalyst conditions->filtration purification Concentrate filtrate Distill under reduced pressure filtration->purification product This compound purification->product cluster_0 Step 1: Michael Addition cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Decarboxylation & Oxidation cluster_3 Step 4: Reductive Amination/Cyclization A1 Diethyl malonate + Acrolein B1 Diethyl 2-formylethylmalonate A1->B1 NaOEt, EtOH A2 B1 + Methylmagnesium bromide B1->A2 B2 Diethyl 2-(1-hydroxy-2-propyl)ethylmalonate A2->B2 1. Et2O, -78°C 2. H3O+ workup A3 B2 B2->A3 B3 4-Methyl-6-oxoheptanal A3->B3 1. Saponification (NaOH) 2. Acidification (HCl) 3. Oxidation (e.g., PCC) A4 B3 + Ammonia B3->A4 B4 This compound A4->B4 NaBH3CN, Methanol

Comparative Analysis of N-Substituted 4-(2-Aminoethyl)piperidine Derivatives as σ1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of piperidine derivatives with varying N-substituents, focusing on their application as σ1 receptor ligands. The σ1 receptor is a unique intracellular protein implicated in a variety of cellular functions and is a promising target for the development of therapeutics for neurological disorders and cancer. This document summarizes key findings from peer-reviewed literature, presenting quantitative data, detailed experimental protocols, and visualizations to aid in research and development.

Performance Comparison of N-Substituted Piperidine Derivatives

The affinity of a ligand for its target receptor is a critical parameter in drug development. The following table summarizes the in vitro binding affinities (Ki values) of several N-substituted 4-(2-(benzylamino)-2-phenylethyl)piperidine derivatives for the σ1 receptor. These compounds are compared with a reference compound where the piperidine ring is replaced by a cyclohexane ring.

Compound IDN-Substituentσ1 Receptor Affinity (Ki) [nM]
3 Cyclohexane (Reference)0.61
4a H165
13a Tosyl108
18b Ethyl89.4
18a Methyl7.9

Data sourced from a study on aminoethyl-substituted piperidine derivatives as σ1 receptor ligands.[1]

The data clearly indicates that the nature of the substituent on the piperidine nitrogen plays a crucial role in determining the binding affinity for the σ1 receptor. A methyl substituent (Compound 18a ) resulted in the highest affinity among the piperidine derivatives, only about 10-fold lower than the cyclohexane reference compound.[1] In contrast, replacing the methyl group with hydrogen (Compound 4a ), a larger ethyl group (Compound 18b ), or a bulky tosyl group (Compound 13a ) led to a significant decrease in affinity.[1]

Experimental Protocols

σ1 Receptor Binding Assay

To determine the in vitro affinity of the compounds for the σ1 receptor, a competitive binding assay was performed using guinea pig brain membranes and a radioligand.

Materials:

  • Guinea pig brain membranes

  • [³H]-(+)-pentazocine (radioligand)

  • Test compounds (piperidine derivatives)

  • Haloperidol (positive control for non-specific binding)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters (Whatman GF/B)

Procedure:

  • A crude mitochondrial fraction was prepared from guinea pig brains to serve as the source of σ1 receptors.

  • The binding assay was conducted in a final volume of 200 µL containing 50 µL of the membrane preparation, 50 µL of the test compound solution at various concentrations, and 100 µL of a 2.0 nM solution of [³H]-(+)-pentazocine in Tris-HCl buffer.

  • Non-specific binding was determined in the presence of 10 µM haloperidol.

  • The mixture was incubated for 120 minutes at 37°C.

  • The incubation was terminated by rapid filtration through glass fiber filters under vacuum, followed by three washes with ice-cold Tris-HCl buffer.

  • The filters were placed in scintillation vials with a scintillation cocktail, and the radioactivity was quantified using a scintillation counter.

  • The IC50 values were determined from concentration-response curves using non-linear regression analysis.

  • The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

Structure-Activity Relationship Visualization

The following diagram illustrates the impact of different N-substituents on the piperidine ring on the binding affinity to the σ1 receptor.

SAR_Piperidine cluster_substituents N-Substituent cluster_affinity σ1 Receptor Affinity Methyl Methyl High High Affinity Methyl->High Ki = 7.9 nM Ethyl Ethyl Moderate Moderate Affinity Ethyl->Moderate Ki = 89.4 nM Tosyl Tosyl Low Low Affinity Tosyl->Low Ki = 108 nM Hydrogen H Hydrogen->Low Ki = 165 nM

Structure-Activity Relationship of N-Substituted Piperidines

This visualization demonstrates that a small, lipophilic substituent like a methyl group on the piperidine nitrogen is favorable for high-affinity binding to the σ1 receptor. Increasing the size or polarity of the substituent leads to a decrease in affinity, suggesting steric and electronic constraints within the receptor's binding pocket.[1] Molecular dynamics simulations have indicated that the varied interactions of the basic piperidine nitrogen and its substituents with a lipophilic binding pocket are responsible for these differences in affinity.[1]

References

Safety Operating Guide

Proper Disposal of 2-Ethyl-4-methylpiperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Ethyl-4-methylpiperidine, a substituted piperidine derivative. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure safety and compliance with hazardous waste regulations. Due to its hazardous properties, this compound must be managed as a controlled hazardous substance throughout its lifecycle, from handling to final disposal.

Hazard Profile and Safety Precautions

Key Hazards Include:

  • Flammability: Highly flammable liquid and vapor.[1][2][3]

  • Toxicity: Harmful if swallowed and toxic in contact with skin or if inhaled.[1][2][3]

  • Corrosivity: Causes severe skin burns and eye damage.[1][2][3]

  • Environmental Hazard: Harmful to aquatic life.[1]

Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:

  • Flame-retardant antistatic protective clothing.[1]

  • Chemical-resistant gloves (e.g., nitrile rubber, check manufacturer's specifications for compatibility).

  • Splash-proof safety goggles and a face shield.[1]

  • Work should be conducted in a well-ventilated area or under a chemical fume hood.[2]

Chemical Incompatibilities

To prevent dangerous reactions, this compound waste must be segregated from the following incompatible materials:

  • Acids

  • Bases

  • Strong oxidizing agents

  • Acid anhydrides

  • Acid chlorides

  • Carbon dioxide (CO2)[2][3]

Spill Management

In the event of a spill, adhere to the following procedures:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the area and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).[1][2] Use non-sparking tools for cleanup.[2]

  • Containment: For small spills, absorb the chemical with an inert, non-combustible absorbent material such as sand, diatomaceous earth, or vermiculite.[4][6] Do not use combustible materials like paper towels to absorb the spill.

  • Collection: Carefully collect the absorbed material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[2][4]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.

Disposal Protocol

The disposal of this compound and its containers must be managed by a licensed professional waste disposal service.[7] Under no circumstances should this chemical be disposed of down the drain or released into the environment.[2][4][7]

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container. The container must be compatible with the chemical and in good condition.

    • Solid waste contaminated with this compound (e.g., absorbent materials, contaminated labware) should be collected in a separate, clearly labeled, and sealed container.[8]

  • Labeling:

    • Label the waste container clearly with "Hazardous Waste," the chemical name "this compound," and a description of its hazards (e.g., "Flammable," "Toxic," "Corrosive").

  • Storage:

    • Store the waste container in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated.[3][4]

    • The storage area should be away from incompatible materials and sources of ignition.[3]

    • Ensure secondary containment is used for liquid waste containers to prevent spills.[8]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[7]

    • Provide the waste disposal company with a complete and accurate description of the waste.

Recommended Disposal Method: The preferred method for the disposal of this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the toxic and flammable nature of the compound and its combustion byproducts.[6][9]

Quantitative Data Summary

The following table summarizes key quantitative data for piperidine and its derivatives, which are relevant for the safe handling and disposal of this compound.

PropertyValueCompoundReference
Boiling Point 106 °C / 223 °FPiperidine[1]
Density 0.862 g/cm³ at 20 °C / 68 °FPiperidine[1]
pH 10.2 - 10.4Piperidine[1]
Log Pow (Octanol/Water) 0.64 - 0.7 at 20 °C / 68 °FPiperidine[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in Designated Container B->C D Label Container as Hazardous Waste C->D E Store in Secure Hazardous Waste Area D->E F Segregate from Incompatible Materials E->F G Contact EHS or Licensed Waste Disposal Company E->G H Arrange for Pickup and Disposal G->H I Incineration at a Licensed Facility H->I

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: Essential Safety and Handling of 2-Ethyl-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical information for handling 2-Ethyl-4-methylpiperidine, a chemical compound utilized in various research and development applications. The following procedural guidance is intended to ensure the safety of researchers, scientists, and drug development professionals by outlining essential personal protective equipment (PPE), proper handling and storage protocols, emergency first aid measures, and compliant disposal procedures. The information presented is aggregated from safety data sheets of structurally similar piperidine compounds and should be regarded as a comprehensive safety guideline.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical to mitigate risks associated with handling this compound. The following table summarizes the recommended PPE.

Protection Type Specific Equipment Purpose
Eye and Face Protection Chemical safety goggles and a face shieldTo protect against splashes and vapors that can cause severe eye damage.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber)To prevent skin contact, which can cause severe burns and toxicity.[1]
Body Protection Flame-retardant and chemical-resistant lab coat or coverallsTo protect against skin exposure and in case of fire.
Respiratory Protection A NIOSH/MSHA-approved respirator with an organic vapor cartridgeRequired when working in poorly ventilated areas or when vapor concentrations may be high to prevent respiratory irritation.[2][3][4]
Foot Protection Chemical-resistant, steel-toed boots or shoesTo protect against spills and falling objects.[5][6]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure. The following table outlines the necessary steps for different types of exposure.

Exposure Route First Aid Procedure
Inhalation Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][7]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[2][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][7][8]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][7][8]

Handling, Storage, and Disposal Plan

Proper operational and disposal plans are essential for maintaining a safe laboratory environment.

Procedure Detailed Steps
Handling Use only in a well-ventilated area, preferably under a chemical fume hood. Keep away from heat, sparks, and open flames.[2][7] Ground and bond containers when transferring material to prevent static electricity.[2][7] Use non-sparking tools.[2][7] Avoid breathing vapors or mist.[7] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][7] Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[2][9] Store in a locked, secure area.[2][7]
Disposal Dispose of contents and container in accordance with all local, regional, national, and international regulations.[2][7] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[7][10][11] Do not allow to enter drains or waterways.[7][12]

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for safely handling this compound from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Work in a Ventilated Area (Fume Hood) B->C D Ground Equipment C->D E Use Non-Sparking Tools D->E F Securely Seal Container E->F G Store in Designated Area F->G H Decontaminate Work Area G->H I Properly Remove and Dispose of PPE H->I J Collect Waste in Labeled Container I->J K Dispose According to Regulations J->K

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.